Dimethylolurea
Beschreibung
Eigenschaften
IUPAC Name |
1,3-bis(hydroxymethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBQYFYWUJJAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)NCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28301-26-0 | |
| Record name | Urea, N,N′-bis(hydroxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28301-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6025141 | |
| Record name | 1,3-Dimethylolurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.00000399 [mmHg] | |
| Record name | Dimethylol urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1347 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
140-95-4 | |
| Record name | Dimethylolurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxymethurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylolurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dimethylolurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(hydroxymethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYMETHUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N68H97CAWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Dimethylolurea: A Comprehensive Technical Guide
Introduction: Dimethylolurea (DMU), with the CAS number 140-95-4, is a crucial chemical intermediate in the production of amino resins.[1] These resins are widely used in various industrial applications, including adhesives, coatings, and molding compounds.[1] The reactivity of its hydroxymethyl groups allows for polymerization, making it a key component in creating cross-linked polymer networks.[1] this compound is also utilized in the textile industry as a finishing agent to improve wrinkle resistance and dimensional stability in fabrics.[1][2] This guide provides an in-depth overview of the synthesis of this compound from urea and formaldehyde, focusing on reaction mechanisms, experimental protocols, and key quantitative data for researchers and professionals in chemical and materials science.
Reaction Mechanism and Kinetics
The synthesis of this compound is a two-step process involving the reaction of urea with formaldehyde. The first step is a methylolation reaction, which is the addition of formaldehyde to the amine groups of urea. This is followed by a condensation reaction.[3][4] The reaction is reversible and can be catalyzed by both acids and bases.[5][6]
The initial reaction between urea and formaldehyde yields monomethylolurea. A second molecule of formaldehyde then reacts with monomethylolurea to form this compound. The formation of this compound from formaldehyde and monomethylolurea is a bimolecular reaction, while its decomposition is monomolecular.[5] Both the forward and reverse reactions are catalyzed by hydrogen and hydroxyl ions.[5] The activation energy for the formation of this compound is approximately 14 kcal/mole, and for its decomposition, it is about 19 kcal/mole.[5]
Under alkaline conditions, the reaction mechanism involves the formation of a urea anion, which then reacts with formaldehyde.[7] The formation of methylene bridges between urea molecules occurs during the condensation stage, which is typically acid-catalyzed.[4][8]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound vary in terms of reaction conditions and catalysts. Below are two representative protocols based on published literature.
Protocol 1: Alkaline Synthesis at Controlled Temperature
This method focuses on a controlled reaction under alkaline conditions to favor the formation of this compound.
-
Materials:
-
Equipment:
-
Procedure:
-
Add 81.2g of 37% formaldehyde to the four-necked flask.
-
With mechanical stirring, add 30.0g of urea. The molar ratio of formaldehyde to urea is 2.0:1.[9]
-
After the urea completely dissolves, use a 10% NaH₂PO₄ solution to adjust the system's pH to 8.5.[9]
-
Maintain the system temperature at 45°C using a constant temperature water bath and react for 2.5 hours.[9]
-
Continue the reaction for another hour after the system becomes turbid.[9]
-
Place the reaction mixture in a refrigerator to cool overnight, allowing for crystallization.[9]
-
Perform suction filtration to collect the crystals.
-
Wash the crystals with ethanol and then with deionized water.[9]
-
Dry the final product in a vacuum drying oven at 50°C.[9]
-
Protocol 2: Synthesis for Textile Applications
This protocol is optimized for producing a low molecular weight this compound precondensate suitable for use as a textile fixer.
-
Materials:
-
Equipment:
-
Procedure:
-
Combine 6.0g of urea with 16.2ml of 37% formaldehyde (a molar ratio of approximately 1:2) and 0.2g of sodium dihydrogen phosphate in the reaction vessel.[10]
-
Heat the solution to 70°C in a water bath.[10]
-
Allow the reaction to proceed for 2 hours at this temperature.[10]
-
After 2 hours, remove the sample from the heat and allow it to cool to room temperature.[10] The resulting product is a clear, transparent liquid precondensate.[11]
-
Caption: Generalized workflow for this compound synthesis.
Quantitative Data
The reaction conditions significantly influence the yield and properties of the synthesized this compound. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Formaldehyde:Urea Molar Ratio | pH | Temperature (°C) | Reaction Time (hours) | Catalyst/Solvent | Yield/Product Characteristics | Reference |
| 2:1 | 8.5 | 45 | 3.5 | 10% NaH₂PO₄ | - | [9] |
| 2:1 | - | ≤ 25 | 2 | 1g NaH₂PO₄, Ethanol recrystallization | Melting point: 126-139°C | [9] |
| 1.5-1.6:1 | 7.5 | 75 | 2 | Methanol | Clear, transparent, viscous liquid | [11] |
| 2:1 | - | 70 | 2 | 0.2g NaH₂PO₄ | - | [10] |
| 1.5-2.5:1 | Alkaline | 25-75 | 1-3 | - | Yield up to 80% | [12] |
| Theoretical | Neutral to weakly alkaline | 20-45 | - | - | Solution with 55-60% this compound | [13] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | White powder/crystals | [14] |
| Melting Point | 122-124°C | [9] |
| Melting Point | 126-139°C (recrystallized) | [9] |
| Solubility | Miscible with water | [11] |
Characterization Techniques
The synthesized this compound is typically characterized using various analytical techniques to confirm its structure and purity. These methods include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are used to elucidate the chemical structure.[15]
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[15]
Applications
This compound is a versatile compound with significant industrial applications:
-
Urea-Formaldehyde Resins: It is a primary precursor in the manufacturing of urea-formaldehyde resins.[2] These resins are extensively used as adhesives in the wood industry for particleboard, fiberboard, and plywood.[16]
-
Textile Finishing: In the textile industry, this compound is used as a finishing agent to impart crease and shrink resistance to cotton and other fabrics.[1][14]
-
Other Uses: It also finds applications in the production of pesticides, in tanning, and in photographic developers.[14]
Conclusion
The synthesis of this compound from urea and formaldehyde is a well-established industrial process. The reaction conditions, particularly the molar ratio of reactants, pH, and temperature, are critical parameters that must be carefully controlled to achieve the desired product characteristics and yield. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. The versatility of this compound continues to make it a valuable compound in the fields of polymer chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Dimethylol urea - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chimarhellas.com [chimarhellas.com]
- 4. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103242201B - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]
- 10. fud.edu.ng [fud.edu.ng]
- 11. docsdrive.com [docsdrive.com]
- 12. CN103242201A - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]
- 13. US1989628A - Production of dimethylol urea - Google Patents [patents.google.com]
- 14. This compound | 140-95-4 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(hydroxymethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(hydroxymethyl)urea, also known as dimethylolurea (DMU), is a key organic compound that serves as a fundamental intermediate in the synthesis of urea-formaldehyde (UF) resins.[1][2] Its bifunctional nature, imparted by the two hydroxymethyl groups, allows it to act as a critical crosslinking agent in polymerization processes.[3] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations of 1,3-Bis(hydroxymethyl)urea, tailored for a technical audience in research and development.
Chemical Identity and Physical Properties
1,3-Bis(hydroxymethyl)urea presents as a white, crystalline, odorless solid that is highly soluble in water.[1][4][5][6] Its high water solubility is attributed to the presence of hydroxymethyl groups, which readily form hydrogen bonds with water molecules.[4] The compound is heat-sensitive and should be stored under refrigerated conditions.[5][7]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 140-95-4 | [8][9] |
| IUPAC Name | 1,3-bis(hydroxymethyl)urea | [8][10] |
| Molecular Formula | C₃H₈N₂O₃ | [8][9] |
| Molecular Weight | 120.11 g/mol | [1][8][9] |
| InChI | InChI=1S/C3H8N2O3/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8) | [8][11] |
| InChIKey | QUBQYFYWUJJAAK-UHFFFAOYSA-N | [8][11] |
| Synonyms | This compound, DMU, N,N'-Bis(hydroxymethyl)urea, Carbamol | [8][12][13] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to almost white crystalline powder/solid | [5][6][9] |
| Melting Point | 110 - 126 °C (Decomposes) | [1][6][14] |
| Boiling Point | ~224.08 °C (Rough estimate) | [14] |
| Flash Point | 100 °C | [6][14] |
| Water Solubility | 150 g/L; Highly soluble | [4][14] |
| logP (Octanol/Water) | < 0.3 | |
| Vapor Pressure | 2.39E-05 mmHg at 25°C | [14] |
| Autoignition Temp. | 200 °C / 392 °F | [6] |
Synthesis and Formation
The primary synthesis route for 1,3-Bis(hydroxymethyl)urea involves the reaction of urea with an excess of formaldehyde in an aqueous solution.[1][3][15] The reaction is typically conducted under basic conditions. This process is the foundational step for producing urea-formaldehyde resins.[2]
Figure 1: Synthesis of 1,3-Bis(hydroxymethyl)urea.
Reactivity and Decomposition
The chemical behavior of 1,3-Bis(hydroxymethyl)urea is dominated by the reactivity of its hydroxymethyl groups. These groups are key to its function as a crosslinking agent in the formation of thermosetting polymers.[3]
Polymerization
In the presence of an acid catalyst and heat, 1,3-Bis(hydroxymethyl)urea undergoes condensation polymerization. The hydroxymethyl groups react with amine groups of other urea or monomer molecules, eliminating water and forming methylene bridges. This process creates the extensive, cross-linked three-dimensional network characteristic of urea-formaldehyde resins.[16][17]
Figure 2: Role in Urea-Formaldehyde Resin Formation.
Decomposition and Formaldehyde Release
1,3-Bis(hydroxymethyl)urea is an unstable compound that can decompose to release formaldehyde and urea, particularly under acidic or basic conditions and with heating.[3] This equilibrium is a critical consideration in the application of urea-formaldehyde resins, as the slow release of formaldehyde gas is a significant health and safety concern.[18] The compound exhibits maximum stability around a pH of 8.[3]
Figure 3: Decomposition of 1,3-Bis(hydroxymethyl)urea.
Experimental Protocols
Synthesis of Urea-Formaldehyde Resin (Illustrative Protocol)
This protocol outlines the general steps for synthesizing a urea-formaldehyde resin, where 1,3-Bis(hydroxymethyl)urea is formed in situ.
-
Hydroxymethylation (Step 1):
-
Charge a reaction vessel with formaldehyde solution (e.g., 37-40% aqueous solution).
-
Adjust the pH to alkaline (e.g., 7.5-8.5) using a suitable base (e.g., NaOH solution).
-
Add urea in a specific molar ratio to formaldehyde (F/U ratio is critical, often >2 initially).[16]
-
Heat the mixture (e.g., to 80°C) and hold for a period (e.g., 30 minutes) to allow for the formation of mono-, di-, and trishydroxymethylurea.[16]
-
-
Polycondensation (Step 2):
-
Cool the mixture slightly.
-
Adjust the pH to acidic (e.g., 4.5) using an acid like formic acid to catalyze the condensation reaction.[16]
-
Reheat the mixture (e.g., to 90°C) and monitor the viscosity of the solution.[16]
-
Continue the reaction until a target viscosity is reached, indicating the desired degree of polymerization.[16]
-
Neutralize the reaction to stop polycondensation.
-
-
Post-treatment (Optional):
-
A second portion of urea may be added to react with any remaining free formaldehyde, reducing final emissions.[16]
-
Determination of Partition Coefficient (OECD Test Guideline 117)
As cited in safety data, the n-octanol/water partition coefficient (log Pow) is determined using High-Performance Liquid Chromatography (HPLC).
-
Principle: The retention time of the test substance on a reversed-phase HPLC column is measured.
-
Apparatus: An HPLC system with a pump, injection port, C18 column, and a suitable detector (e.g., UV).
-
Procedure:
-
A series of reference compounds with known log Pow values are injected to create a calibration curve of log(retention time) vs. log Pow.
-
1,3-Bis(hydroxymethyl)urea is dissolved in the mobile phase and injected into the system.
-
The retention time is recorded.
-
The log Pow of 1,3-Bis(hydroxymethyl)urea is calculated by interpolating its retention time on the calibration curve.
-
Spectroscopic and Analytical Data
Characterization of 1,3-Bis(hydroxymethyl)urea is typically performed using standard analytical techniques. Mass spectrometry (electron ionization) data is available through resources like the NIST WebBook.[8][19] Additionally, ¹H NMR and FTIR spectra are available in specialized databases, which can be used to confirm the structure and purity of the compound.[11][20]
Applications in Research and Drug Development
While its primary industrial application is in resin production, the urea functionality is a significant pharmacophore in medicinal chemistry.[2][4][21] Urea derivatives are known to form stable hydrogen bonds with biological targets, making them valuable in drug design.[22] 1,3-Bis(hydroxymethyl)urea itself has been investigated for its potential as a building block for biologically active molecules and in specialized pharmaceutical formulations.[4] Its non-toxic nature makes it an attractive starting material compared to more hazardous reagents.[4]
Safety and Handling
Table 3: Hazard Information and Safe Handling
| Aspect | Details | Source(s) |
| GHS Hazards | Causes serious eye irritation (H319). Harmful to aquatic life (H402). May cause skin irritation. | [5][14] |
| Precautionary | Wear protective eye/face protection. Wash skin thoroughly after handling. Avoid release to the environment. | [14] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [5][6] |
| Storage | Store in a refrigerator (2-8°C). Keep container tightly closed in a dry, cool, and well-ventilated place. Substance is heat sensitive. | [5][9][14] |
| Decomposition | Hazardous decomposition products include carbon monoxide, carbon dioxide, and formaldehyde. | [6] |
| Biodegradability | Readily biodegradable (95-98% in 28 days) under aerobic conditions. |
References
- 1. Bis(hydroxymethyl)urea - Wikipedia [en.wikipedia.org]
- 2. Urea-formaldehyde - Wikipedia [en.wikipedia.org]
- 3. 1,3-Bis(methoxymethyl)urea | Research Chemical [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,3-Bis(hydroxymethyl)urea | 140-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]
- 9. labproinc.com [labproinc.com]
- 10. 1,3-Bis(hydroxymethyl)urea, tech. 90% | Fisher Scientific [fishersci.ca]
- 11. spectrabase.com [spectrabase.com]
- 12. 1,3-Bis(hydroxymethyl)urea (CAS 140-95-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. N,N -Bis(hydroxymethyl)urea = 95 140-95-4 [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. vana.kirj.ee [vana.kirj.ee]
- 17. m.youtube.com [m.youtube.com]
- 18. US4267277A - Method of producing urea-formaldehyde resin and foam having reduced formaldehyde emission - Google Patents [patents.google.com]
- 19. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Dimethylolurea Formation Under Alkaline Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical mechanisms governing the formation of dimethylolurea from urea and formaldehyde under alkaline conditions. The synthesis of this compound is a critical step in the production of urea-formaldehyde (UF) resins, which have widespread applications. Understanding the intricacies of this reaction, including its kinetics and influencing factors, is paramount for optimizing resin properties and controlling formaldehyde emissions. This document delves into the reaction pathways, presents quantitative data from various studies, outlines detailed experimental protocols for analysis, and provides visual representations of the core processes.
The Underlying Chemistry: A Stepwise Exploration
The formation of this compound is the second stage of the methylolation of urea, a process that can theoretically yield mono-, di-, tri-, and even tetramethylolurea. However, the formation of N,N'-dimethylolurea is a key and often predominant reaction under controlled alkaline conditions. The overall reaction is reversible and is catalyzed by both acids and bases, with alkaline catalysis being the focus of this guide.[1][2]
Under alkaline conditions, the reaction is initiated by the deprotonation of urea by a hydroxide ion (OH⁻) to form a reactive urea anion.[3][4] This anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of formaldehyde. Formaldehyde in aqueous solution exists in equilibrium with its hydrated form, methanediol. Theoretical studies suggest that the reaction of the urea anion with the anhydrous form of formaldehyde (CH₂O) via a nucleophilic addition mechanism is energetically more favorable than the SN2 reaction with methanediol.[3][4]
The initial reaction between urea and formaldehyde yields monomethylolurea. The formation of this compound then proceeds through the deprotonation of either the remaining -NH₂ group of monomethylolurea or the -NH- group, followed by a subsequent reaction with another formaldehyde molecule.[3] The formation of N,N'-dimethylolurea, where a methylol group is attached to each nitrogen atom, is generally favored over the formation of N,N-dimethylolurea.[3][5] Theoretical calculations suggest that while the energy barriers for the formation of mono-, di-, and trimethylolurea are similar, steric hindrance becomes a significant factor, making the formation of tetramethylolurea experimentally unobserved.[3][4]
The key steps in the formation of N,N'-dimethylolurea under alkaline conditions are:
-
Deprotonation of Urea: A hydroxide ion abstracts a proton from urea, forming a resonance-stabilized urea anion and water.
-
Formation of Monomethylolurea: The urea anion acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form a monomethylolurea anion, which is then protonated by water to yield monomethylolurea.
-
Deprotonation of Monomethylolurea: A hydroxide ion abstracts a proton from the remaining -NH₂ group of monomethylolurea, forming a monomethylolurea anion.
-
Formation of N,N'-Dimethylolurea: This anion then attacks a second formaldehyde molecule, leading to the formation of the N,N'-dimethylolurea anion, which is subsequently protonated to yield N,N'-dimethylolurea.
The reaction is a complex equilibrium, and the final distribution of methylolureas depends on factors such as the formaldehyde-to-urea (F/U) molar ratio, pH, temperature, and reaction time.[6][7][8]
Quantitative Insights: A Tabular Summary
The following tables summarize key quantitative data reported in the literature for the formation of methylolureas. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Activation Energies for Methylolurea Formation and Decomposition
| Reaction | Activation Energy (kcal/mole) | Reference |
| Monomethylolurea Formation | 14 | [1] |
| Monomethylolurea Decomposition | 19 | [1] |
| This compound Formation | ~14 | [1] |
| This compound Decomposition | ~19 | [1] |
Table 2: Theoretical Potential Energy Barriers for Methylolurea Formation (SN2 mechanism with methanediol)
| Reaction | Calculated Energy Barrier (kJ/mol at MP2/6-311+G** level) | Reference |
| Monomethylolurea (MMU) Formation | ~190 | [3] |
| N,N'-Dimethylolurea (DMU1) Formation | 198.8 | [3] |
| N,N-Dimethylolurea (DMU2) Formation | 192.8 | [3] |
| Trimethylolurea (TMU) Formation | Slightly higher than DMU | [3] |
Note: The addition mechanism with anhydrous formaldehyde is energetically more favorable, with lower or no energy barriers.[3]
Experimental Corner: Protocols for Investigation
Detailed experimental protocols are crucial for reproducible research. The following sections outline methodologies for studying the formation of this compound under alkaline conditions.
Synthesis of this compound
This protocol describes a general laboratory-scale synthesis.
Materials:
-
Urea
-
Formaldehyde solution (e.g., 37% w/v)
-
Sodium dihydrogen phosphate (or other suitable buffer)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Distilled water
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and hotplate
-
pH meter
-
Condenser
Procedure:
-
In the reaction vessel, dissolve a specific amount of urea in distilled water.
-
Add the formaldehyde solution to achieve the desired formaldehyde-to-urea (F/U) molar ratio. A common ratio for this compound synthesis is around 2:1.[9]
-
Add the buffer, such as sodium dihydrogen phosphate.[9]
-
Adjust the pH of the reaction mixture to the desired alkaline value (e.g., 8.0-9.0) using the NaOH solution.[10]
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring.[9]
-
Maintain the reaction for a specific period (e.g., 2 hours), monitoring the temperature and pH.[9]
-
After the reaction time, cool the mixture to room temperature. The resulting solution will contain a mixture of methylolureas, with this compound being a major product.
Analytical Methods for Monitoring the Reaction
Quantitative analysis of the reaction mixture is essential to understand the kinetics and product distribution. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
3.2.1. Quantitative ¹³C and ¹H NMR Spectroscopy
NMR spectroscopy allows for the identification and quantification of different methylolurea species.
Sample Preparation:
-
Withdraw aliquots from the reaction mixture at different time intervals.
-
To quench the reaction, immediately cool the aliquot and, if necessary, adjust the pH to neutral.
-
For quantitative analysis, a known amount of an internal standard (e.g., DMSO-d₆) can be added.
NMR Parameters (Example):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: D₂O or DMSO-d₆.
-
¹³C NMR:
-
Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[11]
-
A sufficient relaxation delay (e.g., 5 times the longest T₁) should be used.
-
-
¹H NMR:
-
Standard proton NMR spectra can be acquired.
-
Integration of specific peaks corresponding to different methylol groups and urea protons allows for relative quantification.
-
Data Analysis:
-
Assign the peaks in the spectra to specific chemical groups in urea, monomethylolurea, this compound, and other species based on literature values.[11][12][13]
-
Calculate the concentration of each species by comparing the integral of its characteristic peak(s) to the integral of the internal standard.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for separating and quantifying the low-molecular-weight components of the reaction mixture.[14][15]
Instrumentation:
-
HPLC system with a suitable detector (e.g., refractive index (RI) or UV detector).
-
A column suitable for the separation of polar compounds (e.g., a reverse-phase C18 column or a specific column for carbohydrate analysis).
Mobile Phase (Example):
-
A mixture of water and an organic solvent like acetonitrile or methanol. The exact composition may need to be optimized.
Procedure:
-
Prepare a series of standard solutions of pure urea, monomethylolurea, and this compound of known concentrations.
-
Inject the standards into the HPLC system to determine their retention times and to generate a calibration curve.
-
Prepare samples from the reaction mixture by quenching the reaction, filtering, and diluting as necessary.
-
Inject the samples into the HPLC system.
-
Identify the peaks in the chromatogram based on the retention times of the standards.
-
Quantify the amount of each component in the sample by using the calibration curve.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the core reaction pathway and a general experimental workflow.
Caption: Reaction pathway for N,N'-dimethylolurea formation under alkaline conditions.
Caption: General experimental workflow for studying this compound formation kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. capitalresin.com [capitalresin.com]
- 9. fud.edu.ng [fud.edu.ng]
- 10. US5674971A - Urea-formaldehyde resin composition and method of preparation thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. vana.kirj.ee [vana.kirj.ee]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Theoretical Deep Dive into the Monomethylolurea to Dimethylolurea Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical underpinnings of the conversion of monomethylolurea (MMU) to dimethylolurea (DMU), a critical step in the synthesis of urea-formaldehyde (UF) resins and a reaction of interest in various chemical and pharmaceutical contexts. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the core reaction pathways.
Theoretical Framework of the MMU to DMU Conversion
The formation of this compound from monomethylolurea is a sequential addition reaction involving formaldehyde. The reaction is complex and can be influenced by several factors, including pH, temperature, and the molar ratio of formaldehyde to urea (F/U).[1] Theoretical studies, primarily employing quantum chemistry methods, have been instrumental in elucidating the reaction mechanisms and energetics that are often difficult to isolate and study experimentally.[2]
Reaction Mechanisms
The conversion of MMU to DMU can proceed via different mechanisms depending on the catalytic conditions (acidic, neutral, or alkaline).
-
Alkaline Conditions: Under alkaline conditions, the reaction is base-catalyzed. A hydroxide ion (OH⁻) abstracts a proton from MMU, forming an MMU anion.[2] This anion then acts as a nucleophile, attacking a formaldehyde molecule. Formaldehyde in aqueous solution exists primarily as methanediol (CH₂(OH)₂), but also as the more reactive free formaldehyde (CH₂O).[2] The reaction can proceed through a nucleophilic addition to CH₂O or an Sₙ2 mechanism with CH₂(OH)₂.[2] Theoretical calculations suggest the addition mechanism is energetically more favorable.[2] The second methylolation can occur on either the substituted nitrogen, forming N,N-dimethylolurea (asymmetric DMU), or the unsubstituted -NH₂ group, forming N,N'-dimethylolurea (symmetric DMU).[2] Experimental observations indicate a preference for the formation of N,N'-dimethylolurea.[2]
-
Acidic Conditions: In an acidic medium, the reaction is catalyzed by hydrogen ions (H⁺). The acid protonates the formaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of MMU.[1]
-
Neutral Conditions: Under neutral conditions, the reaction can occur through a concerted mechanism via a four-centered transition state, though this pathway has a significant energy barrier.[2]
Steric and Electronic Effects
Theoretical studies have investigated the factors governing the preferential formation of N,N'-dimethylolurea over N,N-dimethylolurea. While electronic effects play a role, steric hindrance is considered a major contributing factor that makes the reaction at the already substituted nitrogen less favorable.[2]
Quantitative Data from Theoretical Studies
Computational chemistry provides valuable quantitative data on the energetics of the reaction pathways. The following tables summarize key calculated values from theoretical studies, primarily using Density Functional Theory (DFT) at the B3LYP level and Møller-Plesset perturbation theory (MP2).
| Reaction Step | Computational Method | Calculated Potential Energy Barrier (kJ/mol) | Reference |
| Urea + Formaldehyde → MMU (Neutral) | MP2/6-311+G | 145.7 | [2] |
| Urea Anion + CH₂(OH)₂ → MMU (Alkaline, Sₙ2) | B3LYP | ~180 | [2] |
| Urea Anion + CH₂(OH)₂ → MMU (Alkaline, Sₙ2) | MP2 | ~190 | [2] |
| MMU Anion → N,N'-DMU (Alkaline, Sₙ2) | MP2/6-311+G | 198.8 | [2] |
| MMU Anion → N,N-DMU (Alkaline, Sₙ2) | MP2/6-311+G** | 192.8 | [2] |
| Reaction | Thermodynamics | Reference |
| Formation of Monomethylolurea (MMU) | Slightly exothermic/Thermoneutral | [2] |
| Formation of this compound (DMU) | Slightly exothermic/Thermoneutral | [2] |
| Formation of Trimethylolurea (TMU) | Endothermic by ~30 kJ/mol | [2] |
Experimental Protocols for Kinetic Studies
A variety of analytical techniques can be employed to monitor the conversion of MMU to DMU and determine the reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: NMR spectroscopy is a powerful tool for in-situ and quantitative analysis of the complex reaction mixture of urea and formaldehyde.[3] Both ¹H, ¹³C, and ¹⁵N NMR can be utilized.[4]
-
Sample Preparation: The reaction is typically carried out directly in an NMR tube under controlled temperature and pH conditions. For ¹⁵N NMR, ¹⁵N-enriched urea can be used to enhance signal intensity and provide detailed information about the nitrogen centers.[4]
-
Data Acquisition: A series of spectra are acquired over time to monitor the decrease in the MMU signal and the corresponding increase in the DMU signals.[3] Different methylolureas (mono-, di-, tri-) and their isomers (symmetric and asymmetric DMU) can be distinguished and quantified.[4]
-
Analysis: By integrating the characteristic peaks of each species, their concentrations can be determined as a function of time. This data is then used to derive rate constants and reaction orders.
High-Performance Liquid Chromatography (HPLC)
Methodology: HPLC is used to separate and quantify the different components in the reaction mixture, including urea, MMU, and DMU.[5]
-
Chromatographic System: A reversed-phase HPLC system with a C18 column is commonly used.[6]
-
Mobile Phase: A simple mobile phase, such as deionized water or a methanol/water mixture, can be effective.[6][7]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds.[7]
-
Sample Preparation: Aliquots of the reaction mixture are taken at different time intervals, and the reaction is quenched (e.g., by cooling or pH adjustment). The samples are then diluted with the mobile phase before injection.[5]
-
Quantification: The concentration of each component is determined by comparing the peak areas to those of known standards.[5]
Differential Scanning Calorimetry (DSC)
Methodology: DSC can be used to determine the activation energy of the overall curing process, which includes the methylolation steps.
-
Principle: The exotherm of the curing reaction is measured at different heating rates.
-
Procedure: Samples of the reacting mixture are placed in DSC pans and heated at various linear rates (e.g., 5, 10, 15, 20 K/min).
-
Analysis: The Kissinger method is often applied to the data. A plot of -ln(β/Tₚ²) versus 1/Tₚ (where β is the heating rate and Tₚ is the peak exotherm temperature) yields a straight line whose slope is equal to -Eₐ/R (where Eₐ is the activation energy and R is the gas constant).[8]
Chemical Titration
Methodology: Titration methods can be used to determine the concentration of free formaldehyde in the reaction mixture, providing an indirect measure of the reaction progress.
-
Sulfite Method: The sample is reacted with sodium sulfite, which forms sodium hydroxide in proportion to the formaldehyde present. The liberated NaOH is then titrated with a standard acid.
-
Hydroxylamine Hydrochloride Method: Formaldehyde reacts with hydroxylamine hydrochloride to release hydrochloric acid, which is then titrated with a standard base.[9]
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways in the conversion of monomethylolurea to this compound.
Caption: Alkaline-catalyzed conversion of MMU to symmetric and asymmetric DMU.
Caption: A typical workflow for a computational study of the MMU to DMU reaction.
Conclusion
The conversion of monomethylolurea to this compound is a fundamentally important reaction with complexities that have been significantly illuminated through theoretical studies. Computational chemistry has provided detailed insights into the reaction mechanisms, transition states, and the influence of electronic and steric factors, largely corroborating experimental observations. The continued application of both advanced computational methods and robust experimental techniques like online NMR and HPLC will be crucial for a complete understanding and optimization of processes involving this key chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 7. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 8. woodresearch.sk [woodresearch.sk]
- 9. epra.eu [epra.eu]
The Pivotal Role of Dimethylolurea in Amino Resin Synthesis: A Technical Guide
Introduction
Dimethylolurea, also known as 1,3-bis(hydroxymethyl)urea, is a critical organic intermediate in the production of amino resins, particularly urea-formaldehyde (UF) resins.[1][2] These thermosetting resins are extensively utilized as adhesives in the manufacturing of particleboard, plywood, and other wood composites, as well as in coatings, molding compounds, and textile finishing.[1][3][4] The formation of this compound is a foundational step that dictates the subsequent polymerization process and ultimately defines the structural and performance characteristics of the final cured resin, such as mechanical strength, thermal stability, and chemical resistance.[1] This technical guide provides an in-depth examination of this compound's role, covering its synthesis, reaction pathways, and the experimental protocols for its formation and subsequent polymerization.
Synthesis and Reaction Mechanisms
The industrial production of urea-formaldehyde resins is typically a two-stage process. The first stage involves the addition reaction of urea and formaldehyde, known as methylolation or hydroxymethylation, which is followed by a second stage of acid-catalyzed condensation or polymerization.[4][5] this compound is the primary product of the initial addition stage.
Stage 1: Formation of this compound (Addition Reaction)
The synthesis of this compound occurs through the reaction of urea with two molar equivalents of formaldehyde. This reaction is typically carried out under neutral to alkaline pH conditions (pH 7.5–9.5) and at elevated temperatures, generally between 70°C and 100°C.[6][7][8][9] The alkaline environment catalyzes the addition of the electrophilic formaldehyde to the nucleophilic nitrogen atoms of the urea molecule.[4][10]
The reaction proceeds stepwise. Initially, one molecule of formaldehyde reacts with urea to form monomethylolurea. With a sufficient molar ratio of formaldehyde to urea (typically 2:1 or higher), a second formaldehyde molecule reacts with the remaining -NH group to yield this compound.[10][11] Depending on the reaction conditions, small quantities of trimethylolurea may also be formed.[5][7] The formation of this compound from urea and formaldehyde is a reversible equilibrium reaction.[12]
Caption: Synthesis pathway for this compound formation.
Stage 2: Polymerization of this compound (Condensation Reaction)
Once this compound and other methylolureas are formed, the reaction mixture is acidified (typically to a pH of 4.5-5.0) to initiate the condensation stage.[5][8] In this phase, the this compound molecules, acting as monomers, polymerize to form a three-dimensional, cross-linked network.[3]
The condensation reactions involve the reactive hydroxymethyl (-CH₂OH) groups of this compound reacting with the amino (-NH) groups of other urea or methylolurea molecules. These reactions lead to the formation of two primary types of linkages:
-
Methylene bridges (-CH₂-): Formed by the reaction between a hydroxymethyl group and an amino group, eliminating a molecule of water. This is the more stable and predominant linkage in the final resin.[13][14]
-
Dimethylene ether bridges (-CH₂-O-CH₂-): Formed by the reaction between two hydroxymethyl groups, also with the elimination of water. These ether linkages are less stable and can rearrange to form more stable methylene bridges, releasing formaldehyde in the process.[14]
The bifunctional nature of this compound, with its two reactive hydroxymethyl groups, allows it to act as a cross-linking agent, leading to the formation of a rigid, insoluble, and infusible thermoset polymer.[11] The extent of this cross-linking determines the final properties of the resin.
Caption: Condensation of this compound to form UF resin.
Quantitative Data
The properties of this compound and the conditions for amino resin synthesis are critical for controlling the final product characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 140-95-4 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 125 °C (decomposes) | [2] |
| Water Solubility | 150 g/L | [2] |
| Density | 1.34 g/cm³ | [2] |
| Storage Temperature | 2-8 °C | [2] |
Table 2: Typical Reaction Parameters for Urea-Formaldehyde Resin Synthesis
| Parameter | Stage 1: Addition (Methylolation) | Stage 2: Condensation (Polymerization) | Reference |
| Formaldehyde:Urea Molar Ratio | 1.5:1 to 2.5:1 | Final ratio adjusted to 1.05:1 to 1.8:1 by adding more urea | [7][9][15] |
| pH | 7.5 - 9.5 (Alkaline) | 4.5 - 5.0 (Acidic) | [8][9] |
| Temperature | 70 - 100 °C | 80 °C to reflux | [8][15][16] |
| Reaction Time | 1 - 3 hours | 15 minutes - 1 hour (until desired viscosity is reached) | [8][9][15] |
| Catalyst | NaOH or other bases | Lactic acid, H₂SO₄, or other acids | [6][8] |
Experimental Protocols
The following sections detail generalized laboratory protocols for the synthesis of this compound and its subsequent polymerization into a urea-formaldehyde resin.
Protocol for this compound Synthesis
This protocol focuses on the preparation of the intermediate under alkaline conditions.
Materials and Equipment:
-
Urea (6.0 g, 0.1 mol)
-
Formaldehyde solution (37% w/v, 16.2 mL, ~0.2 mol)
-
Sodium hydroxide (2M solution) or Sodium dihydrogen phosphate (0.2 g)
-
Reaction kettle or three-necked flask (500 mL)
-
Mechanical stirrer
-
Heating mantle
-
pH meter or universal indicator paper
-
Reflux condenser
Procedure:
-
Charge the reaction kettle with 16.2 mL of formaldehyde solution.[16]
-
Adjust the pH of the formaldehyde solution to between 7.5 and 8.0 using the 2M NaOH solution.[8]
-
Add 6.0 g of urea to the formaldehyde solution while stirring.[16]
-
Heat the mixture to 70-80°C using the heating mantle and maintain reflux with vigorous stirring.[7][16]
-
Continue the reaction for 1 to 2 hours to ensure the formation of this compound.[16]
-
After the reaction period, the resulting solution contains this compound and can be used directly for the next stage or cooled to isolate the product.[9] For isolation, the system is often cooled, leading to the precipitation of white, solid this compound, which can then be filtered, washed with ethanol and deionized water, and dried.[9]
Protocol for Urea-Formaldehyde Resin Polymerization
This protocol describes the acid-catalyzed condensation of the prepared this compound solution.
Materials and Equipment:
-
This compound solution (from Protocol 3.1)
-
Lactic acid or dilute sulfuric acid (0.5N)
-
Reaction kettle with stirrer, heating mantle, and reflux condenser
-
Viscometer
Procedure:
-
Begin with the hot this compound solution prepared in the previous step.
-
Cool the solution slightly and carefully add acid (e.g., lactic acid or 0.5N H₂SO₄) dropwise to adjust the pH to between 4.5 and 5.0.[6][8]
-
Increase the temperature and maintain the reaction at 80-90°C.[8]
-
Monitor the reaction progress by periodically measuring the viscosity of the mixture. The condensation reaction will cause a gradual increase in viscosity as the polymer chains grow.
-
Continue the reaction until a predetermined target viscosity is achieved. The reaction is highly exothermic and proceeds rapidly under acidic conditions.[5][6]
-
Once the desired viscosity is reached, rapidly cool the mixture to room temperature to quench the polymerization.
-
A second portion of urea is often added at this stage to scavenge any remaining free formaldehyde and adjust the final molar ratio, enhancing the stability and performance of the resin.[7]
-
The final product is a viscous, water-soluble urea-formaldehyde resin syrup, which can be stored before its application and subsequent curing with a hardener (e.g., ammonium chloride).[6]
Caption: Experimental workflow for UF resin production.
Conclusion
This compound is not merely a transient species but a cornerstone intermediate in the synthesis of urea-formaldehyde resins. Its formation in the initial alkaline addition stage provides the essential bifunctional monomers required for the subsequent acid-catalyzed polymerization. The structure and concentration of this compound directly influence the cross-linking density and, consequently, the performance of the final thermoset polymer. A thorough understanding and precise control of the reaction conditions that govern the formation and condensation of this compound are paramount for researchers and manufacturers aiming to tailor the properties of amino resins for specific industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 140-95-4,this compound | lookchem [lookchem.com]
- 3. How Is Urea-Formaldehyde Glue Manufactured? [slchemtech.com]
- 4. irispublishers.com [irispublishers.com]
- 5. capitalresin.com [capitalresin.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. vana.kirj.ee [vana.kirj.ee]
- 8. researchgate.net [researchgate.net]
- 9. CN103242201A - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. WO1989000587A1 - Process for the preparation of urea-formaldehyde resins - Google Patents [patents.google.com]
- 16. fud.edu.ng [fud.edu.ng]
Spectroscopic Characterization of Dimethylolurea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of dimethylolurea using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, summarized quantitative data, and visual representations of the analytical workflows.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its various vibrational modes.
FTIR Spectral Data
The characteristic infrared absorption peaks for this compound are summarized in Table 1. These values are compiled from various sources and represent the typical ranges for the assigned functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3347 - 3330 | N-H Stretching | Strong, Broad |
| 3269 | N-H Stretching | Strong, Broad |
| 3153 | N-H Stretching (Hydrogen Bonded) | Medium, Broad |
| 3014 | C-H Asymmetric Stretching (CH₂) | Medium |
| 2968 - 2960 | C-H Symmetric Stretching (CH₂) | Medium |
| 1651 - 1630 | C=O Stretching (Amide I) | Strong |
| 1560 - 1554 | N-H Bending (Amide II) | Strong |
| 1248 | C-N Stretching | Medium |
| 1047 | C-O Stretching | Strong |
| 997 | C-N Stretching | Medium |
Table 1: Summary of FTIR Spectral Data for this compound. The data presented is a consolidation of findings from multiple spectroscopic analyses.
Experimental Protocol for FTIR Analysis
The following protocol outlines the steps for acquiring an FTIR spectrum of this compound using the KBr (potassium bromide) pellet method.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade KBr powder, dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly clean the agate mortar, pestle, and pellet press die set with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder.
-
Add both the sample and KBr to the agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding should be thorough to ensure even distribution of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the powdered mixture into the sleeve of the pellet press die.
-
Assemble the die and place it in a hydraulic press.
-
Apply a pressure of approximately 8-10 tons for several minutes. It is often beneficial to apply a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the transparent or semi-transparent KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of this compound via the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the elucidation of the molecular structure.
NMR Spectral Data
The ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), are summarized in the tables below.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.59 - 6.63 | Triplet | N-H |
| 5.26 | Triplet | O-H |
| 4.44 - 4.46 | Triplet | -CH₂- |
Table 2: Summary of ¹H NMR Spectral Data for this compound in DMSO-d₆. [1]
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~160 | C=O |
| ~65 | -CH₂- |
Table 3: Summary of ¹³C NMR Spectral Data for this compound. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
The following protocol describes the general procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Vortex mixer (optional)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
For ¹H NMR, weigh approximately 5-25 mg of the this compound sample.
-
For ¹³C NMR, a higher concentration is often required, typically 20-50 mg of the sample.
-
Transfer the weighed sample into a clean, dry vial.
-
-
Dissolution:
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently agitate or vortex the vial to ensure complete dissolution of the sample.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
-
Spectral Acquisition:
-
Cap the NMR tube and place it in the spinner turbine.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and shimming the probe for the specific sample and solvent. For quantitative ¹³C NMR, inverse-gated decoupling may be used.
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
References
An In-depth Technical Guide on the Genotoxicity and Carcinogenic Potential of Dimethylolurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylolurea (DMU), a chemical compound widely utilized in the textile and cosmetic industries, is classified as a formaldehyde-releasing agent.[1] Its potential for genotoxicity and carcinogenicity is intrinsically linked to the biological activity of formaldehyde, a known human carcinogen.[2] This technical guide provides a comprehensive review of the available scientific data on the genotoxic and carcinogenic properties of this compound. It summarizes key in vitro genotoxicity studies, details the experimental methodologies employed, and discusses the carcinogenic potential in the context of formaldehyde release. This document aims to serve as a critical resource for professionals involved in the safety and risk assessment of chemicals.
Introduction
This compound (CAS No. 140-95-4), also known as 1,3-bis(hydroxymethyl)urea, is an organic compound used in the production of urea-formaldehyde resins, as a textile finish to impart wrinkle resistance, and as a preservative in various products.[1][2] Its primary function in many applications stems from its ability to act as a cross-linking agent. However, the chemical equilibrium of this compound in aqueous environments can lead to the release of free formaldehyde.[3] Formaldehyde is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC), primarily based on evidence of nasopharyngeal cancer and leukemia.[2] Consequently, the safety profile of this compound is critically dependent on the extent of formaldehyde release and the associated toxicological effects.
Mechanism of Action: Formaldehyde Release
The genotoxic and carcinogenic effects of this compound are not attributed to the parent molecule itself but rather to its decomposition product, formaldehyde.[3] In aqueous conditions, this compound exists in equilibrium with urea and formaldehyde. This release of formaldehyde is the primary mechanism driving its biological activity, including interactions with cellular macromolecules like DNA. Formaldehyde is a highly reactive electrophile that can readily react with amino groups in proteins and nucleic acids, leading to the formation of DNA adducts, DNA-protein cross-links (DPCs), and DNA interstrand cross-links (ICLs).[4] This DNA damage, if not properly repaired by cellular mechanisms, can lead to mutations, chromosomal aberrations, and ultimately, the initiation of carcinogenesis.
Caption: Mechanism of this compound-Induced Genotoxicity.
Genotoxicity Profile
This compound has been evaluated in several short-term in vitro genotoxicity assays. The results consistently indicate a genotoxic potential, which is attributed to the release of formaldehyde.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. This compound has demonstrated clear mutagenic activity in this assay.[3]
Table 1: Summary of Ames Test Results for this compound
| Test System | Metabolic Activation (S9) | Concentration Range | Outcome | Reference |
| S. typhimurium TA98 | With and Without | 0.21 - 8.33 µmol/plate | Positive (Concentration-dependent increase in revertants) | [3] |
| S. typhimurium TA100 | With and Without | 0.21 - 8.33 µmol/plate | Positive (Concentration-dependent increase in revertants) | [3] |
| S. typhimurium TA102 | With and Without | 0.21 - 8.33 µmol/plate | Positive (Concentration-dependent increase in revertants) | [3] |
| E. coli / S. typhimurium | With and Without | Not Specified | Positive |
In Vitro Micronucleus Test
The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This compound has been shown to induce micronuclei in mammalian cells.[3]
Table 2: Summary of In Vitro Micronucleus Test Results for this compound
| Test System | Metabolic Activation (S9) | Concentration Range | Outcome | Reference |
| V79 Chinese Hamster Cells | Without | 3.3 - 333 µmol/L | Positive (Weaker effect compared to DZU*) | [3] |
| V79 Chinese Hamster Cells | With | 3.3 - 333 µmol/L | Negative | [3] |
*DZU: Diazolidinyl urea, another formaldehyde-releasing preservative.[3]
The positive result exclusively in the absence of metabolic activation suggests that this compound itself, or its direct breakdown product (formaldehyde), is the genotoxic agent, and that the S9 enzymatic mix may detoxify the compound or formaldehyde.[3]
Other Genotoxicity-Related Assays
-
Tubulin Assembly Assay: To investigate aneugenic potential (the ability to cause chromosome loss), this compound was tested in an in vitro tubulin assembly assay. At concentrations up to 10 mmol/L, it did not inhibit the formation of microtubules, suggesting a low potential for aneugenicity. This contrasts with formaldehyde, which completely inhibited tubulin assembly at 6 mmol/L.[3]
-
Local Lymph Node Assay (LLNA): This assay assesses skin sensitization potential. A safety data sheet reports a negative result for this compound in an LLNA conducted in mice, indicating low skin sensitization potential under the test conditions.
Caption: Experimental Workflow for In Vitro Genotoxicity Testing.
Carcinogenic Potential
There are no long-term carcinogenicity bioassays specifically on this compound found in the reviewed literature. The assessment of its carcinogenic potential is therefore based on two main lines of evidence:
-
Its classification as a formaldehyde-releasing agent.
-
The well-documented carcinogenicity of formaldehyde.
Formaldehyde is a known animal carcinogen and is classified by IARC as carcinogenic to humans (Group 1).[2] The primary mechanism is believed to be a combination of genotoxicity and cytotoxicity-induced cell proliferation, particularly at the site of contact (e.g., the nasal passages in inhalation studies).[2] Given that this compound acts as a source of formaldehyde, it is considered to pose a carcinogenic risk.[2][5] This has led to regulatory actions; for instance, Washington State has proposed a ban on this compound and other formaldehyde-releasers in cosmetic products, citing the carcinogenicity of formaldehyde.[6]
The risk is dependent on the concentration of this compound, the conditions of use (which influence the rate of formaldehyde release), and the route of exposure. For drug development professionals, the presence of a formaldehyde-releaser as an excipient or impurity would require rigorous safety evaluation and justification.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the protocols for the key genotoxicity assays cited, based on the available information and standard guidelines (e.g., OECD).
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the potential of the test substance to induce gene mutations (point mutations) in bacteria.
-
Test Principle: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that are auxotrophic for histidine are used. The bacteria are exposed to the test substance and plated on a minimal medium lacking histidine. Only bacteria that have undergone a reverse mutation to a prototrophic state can synthesize histidine and form colonies.
-
Methodology (Pre-incubation Assay):
-
Strains: S. typhimurium strains TA98, TA100, and TA102 were used.[3]
-
Metabolic Activation: The assay was conducted both in the presence and absence of an exogenous metabolic activation system (rat liver S9 mix).[3]
-
Exposure: The test substance (this compound, 0.21-8.33 µmol/plate) was pre-incubated with the tester strains (approximately 1-2 x 10⁸ cells) in a liquid medium at 37°C for a defined period (e.g., 20-30 minutes) before plating.
-
Plating: After pre-incubation, molten top agar was added, and the mixture was poured onto the surface of minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies per plate was counted. A positive result is defined as a concentration-related increase in the number of revertants to a level at least twice that of the solvent control.
-
Protocol: In Vitro Micronucleus Test
-
Objective: To detect clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) activity of a test substance in cultured mammalian cells.
-
Test Principle: Cells are exposed to the test substance. After exposure, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one nuclear division. The frequency of micronuclei in these binucleated cells is then determined.
-
Methodology:
-
Cell Line: V79 Chinese hamster cells were used.[3]
-
Metabolic Activation: The assay was conducted both in the presence and absence of a rat liver S9 mix.[3]
-
Exposure: Cells were exposed to various concentrations of this compound (3.3-333 µmol/L) for a short period (e.g., 3-6 hours).
-
Cytokinesis Block: Following exposure, the treatment medium was removed, and fresh medium containing cytochalasin B was added to accumulate binucleated cells.
-
Harvest and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm was stained (e.g., with Giemsa) to visualize binucleated cells, and the nuclei were stained with a DNA-specific stain (e.g., DAPI or Acridine Orange) to visualize micronuclei.
-
Scoring: At least 1000-2000 binucleated cells per concentration were scored for the presence of micronuclei. Cytotoxicity was also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Summary and Conclusion
The weight of evidence from in vitro studies indicates that this compound is genotoxic.
-
Mutagenicity: It is mutagenic in the Ames test, inducing point mutations in multiple bacterial strains, both with and without metabolic activation.[3]
-
Clastogenicity/Aneugenicity: It induces the formation of micronuclei in mammalian cells in vitro, primarily in the absence of metabolic activation, indicating its potential to cause chromosomal damage.[3]
-
Carcinogenicity: While no direct carcinogenicity studies on this compound are available, its potential to cause cancer is inferred from its role as a formaldehyde-releasing agent.[2][5] Formaldehyde is a confirmed human carcinogen, and its release from this compound is the primary toxicological concern.
For professionals in research and drug development, these findings underscore the need for caution when this compound is present in formulations or as a manufacturing intermediate. Its use, particularly in products with significant human exposure, necessitates a thorough risk assessment that considers the rate of formaldehyde release under relevant conditions and the potential for local and systemic toxicity. Regulatory scrutiny of formaldehyde-releasing agents is increasing, and alternative, non-formaldehyde-releasing preservatives and cross-linkers should be considered to mitigate potential health risks.[6]
References
- 1. Dimethylol urea - Hazardous Agents | Haz-Map [haz-map.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the formaldehyde releasing preservatives dimethylol urea and diazolidinyl urea in several short-term genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity and Mutagenicity Summary Tables - Review of the Formaldehyde Assessment in the National Toxicology Program 12th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]
- 6. Washington State Issues Proposed Rule Banning Formaldehyde and Formaldehyde Releasers in Cosmetics | SGS [sgs.com]
An In-depth Technical Guide to the Reaction Kinetics of Urea and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics between urea and formaldehyde, a fundamental process in the synthesis of urea-formaldehyde (UF) resins. Understanding these kinetics is critical for controlling the polymerization process, optimizing resin properties, and minimizing residual formaldehyde content. This document details the core reaction mechanisms, influencing factors, experimental methodologies for kinetic analysis, and key quantitative data.
Core Reaction Mechanisms
The reaction between urea and formaldehyde is a complex process that occurs in two primary stages: an addition reaction (methylolation) followed by a condensation reaction (polymerization).
1.1. Addition Reaction (Methylolation)
The initial step involves the addition of formaldehyde to the amino groups of urea to form methylolureas. This reaction can be catalyzed by both acids and bases.[1][2] Under alkaline conditions, the formation of methylol compounds is favored, while acidic conditions promote the subsequent condensation reactions.[1][3] The reaction proceeds through the formation of mono-, di-, and trimethylolureas.[4][5]
1.2. Condensation Reaction (Polymerization)
The second stage involves the condensation of methylolureas with each other or with urea to form methylene (-CH2-) and methylene-ether (-CH2OCH2-) bridges, leading to the formation of a three-dimensional polymer network.[6][7][8] This stage is primarily catalyzed by acids.[3][9] The rate of the condensation reaction increases as the pH of the reaction is decreased.[3]
Factors Influencing Reaction Kinetics
Several factors significantly influence the rate and extent of the urea-formaldehyde reaction. Careful control of these parameters is essential for producing resins with desired properties.
2.1. pH
The pH of the reaction medium is a critical factor. The rate of monomethylol urea formation exhibits a minimum in the pH range of 4.5-8, indicating catalysis by both H+ and OH- ions.[1] Alkaline conditions (pH 8-9) favor the initial methylolation step, leading to the formation of methylolureas and oligomers with ether linkages.[6][10] Acidic conditions (pH 4-5) are necessary for the subsequent condensation reactions that lead to the formation of the polymer network.[11] Lowering the pH significantly increases the curing rate.[12]
2.2. Temperature
Temperature plays a crucial role in controlling the reaction rate.[6][13] The synthesis of urea-formaldehyde resins is typically carried out at temperatures between 70°C and 90°C.[6][7][13] Higher temperatures generally lead to faster reaction rates for both the addition and condensation stages.[6] However, excessive heat can lead to premature curing and may negatively impact the final properties of the resin.[14] The curing of UF resins is an exothermic process.[15]
2.3. Molar Ratio of Formaldehyde to Urea (F/U)
The molar ratio of formaldehyde to urea is a key parameter that affects the properties of the resulting resin.[6][13] Typical F/U molar ratios vary between 1:1 and 1.5:1.[7][13] Higher formaldehyde content generally results in better water resistance but can also lead to increased brittleness of the polymer.[7][13] The initial F/U molar ratio plays a significant role in determining the performance of the UF resins.[2]
2.4. Catalysts
Both acidic and basic catalysts are used to control the urea-formaldehyde reaction. Alkaline catalysts, such as sodium hydroxide (NaOH), are used to promote the initial methylolation step.[6] Acidic catalysts, including sulfuric acid, hydrochloric acid, and ammonium chloride, are commonly used to accelerate the condensation and curing reactions.[6][12][13][16] The choice of catalyst can influence the final polymer structure, including the formation of methylene and ether linkages.[16]
Quantitative Kinetic Data
The following tables summarize key quantitative data related to the reaction kinetics of urea and formaldehyde, compiled from various studies.
Table 1: Activation Energies for Urea-Formaldehyde Reactions
| Reaction Stage | Catalyst/Conditions | Activation Energy (Ea) (kJ/mol) | Reference |
| Curing | Unmodified UF Resin | 83.1 | [17] |
| Curing | UF Resin with 3 wt% Silica Powder | 78.7 | [17] |
| Curing | UF Resin with 7 wt% Silica Powder | 76.9 | [17] |
| Curing | UF Resin with 3 wt% Tannin Powder | 78.0 | [17] |
| Curing | UF Resin with 7 wt% Tannin Powder | 75.2 | [17] |
| Thermal Degradation | Unmodified UF Resin (Kissinger method) | 185.77 | [18] |
| Thermal Degradation | Almond Shell-modified UF Resin (Kissinger method) | 188.84 | [18] |
| Thermal Degradation | Unmodified UF Resin (FWO method) | 185.38 | [18] |
| Thermal Degradation | Almond Shell-modified UF Resin (FWO method) | 193.88 | [18] |
Table 2: Effect of pH on the Rate Constant of Monomethylol Urea Formation
| pH | Temperature (°C) | Rate Constant (l·mol⁻¹·s⁻¹) x 10⁻⁴ | Reference |
| 3.5 | 30 | 2.5 | [1] |
| 4.7 | 30 | 1.5 | [1] |
| 10.5 | 30 | 19.5 | [1] |
Table 3: Effect of Temperature on Viscosity and Activation Energy of UF Prepolymer
| F/U Molar Ratio | pH | Temperature (°C) | Viscosity (related to Molecular Weight) | Activation Energy (Ea) | Reference |
| 1.0 | 4.3 | 70-85 | Highest | Highest | [19] |
| 1.6 | 5.0 | 70-85 | Lowest | Lowest | [19] |
| N/A | 4.0 | 70-85 | Highest | Highest | [19] |
Experimental Protocols for Kinetic Studies
The study of urea-formaldehyde reaction kinetics employs various analytical techniques to monitor the consumption of reactants and the formation of products over time.
4.1. Monitoring Formaldehyde Concentration
A common method to follow the reaction progress is to determine the concentration of free formaldehyde at different time intervals.
-
Titration Method (ASTM D 2194):
-
Samples are taken from the reactor at specific time intervals.
-
The reaction is immediately quenched by cooling, for instance, in ice-cold water.
-
The free formaldehyde content is determined by a titration technique as specified in ASTM D 2194.[20]
-
-
Sulphite Method:
-
Aliquots of the reaction mixture are withdrawn at intervals.
-
The unreacted formaldehyde is estimated using the sulphite method.[1]
-
-
Iodimetric Method:
-
This method determines the sum of free formaldehyde and methylols of urea.
-
A 5 ml sample of the reaction mixture is pipetted into 50 ml of 0.1 N iodine solution.
-
10 ml of 2 N NaOH solution is added, and the mixture is kept at room temperature for 1 hour.
-
The mixture is then acidified with 20 ml of 2 N H₂SO₄ solution.
-
The liberated iodine is titrated against a standard 0.05 N sodium thiosulphate solution using starch as an indicator.[1]
-
4.2. Characterization of Resin Structure and Molecular Weight
Various spectroscopic and chromatographic techniques are employed to characterize the structure and molecular weight distribution of the synthesized resins.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is used to analyze the polymer structure and understand the reaction mechanism by identifying different chemical linkages.[16][21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides information about the molecular structure, functional groups, and chemical composition of the resin.[7]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight distribution of the UF resins.[22][23]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to quantify unreacted urea, monomethylolurea, and dimethylolurea in the resin.[22]
4.3. Thermal Analysis
Thermal analysis techniques are used to study the curing behavior and thermal stability of UF resins.
-
Differential Scanning Calorimetry (DSC): DSC is used to monitor the curing behavior of the resins and to determine the activation energy of the curing reaction using methods like the Kissinger equation.[17][24]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal degradation behavior of the resins.[18]
Visualizing Reaction Pathways and Workflows
Diagram 1: Urea-Formaldehyde Reaction Pathway
Caption: General reaction pathway for the synthesis of urea-formaldehyde resin.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for studying urea-formaldehyde reaction kinetics.
Diagram 3: Influence of pH on Reaction Stages
Caption: The influence of pH on the primary stages of the urea-formaldehyde reaction.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. irispublishers.com [irispublishers.com]
- 4. capitalresin.com [capitalresin.com]
- 5. youtube.com [youtube.com]
- 6. ureaknowhow.com [ureaknowhow.com]
- 7. researchgate.net [researchgate.net]
- 8. irispublishers.com [irispublishers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 14. How Does Temperature Affect Urea Formaldehyde Glue Strength? - GOODLY [goodlyglue.com]
- 15. researchgate.net [researchgate.net]
- 16. drtoddshupe.com [drtoddshupe.com]
- 17. adhesion.kr [adhesion.kr]
- 18. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mathematical Modelling of Urea-Formaldehyde Polymerization Kinetics Using Mechanism Approach | Scientific.Net [scientific.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. woodresearch.sk [woodresearch.sk]
Methodological & Application
Application Notes and Protocols: Dimethylolurea as a Crosslinking Agent for Cellulose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for using dimethylolurea as a crosslinking agent to modify the properties of cellulosic materials. The information is intended for use in a laboratory research setting.
Introduction
This compound is a crosslinking agent used to impart desirable properties to cellulosic materials, such as wrinkle resistance and dimensional stability. The process involves the formation of covalent bonds between the this compound molecules and the hydroxyl groups of the cellulose chains. This protocol outlines the necessary steps for the preparation, application, and characterization of this compound-crosslinked cellulose.
Safety Precautions
This compound and its reagents can be hazardous. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for this compound before use for complete safety information.[1][2][3]
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Experimental Protocols
Materials and Reagents
-
Cellulose substrate (e.g., cotton fabric, filter paper, or cellulose pulp)
-
This compound (DMU)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) (catalyst)
-
Non-ionic wetting agent
-
Sodium hydroxide (for post-treatment washing)
-
Acetic acid (for neutralization)
-
Deionized water
Preparation of Cellulose Substrate
Before crosslinking, it is essential to prepare the cellulose substrate to ensure uniform reaction.
-
Scouring: Wash the cellulose material in a solution containing 1-2% (w/v) sodium hydroxide at 80-100°C for 1-2 hours to remove natural waxes, pectins, and other impurities.
-
Rinsing: Thoroughly rinse the scoured cellulose with hot, followed by cold, deionized water until the rinse water is neutral (pH 7).
-
Drying: Dry the cellulose substrate completely in an oven at 105°C.
Preparation of the Crosslinking Solution
-
Prepare an aqueous solution of this compound. A typical concentration range is 30-80 g/L.
-
Add magnesium chloride hexahydrate as a catalyst. A common concentration is 15-20 g/L.[4]
-
Add a non-ionic wetting agent (approximately 0.1-0.25% v/v) to ensure uniform application of the solution to the cellulose.
-
Stir the solution until all components are completely dissolved. Adjust the pH of the solution to between 4 and 5 using a suitable acid, if necessary.
Crosslinking Procedure (Pad-Dry-Cure Method)
The pad-dry-cure method is a standard industrial process for applying finishing agents to fabrics and can be adapted for laboratory use.
-
Padding (Application):
-
Immerse the prepared cellulose substrate in the crosslinking solution until it is fully saturated.
-
Pass the saturated cellulose through a laboratory padder (or between two rollers) to remove excess solution and achieve a specific wet pick-up. A typical wet pick-up is 70-100%.
-
-
Drying:
-
Curing:
-
Transfer the dried cellulose to a high-temperature oven for curing.
-
Curing is typically performed at 150-160°C for 3-5 minutes.[4] The curing process facilitates the crosslinking reaction between this compound and cellulose.
-
Post-Treatment Washing
After curing, it is crucial to wash the crosslinked cellulose to remove any unreacted chemicals.
-
Initial Rinse: Rinse the crosslinked cellulose thoroughly with cold deionized water.
-
Alkali Wash: Wash the material in a dilute sodium hydroxide solution (pH 10-12) at 35-45°C to remove unreacted crosslinker and byproducts.[6]
-
Hot Rinse: Rinse with hot deionized water (60-70°C).
-
Neutralization: Neutralize the material in a dilute acetic acid solution (pH 5-6).
-
Final Rinse: Perform a final rinse with cold deionized water until the rinse water is neutral.
-
Drying: Dry the final crosslinked cellulose product.
Data Presentation
The following table summarizes the expected effects of varying process parameters on the properties of the crosslinked cellulose. This data is illustrative and may vary depending on the specific cellulose substrate and experimental conditions.
| Parameter Varied | This compound Conc. (g/L) | Catalyst Conc. (g/L) | Curing Temp. (°C) | Curing Time (min) | Wrinkle Recovery Angle (W+F, degrees) | Tensile Strength Retention (%) |
| Baseline | 60 | 15 | 150 | 3 | ~260 | ~60% |
| Increased DMU | 80 | 15 | 150 | 3 | Increased | Decreased |
| Decreased DMU | 40 | 15 | 150 | 3 | Decreased | Increased |
| Increased Catalyst | 60 | 20 | 150 | 3 | Increased | Decreased |
| Increased Temp. | 60 | 15 | 160 | 3 | Increased | Decreased |
| Increased Time | 60 | 15 | 150 | 5 | Increased | Decreased |
Characterization Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the crosslinking reaction by identifying the chemical bonds formed.
-
Sample Preparation: Obtain a small, representative sample of the untreated and crosslinked cellulose. If the sample is a fabric or paper, a small piece can be used directly for Attenuated Total Reflectance (ATR)-FTIR. For powder samples, prepare a KBr pellet.
-
Analysis: Record the FTIR spectra of both the untreated and crosslinked cellulose over a range of 4000-400 cm⁻¹.
-
Interpretation: Look for changes in the spectra, such as a decrease in the intensity of the O-H stretching band (around 3300 cm⁻¹) and the appearance of new peaks corresponding to the C-O-C ether linkages formed during crosslinking.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the cellulose fibers before and after crosslinking.
-
Sample Preparation: Mount a small, representative sample of the cellulose material onto an SEM stub using double-sided carbon tape.
-
Sputter Coating: Coat the sample with a thin layer of a conductive material, such as gold or palladium, using a sputter coater to prevent charging under the electron beam.[7][8]
-
Imaging: Image the samples in a scanning electron microscope at various magnifications to observe any changes in the fiber surface.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the crosslinked cellulose compared to the untreated material.
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the cellulose sample into a TGA crucible.
-
Analysis: Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Interpretation: Compare the TGA and derivative thermogravimetric (DTG) curves of the untreated and crosslinked cellulose. An increase in the decomposition temperature of the crosslinked cellulose indicates improved thermal stability.[9][10]
Visualizations
Caption: Experimental workflow for crosslinking cellulose with this compound.
Caption: Chemical reaction of this compound crosslinking with cellulose.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative and Qualitative Analysis of Surface Modified Cellulose Utilizing TGA-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. irispublishers.com [irispublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103541210A - Alkali washing method of moist cross-linked wash-and-wear pure cotton fabric - Google Patents [patents.google.com]
- 7. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 8. Nanocrystalline Cellulose Studied with a Conventional SEM | Atlantis Press [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Properties and Thermal Degradation of Cellulose Tri-Stearate (CTs) [mdpi.com]
Application of Dimethylolurea in Cotton Crease-Proofing and Shrink-Proofing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of dimethylolurea-based cross-linking agents, primarily Dimethyloldihydroxyethyleneurea (DMDHEU), in rendering cotton fabrics crease-proof and shrink-proof. The information is compiled for a scientific audience to facilitate research and development in textile finishing.
Introduction
Cotton, a cellulosic fiber, is prone to wrinkling and shrinkage due to the disruption and reformation of hydrogen bonds between its polymer chains upon absorption of moisture.[1] Crease-proofing and shrink-proofing finishes impart dimensional stability by creating covalent cross-links between adjacent cellulose chains in the amorphous regions of the fiber.[2][3] This cross-linking provides a "memory" to the fabric, enabling it to return to its original shape after being creased or washed. This compound and its derivatives, such as DMDHEU, are effective cross-linking agents for this purpose.[1][2] The application is typically carried out using a pad-dry-cure method, where the fabric is impregnated with the finishing agent and catalyst, dried, and then cured at a high temperature to facilitate the cross-linking reaction.[4]
Mechanism of Action
The crease-proofing and shrink-proofing effect of this compound-based agents stems from the formation of ether linkages between the N-methylol groups of the agent and the hydroxyl groups of the cellulose molecules.[1] This reaction is catalyzed by a Lewis acid, such as magnesium chloride (MgCl₂), which becomes an acid catalyst upon heating.[2] The cross-links prevent the cellulose chains from slipping past one another, thus reducing wrinkling and shrinkage.[1]
The following diagram illustrates the chemical cross-linking of cellulose with DMDHEU.
Caption: Chemical cross-linking of cellulose with DMDHEU.
Experimental Protocols
The following protocols are generalized from multiple studies and can be adapted for specific research needs.
3.1. Materials and Reagents
-
Fabric: 100% cotton fabric (woven or knitted), desized, scoured, and bleached.
-
Cross-linking Agent: Dimethyloldihydroxyethyleneurea (DMDHEU).
-
Catalyst: Magnesium chloride (MgCl₂).
-
Wetting Agent: Non-ionic wetting agent.
-
Softener: Polyethylene or silicone-based softener (optional, to mitigate strength loss).
-
Sodium Carbonate: For post-treatment washing.
-
Distilled Water.
3.2. Pad-Dry-Cure Application Protocol
This is the most common method for applying crease-resistant finishes.[4]
-
Preparation of Finishing Bath:
-
Prepare an aqueous solution containing the desired concentrations of DMDHEU, MgCl₂, wetting agent, and softener. Typical concentration ranges are provided in the tables below.
-
Ensure all components are fully dissolved.
-
-
Padding:
-
Immerse the cotton fabric sample in the finishing bath, ensuring it is fully saturated.
-
Pass the saturated fabric through a padding mangle at a set pressure to achieve a specific wet pick-up percentage (typically 70-80%). The wet pick-up is the weight of the solution absorbed by the fabric relative to the dry weight of the fabric.
-
-
Drying:
-
Curing:
-
Post-Treatment Washing:
-
After curing, wash the fabric with a solution of sodium carbonate (e.g., 2 g/L) at a moderate temperature (e.g., 50°C) to remove any unreacted chemicals.
-
Rinse the fabric thoroughly with water and air dry.
-
The following diagram illustrates the experimental workflow for the pad-dry-cure process.
Caption: Pad-dry-cure experimental workflow.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of DMDHEU treatment on cotton fabric properties.
Table 1: Effect of DMDHEU Concentration on Woven Cotton Fabric Properties
| DMDHEU Conc. (g/L) | Catalyst (MgCl₂) Conc. (g/L) | Curing Temp. (°C) | Curing Time (min) | Crease Recovery Angle (°) (Warp + Weft) | Tensile Strength Loss (%) | Washing Shrinkage (%) (Warp/Weft) |
| Untreated | - | - | - | 150-160 | 0 | ~2-3 |
| 35 | 15 | 150 | 3 | ~240 | ~15-20 | ~1.0/0.5 |
| 60 | 20 | 150 | 3 | ~260-270 | ~25-30 | ~0.5/0.2 |
| 100 | 30 | 170 | - | >270 (non-iron) | ~35-40 | <0.5 |
Data compiled from multiple sources for illustrative purposes.[2][4]
Table 2: Effect of DMDHEU Concentration on Knitted Cotton Fabric Properties
| DMDHEU Conc. (g/L) | Catalyst (MgCl₂) Conc. (g/L) | Curing Temp. (°C) | Curing Time (min) | Crease Recovery Angle (°) | Bursting Strength Loss (%) | Washing Shrinkage (%) (Wales/Courses) |
| Untreated | - | - | - | ~120 | 0 | ~5-7 |
| 30 | 15 | 150 | 3 | ~140 | ~20-25 | ~2-3 |
| 50 | 18 | 150 | 3 | ~150-160 | ~30-35 | <2 |
Data compiled from multiple sources for illustrative purposes.[4]
Key Considerations and Limitations
-
Strength Loss: A significant drawback of crease-resistant finishing is the reduction in the mechanical strength (tensile and tear strength) and abrasion resistance of the fabric.[2][4] This is due to the embrittlement of the cellulose fibers by the cross-linking agent. The inclusion of softeners in the finishing bath can help to mitigate this issue.
-
Formaldehyde Release: DMDHEU is a formaldehyde-based resin and can release small amounts of free formaldehyde, which is a health concern.[5] Modern, modified DMDHEU formulations have significantly lower formaldehyde release.
-
Whiteness and Shade Changes: The high curing temperatures can sometimes lead to a reduction in the whiteness of the fabric or changes in the shade of dyed fabrics.[6]
-
Stiffness: The treatment can increase the stiffness of the fabric, affecting its handle and drape. The use of softeners can also help to improve the feel of the finished fabric.
Conclusion
The application of this compound-based cross-linking agents like DMDHEU is a well-established and effective method for imparting crease-proofing and shrink-proofing properties to cotton fabrics. By carefully controlling the experimental parameters such as the concentrations of the finishing agent and catalyst, and the curing temperature and time, it is possible to achieve a desirable balance between improved dimensional stability and the inevitable changes in other fabric properties. For researchers and scientists, understanding these protocols and the underlying mechanisms is crucial for developing improved and more sustainable textile finishing technologies.
References
Application Notes and Protocols: Synthesis of Slow-Release Nitrogen Fertilizers from Dimethylolurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of slow-release nitrogen fertilizers derived from dimethylolurea. The information is intended to guide researchers in the development and evaluation of enhanced efficiency fertilizers aimed at improving nutrient uptake by plants and minimizing environmental nitrogen loss.
Introduction
Conventional nitrogen fertilizers, such as urea, are highly soluble and prone to rapid loss from the soil through leaching and volatilization. This reduces their efficiency and can lead to environmental pollution. Slow-release fertilizers (SRFs) offer a solution by gradually releasing nitrogen in a manner that is synchronized with the nutritional needs of crops. This compound, an intermediate in the synthesis of urea-formaldehyde (UF) resins, is a key precursor for a class of SRFs.[1] By controlling the polymerization of this compound, fertilizers with varying nitrogen release characteristics can be produced.[2] These fertilizers offer the benefits of a high nitrogen content, low burn potential, and the ability to tailor nitrogen release rates.
Synthesis of this compound
The foundational step in producing these SRFs is the synthesis of this compound from urea and formaldehyde. This reaction is typically carried out under alkaline conditions.
Chemical Reaction
The reaction proceeds in two stages, starting with the formation of monomethylolurea, which then reacts with another formaldehyde molecule to form this compound.
Stage 1: Formation of Monomethylolurea
CO(NH₂)₂ + CH₂O → CO(NH₂)(NHCH₂OH)
Stage 2: Formation of this compound
CO(NH₂)(NHCH₂OH) + CH₂O → CO(NHCH₂OH)₂
Experimental Protocol for this compound Synthesis
This protocol is based on established laboratory procedures and can be scaled as needed.
Materials:
-
Urea (30.0 g)
-
Formaldehyde solution (37% w/w, 81.2 g)
-
Sodium hydroxide (NaOH) solution (10% w/w) or other suitable base (e.g., Ba(OH)₂, NaH₂PO₄)
-
Ethanol
-
Deionized water
-
250 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Constant temperature water bath
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Reaction Setup: In a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 81.2 g of 37% formaldehyde solution.
-
Addition of Urea: While stirring, add 30.0 g of urea to the formaldehyde solution. Continue stirring until the urea is completely dissolved. The molar ratio of formaldehyde to urea in this protocol is approximately 2:1.
-
pH Adjustment: Adjust the pH of the solution to between 8.0 and 9.0 using a 10% NaOH solution. Monitor the pH carefully.
-
Reaction: Place the flask in a constant temperature water bath and maintain the temperature at 60°C. Allow the reaction to proceed for 2 hours with continuous stirring.
-
Observation and Continued Reaction: After 2 hours, the solution may become turbid. Continue the reaction for an additional 30 minutes.
-
Cooling and Crystallization: Remove the flask from the water bath and cool it in a refrigerator overnight to allow for the crystallization of this compound.
-
Filtration and Washing: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the crystals first with ethanol and then with deionized water.
-
Drying: Dry the purified this compound in a constant temperature oven at 60°C until a constant weight is achieved.
Expected Yield and Characterization
-
Yield: The typical yield for this synthesis is approximately 62-80%.
-
Melting Point: The melting point of the synthesized this compound is expected to be in the range of 128-137°C.
-
Characterization: The structure of the synthesized this compound can be confirmed using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of Slow-Release Fertilizer via Polymerization of this compound
To achieve a slower nitrogen release, this compound is polymerized to form longer-chain methylene urea polymers. This is typically achieved through melt polycondensation under acidic conditions.
Chemical Reaction
The polymerization involves the condensation of this compound molecules, releasing water and forming methylene bridges (-CH₂-) between urea units.
n CO(NHCH₂OH)₂ → [-NH-CO-NH-CH₂-]n + n H₂O
Experimental Protocol for Melt Polycondensation
Materials:
-
Synthesized this compound
-
Acid catalyst (e.g., dilute HCl or H₂SO₄)
-
High-temperature reactor or round-bottom flask with a heating mantle
-
Stirrer
-
Vacuum line
Procedure:
-
Melt this compound: Place the dried this compound into the reactor and heat it to its melting point.
-
Acidification: Once the this compound is molten, carefully add a small amount of acid catalyst to lower the pH.
-
Polycondensation: Continue heating and stirring the mixture. The polycondensation reaction will proceed, and water will be evolved. Applying a vacuum can help to remove the water and drive the reaction to completion. The viscosity of the melt will increase as the polymer chains grow.
-
Cooling and Grinding: Once the desired degree of polymerization is achieved (indicated by the viscosity), cool the polymer and then grind it into granules of the desired size for fertilizer application.
Data Presentation
Synthesis Parameters for this compound
| Parameter | Value | Reference |
| Urea | 30.0 g | |
| Formaldehyde (37%) | 81.2 g | |
| Formaldehyde:Urea Molar Ratio | ~2.0:1 | |
| Reaction Temperature | 60°C | |
| Reaction Time | 2.5 hours | |
| pH | 8.0 - 9.0 | |
| Yield | ~62% | |
| Melting Point | 128 - 136°C |
Nitrogen Release Profiles
The nitrogen release rate is a critical parameter for evaluating the performance of slow-release fertilizers. The following table summarizes typical nitrogen release data from soil incubation studies.
| Fertilizer Type | Nitrogen Release after 90 days (%) | Reference |
| Urea | 89 - 100% | |
| Urea-Formaldehyde (UF) | 46 - 73% |
Impact on Crop Yield
Studies have shown that the application of this compound-based fertilizers can lead to increased crop yields compared to conventional urea.
| Crop | Fertilizer Treatment | Yield Increase vs. Urea | Reference |
| Wheat and Corn | Controlled Release Urea (from this compound) | 8 - 12% and 9 - 11% respectively | [1] |
Nitrogen Leaching
A key benefit of slow-release fertilizers is the reduction in nitrogen leaching.
| Fertilizer Type | Relative Total Nitrogen Leaching | Reference |
| Urea | High | |
| This compound (DMU) | Significantly Reduced | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Pathway for the polymerization of this compound to a slow-release fertilizer.
Conclusion
The synthesis of slow-release nitrogen fertilizers from this compound presents a promising approach to enhance nitrogen use efficiency in agriculture. The protocols outlined in these application notes provide a foundation for researchers to produce and evaluate these materials. The provided data demonstrates the potential of this compound-based fertilizers to increase crop yields while reducing nitrogen losses to the environment. Further research can focus on optimizing polymerization conditions to achieve even more precise control over nitrogen release profiles for specific crop and soil conditions.
References
Application Notes and Protocols: The Use of Dimethylolurea in the Preparation of Waterborne Polyurethane Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of dimethylolurea as a potential crosslinking agent in the formulation of waterborne polyurethane (WPU) coatings. The following sections detail the underlying chemistry, a proposed experimental protocol for synthesis and crosslinking, and the expected impact on the final coating properties. This document is intended to guide researchers in exploring novel formulations for advanced coatings.
Introduction
Waterborne polyurethane dispersions (PUDs) have emerged as a leading technology in the coatings industry due to their excellent performance characteristics and low volatile organic compound (VOC) content, aligning with stringent environmental regulations. These coatings are known for their high toughness, abrasion resistance, and flexibility. To further enhance their performance, particularly in terms of mechanical strength, thermal stability, and chemical resistance, crosslinking of the polyurethane chains is a common strategy.
This compound, a derivative of urea and formaldehyde, presents an interesting potential as a crosslinking agent for waterborne polyurethanes. Its two reactive hydroxymethyl groups can form covalent bonds with functional groups within the polyurethane backbone, such as residual isocyanate groups or urethane hydrogens, leading to the formation of a three-dimensional network structure. This crosslinking is anticipated to significantly improve the durability and resistance of the resulting coating.
Principle of this compound Crosslinking
The crosslinking of waterborne polyurethane with this compound is predicated on the reaction of its hydroxymethyl (-CH₂OH) groups. These groups can react with the isocyanate (-NCO) groups of a polyurethane prepolymer or with the N-H groups of the urethane or urea linkages in the polymer backbone, typically under thermal curing conditions. The reaction forms stable ether or methylene bridges between the polymer chains, resulting in a crosslinked network. This network structure restricts the movement of the polymer chains, thereby enhancing the material's mechanical and thermal properties.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of a waterborne polyurethane dispersion and its subsequent crosslinking with this compound. These protocols are based on established methods for WPU synthesis, with modifications to incorporate this compound as a crosslinking agent.
Materials
| Material | Function | Supplier Example |
| Polypropylene glycol (PPG, Mn = 2000 g/mol ) | Polyol (Soft Segment) | Sigma-Aldrich |
| Isophorone diisocyanate (IPDI) | Diisocyanate (Hard Segment) | Evonik Industries |
| Dimethylolpropionic acid (DMPA) | Internal Emulsifier | GEO Specialty Chemicals |
| Triethylamine (TEA) | Neutralizing Agent | BASF |
| Acetone | Solvent | Fisher Scientific |
| Ethylene diamine (EDA) | Chain Extender | Huntsman Corporation |
| This compound | Crosslinking Agent | Alfa Aesar |
| Deionized Water | Dispersion Medium | - |
Synthesis of Waterborne Polyurethane Dispersion (Prepolymer Mixing Process)
This protocol describes the synthesis of an anionic waterborne polyurethane dispersion using dimethylolpropionic acid (DMPA) as the internal emulsifier.
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add polypropylene glycol (PPG) and dimethylolpropionic acid (DMPA).
-
Heat the mixture to 75°C under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.
-
Add isophorone diisocyanate (IPDI) dropwise to the reactor over a period of 30 minutes.
-
Increase the temperature to 85°C and maintain for 3-4 hours until the theoretical NCO content is reached. The NCO content can be monitored by titration with a standard solution of n-dibutylamine.
-
Cool the prepolymer to 40°C and add acetone to reduce the viscosity.
-
Add triethylamine (TEA) dropwise to neutralize the carboxylic acid groups of DMPA for 30 minutes.
-
Under vigorous stirring (approximately 1000 rpm), add deionized water to the neutralized prepolymer over 30 minutes to form a stable dispersion.
-
Add a solution of ethylene diamine (EDA) in deionized water dropwise to the dispersion for chain extension. Continue stirring for another hour.
-
Remove the acetone under reduced pressure to obtain the final waterborne polyurethane dispersion.
Crosslinking of Waterborne Polyurethane with this compound
This protocol outlines the procedure for incorporating this compound into the WPU dispersion and subsequent curing to form a crosslinked film.
Procedure:
-
To the prepared waterborne polyurethane dispersion, add a calculated amount of this compound (e.g., 1-5% by weight of solid content) under gentle stirring until a homogeneous mixture is obtained.
-
The dispersion can be applied to a substrate (e.g., glass, metal, or wood) using a film applicator to a desired thickness.
-
The coated substrate is then subjected to a two-stage curing process:
-
Drying Stage: Air-dry at room temperature for 24 hours to allow for water evaporation and initial film formation.
-
Curing Stage: Heat the dried film in an oven at a specified temperature (e.g., 120-150°C) for a defined period (e.g., 30-60 minutes) to facilitate the crosslinking reaction between the polyurethane and this compound.
-
-
Allow the cured film to cool to room temperature before performing any characterization.
Data Presentation
The introduction of this compound as a crosslinking agent is expected to enhance the performance of the waterborne polyurethane coating. The following tables summarize the anticipated quantitative effects based on the general principles of crosslinking in polyurethanes.
Table 1: Expected Physical Properties of the WPU Dispersion
| Property | Uncrosslinked WPU | WPU with this compound (before curing) |
| Solid Content (%) | ~35 | ~35-40 |
| pH | 7.5 - 8.5 | 7.5 - 8.5 |
| Viscosity (mPa·s) | 50 - 200 | 60 - 250 |
| Particle Size (nm) | 50 - 150 | 50 - 150 |
Table 2: Anticipated Performance of the Cured WPU Films
| Property | Uncrosslinked WPU Film | This compound-Crosslinked WPU Film |
| Tensile Strength (MPa) | 15 - 25 | 25 - 40 |
| Elongation at Break (%) | 400 - 600 | 200 - 400 |
| Hardness (Shore A) | 70 - 80 | 80 - 95 |
| Water Absorption (%) | 5 - 10 | 1 - 4 |
| Solvent Resistance (Ethanol Swelling, %) | 100 - 150 | 40 - 80 |
| Thermal Decomposition Temp. (TGA, °C) | ~300 | ~320 |
Visualizations
The following diagrams illustrate the proposed chemical synthesis and crosslinking mechanisms.
Caption: Synthesis of Waterborne Polyurethane Dispersion.
Caption: this compound Crosslinking Mechanism.
Caption: Experimental Workflow for Coating Preparation.
Conclusion
The use of this compound as a crosslinking agent for waterborne polyurethane coatings is a promising area of research. The incorporation of this compound is expected to lead to the formation of a robust, crosslinked polymer network, resulting in coatings with superior mechanical strength, thermal stability, and resistance to water and chemical agents. The provided protocols and data offer a foundational guide for researchers to explore and optimize these novel coating formulations for a wide range of applications, including high-performance protective coatings in various industries. Further experimental validation is recommended to fully elucidate the structure-property relationships in these systems.
Application Notes: Crosslinking Mechanism of Tannin-Based Adhesives with Dimethylolurea
Introduction
Tannins, naturally occurring polyphenolic compounds, are promising bio-based materials for developing sustainable wood adhesives, offering an alternative to synthetic, formaldehyde-emitting resins.[1][2] Condensed tannins, which constitute over 90% of the world's tannin production, are particularly suitable for adhesive production due to their flavonoid-based structure.[1][3] However, adhesives based solely on tannin often exhibit brittleness and poor water resistance.[3] To enhance their performance, crosslinking agents are essential. Dimethylolurea, an intermediate in the production of urea-formaldehyde (UF) resins, serves as an effective crosslinker for tannin-based systems. It reacts with the tannin polymer to create a durable, three-dimensional network, improving the adhesive's strength and moisture resistance.[3][4] This document details the crosslinking mechanism, experimental protocols for synthesis and characterization, and performance data of tannin-dimethylolurea adhesives.
Crosslinking Mechanism
The crosslinking of tannin with this compound involves a co-polycondensation reaction. The reactivity of condensed tannins is primarily determined by the flavonoid's A-ring, which can be of the resorcinol or phloroglucinol type.[3] The C6 and C8 positions on this ring are highly reactive and are the main sites for electrophilic substitution.[3]
The reaction mechanism is highly dependent on the pH of the system.[3] this compound, in the presence of an acid catalyst or heat, forms a carbocation (an electrophile). This carbocation then attacks the electron-rich A-ring of the tannin flavonoid unit, leading to the formation of stable methylene bridges (-CH₂-) that link the tannin and urea molecules.
A study using resorcinol as a model compound for the tannin A-ring and this compound as a model for the UF crosslinker revealed the following pH-dependent competitive reactions[3]:
-
Under strongly acidic conditions (pH 2-2.5) , the self-polycondensation of resorcinol (tannin model) is the dominant reaction.[3]
-
Under weakly acidic conditions (pH 4-6) , the co-polycondensation between the resorcinol and this compound carbocations is favored, leading to the desired crosslinked structure.[3]
-
Under alkaline conditions (pH 9-10) , the self-polycondensation of resorcinol again becomes the dominant reaction pathway.[3]
Therefore, controlling the pH is critical to maximizing the co-polycondensation reaction, which creates the robust, crosslinked adhesive network.
Data Presentation
Quantitative data from studies on tannin-urea based adhesives are summarized below. These tables provide typical physical, mechanical, and thermal properties.
Table 1: Typical Physical Properties of Tannin-Urea Formaldehyde Adhesive Formulations. Data is representative of formulations using a commercial UF resin blended with tannin.
| Property | Pure UF Adhesive | UF + 5% Tannin | UF + 10% Tannin | UF + 15% Tannin | UF + 20% Tannin | Reference |
| pH | 6.35 - 9.05 | - | - | - | - | [4] |
| Viscosity (cP) | ~1169 | - | - | - | - | [4] |
| Solid Content (%) | 65.1 | - | - | - | - | [5] |
| Density (g/cm³) | 1.29 - 1.67 | - | - | - | - | [4] |
Table 2: Mechanical Properties of Plywood Bonded with Tannin-Urea Formaldehyde Adhesives. Testing performed on beech wood samples. A hardener (20% NH₄Cl solution) was used at 1% w/w.
| Tannin Concentration (%) | Tensile Shear Strength (MPa) | Reference |
| 0 (Control) | 8.92 | [5] |
| 5 | 9.45 | [5] |
| 10 | 9.98 | [5] |
| 15 | 10.51 | [5] |
| 20 | 11.23 | [5] |
| Note: The addition of tannin up to 20% significantly increased the tensile shear strength of the adhesive.[5] |
Table 3: Thermal Properties of Tannin-Based Resins from Thermogravimetric Analysis (TGA). Represents general thermal decomposition stages for tannin resins with various hardeners.
| Temperature Range (°C) | Mass Loss Event | Reference |
| 40 - 145 | Loss of absorbed water and formation of initial volatile compounds. | [6][7] |
| 135 - 675 | Main degradation of resin side chains and decomposition of the tannin structure. | [6][7] |
| > 400 | Significant decomposition of the hardener components within the matrix. | [6][7] |
Experimental Protocols
Detailed methodologies for the synthesis, application, and characterization of tannin-dimethylolurea adhesives are provided below.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for reacting urea and formaldehyde under alkaline conditions.[8][9]
-
Reaction Setup : In a four-necked flask equipped with a mechanical stirrer and thermometer, add 81.2g of 37% formaldehyde solution.
-
Reagent Addition : While stirring, add 30.0g of urea. The molar ratio of formaldehyde to urea should be approximately 2.0:1.[8]
-
pH Adjustment : After the urea has completely dissolved, adjust the system's pH to 8.5 using a 10% aqueous solution of NaH₂PO₄.[8]
-
Reaction : Place the flask in a constant temperature water bath at 45°C and allow the reaction to proceed for 2.5 hours.[8]
-
Crystallization : Continue the reaction for another hour after the system becomes turbid. Then, place the flask in a refrigerator to cool overnight, allowing the this compound to crystallize.[8]
-
Purification : Collect the solid product by suction filtration. Wash the product with ethanol and then with deionized water.
-
Drying : Dry the final this compound product in a vacuum oven at 50°C.[8]
Protocol 2: Preparation of Tannin-Dimethylolurea Adhesive and Plywood Fabrication
This protocol outlines the formulation of the adhesive and its application in manufacturing laboratory-scale plywood.[5][10]
-
Adhesive Formulation :
-
Prepare an aqueous solution of tannin (e.g., 50% w/w).
-
To the tannin solution, add the synthesized this compound. The amount can be varied to study its effect (e.g., 5-20% by weight of the tannin solid content).[5]
-
Add a hardener, such as a 20% ammonium chloride (NH₄Cl) solution, at a concentration of 1% w/w relative to the total solids.[5]
-
Stir the mixture until a homogenous adhesive is obtained.
-
-
Plywood Fabrication :
-
Use wood veneers (e.g., poplar or beech) with a moisture content of ~12%.
-
Apply the prepared adhesive uniformly onto the surface of the veneers at a spread rate of approximately 160 g/m².[11]
-
Assemble a three-ply panel, ensuring the grain direction of adjacent veneers is perpendicular.
-
Place the assembly in a hot press.
-
Press at a temperature between 125°C and 140°C for approximately 1.2 minutes per millimeter of plywood thickness.[10][11]
-
Remove the panel from the press and allow it to cool to room temperature.
-
-
Shear Strength Testing :
-
Cut test specimens from the fabricated plywood panels according to a standard such as GB/T 17657-2013.
-
Dry Strength : Test the specimens under standard conditions using a universal testing machine.
-
Wet Strength : Submerge a separate set of specimens in cold water (20-25°C) for 24 hours, then test their shear strength while still wet.[12] Record the shear strength in megapascals (MPa) and the percentage of wood failure.[4]
-
Protocol 3: Material Characterization
A. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR analysis is used to confirm the chemical reaction between tannin and this compound.[5]
-
Sample Preparation : Prepare samples of pure tannin, pure this compound, and the cured tannin-dimethylolurea adhesive. The cured adhesive should be ground into a fine powder.
-
Analysis : Mix a small amount of the powdered sample with potassium bromide (KBr) and press it into a pellet.
-
Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Interpretation : Analyze the resulting spectra. The formation of the crosslinked polymer is confirmed by changes in characteristic peaks, such as the increased intensity of bands corresponding to methylene bridges and ether linkages, and shifts in the broad O-H and N-H stretching vibration bands (around 3300-3400 cm⁻¹).[5][13]
B. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the cured adhesive.[6]
-
Sample Preparation : Place a small, precise amount (5-10 mg) of the cured adhesive into a TGA crucible.
-
Analysis : Heat the sample from room temperature to approximately 800°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition : Record the sample's mass loss as a function of temperature.
-
Interpretation : Analyze the TGA curve (mass vs. temperature) and its derivative (DTG) to identify the onset of decomposition and the temperatures of maximum mass loss rates, which correspond to the degradation of different components of the adhesive.[6][7]
References
- 1. raajournal.com [raajournal.com]
- 2. Effect of tannin addition on the mechanical and physical properties of urea formaldehyde board: a review / Nurul Syahira Khabarin - UiTM Institutional Repository [ir.uitm.edu.my]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. idk.org.rs [idk.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103242201B - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]
- 9. fud.edu.ng [fud.edu.ng]
- 10. Quebracho Tannin Bio-Based Adhesives for Plywood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fully Bio-Based Adhesive from Tannin and Sucrose for Plywood Manufacturing with High Performances [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application of Dimethylolurea in Paper Products for Enhanced Wet Strength: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of dimethylolurea to improve the wet strength of paper products. The information is compiled for a technical audience and includes quantitative data, experimental methodologies, and visual representations of key processes.
Introduction
Paper, a ubiquitous material in countless applications, derives its strength from the hydrogen bonds formed between cellulose fibers. However, these bonds are readily disrupted by water, leading to a significant loss of mechanical strength when the paper becomes wet. Wet-strength resins are polymeric additives that, when applied to paper, create water-resistant bonds, thereby preserving a significant portion of the paper's strength upon saturation with water.
This compound, an intermediate in the formation of urea-formaldehyde (UF) resins, can be used to impart wet strength to paper. The mechanism primarily involves the self-condensation of this compound molecules within the paper matrix upon curing, forming an insoluble, cross-linked network that protects the fiber-fiber bonds from water. This "protection mechanism" is the dominant mode of action for urea-formaldehyde-based wet-strength agents.[1]
Quantitative Data on Wet Strength Improvement
The application of this compound-based resins can significantly enhance the wet strength of paper. The following tables summarize quantitative data extracted from various studies.
Table 1: Effect of Resin Concentration on Wet Burst Strength
| Resin Concentration (% of dry pulp weight) | Wet Burst Strength (% of untreated dry burst strength) | Reference |
| 1% | 48.5% | US Patent 2,711,961[2] |
| 3% | 79.0% | US Patent 2,711,961[2] |
| 3% (with modifier) | ~85.0% | US Patent 2,711,961[2] |
Table 2: General Wet Strength Retention with Urea-Formaldehyde Resins
| Property | Wet Strength Retention | Reference |
| General Paper | 4 - 10% of dry strength (untreated) | [3] |
| Treated Paper | 20 - 50% of dry strength | [4] |
| Paper with >15% wet tensile strength of dry tensile strength | Considered wet-strength paper | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound from urea and formaldehyde.
Materials:
-
Urea
-
Formaldehyde solution (37% w/v)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Deionized water
-
Reaction vessel with stirring and temperature control (e.g., three-necked flask with condenser, stirrer, and thermometer)
-
Heating mantle
-
pH meter or pH indicator strips
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine 6.0 g of urea with 16.2 ml of 37% (w/v) formaldehyde solution in the reaction vessel. This corresponds to a molar ratio of approximately 1:2 (urea:formaldehyde).
-
Catalyst Addition: Add 0.2 g of sodium dihydrogen phosphate as a catalyst.[5]
-
pH Adjustment: Adjust the pH of the solution to approximately 7.0-8.5 using a suitable buffer or a dilute solution of sodium hydroxide.
-
Reaction: Heat the mixture to 70°C while stirring continuously. Maintain this temperature for 2 hours.[5]
-
Cooling and Storage: After 2 hours, remove the heat source and allow the solution to cool to room temperature. The resulting clear, viscous liquid is a solution of this compound. Store in a sealed container at 4°C for short-term use.
Application of this compound to Paper (Beater Addition)
This protocol outlines the incorporation of this compound into the paper pulp slurry before sheet formation.
Materials:
-
Cellulose pulp (e.g., unbleached kraft pulp)
-
This compound solution (as prepared above or a commercial equivalent)
-
Apparatus for pulp beating and handsheet formation (e.g., laboratory beater, sheet mold)
-
Press
-
Drying apparatus (e.g., drum drier or oven)
-
Alum (aluminum sulfate) solution (optional, for pH control)
Procedure:
-
Pulp Slurry Preparation: Prepare a pulp slurry with a consistency of approximately 3% by weight of cellulose fiber in water.
-
Beating: Beat the pulp slurry to the desired freeness.
-
pH Adjustment: Adjust the pH of the pulp slurry to between 4.0 and 5.0 using alum or a dilute acid.[4] This is a critical step for the retention and curing of the resin.
-
Resin Addition: Add the this compound solution to the pulp slurry. The amount of resin added is typically between 1% and 3% of the dry weight of the pulp.[2][3] For example, for 100 g of dry pulp, add 1-3 g of this compound solids.
-
Mixing: Continue to mix the slurry for a period of time (e.g., 1 hour) to ensure uniform distribution and adsorption of the resin onto the pulp fibers.[2]
-
Handsheet Formation: Form handsheets from the treated pulp slurry according to standard laboratory procedures (e.g., TAPPI T 205).
-
Pressing and Drying: Press the handsheets to remove excess water, then dry them. Initial drying can be done on a drum drier at a temperature of approximately 115°C (240°F).[2]
-
Curing: To achieve full wet strength, the dried sheets must be cured. Curing involves heating the paper to promote the cross-linking of the this compound. A typical curing condition is heating in an oven at 120°C (250°F) for 30 minutes.[2] The full cure of urea-formaldehyde resins can also occur over a longer period at room temperature (10-14 days).[4]
-
Conditioning: Before testing, condition the cured handsheets at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.
Wet Strength Testing
This protocol describes a general procedure for evaluating the wet strength of the treated paper.
Materials:
-
Conditioned handsheets (treated and untreated controls)
-
Tensile testing machine
-
Burst testing machine (Mullen tester)
-
Deionized water
-
Timer
Procedure:
-
Sample Preparation: Cut the conditioned handsheets into test strips of standard dimensions for tensile and burst strength testing.
-
Dry Strength Measurement: Measure the dry tensile strength and dry burst strength of the control and treated paper samples according to standard methods (e.g., TAPPI T 494 for tensile strength, TAPPI T 403 for burst strength).
-
Soaking: Immerse a set of test strips in deionized water at room temperature for a specified period, typically 20 minutes to 2 hours, to ensure complete saturation.[2]
-
Wet Strength Measurement: Remove the soaked strips from the water and blot off any excess surface water. Immediately measure the wet tensile strength and wet burst strength.
-
Calculation of Wet Strength Retention: Calculate the percentage of wet strength retention as follows:
-
Wet Tensile Strength Retention (%) = (Wet Tensile Strength / Dry Tensile Strength) x 100
-
Wet Burst Strength Retention (%) = (Wet Burst Strength / Dry Burst Strength) x 100
-
Visualizations
The following diagrams illustrate key processes in the application of this compound for improving paper wet strength.
References
Application Notes: In-Situ Polymerization of Poly(urea-formaldehyde) Microcapsules
Introduction
Poly(urea-formaldehyde) (PUF) microcapsules are microscopic core-shell structures widely utilized for the encapsulation of active compounds. The PUF shell provides a robust and inert barrier, making these microcapsules ideal for applications in controlled-release drug delivery, self-healing materials, and thermal energy storage.[1][2] The in-situ polymerization technique is a common and effective method for their synthesis. This process involves the polymerization of urea and formaldehyde directly at the surface of emulsified core material droplets, forming a solid shell around the liquid core.[3] The key advantage of this method is its ability to encapsulate a wide variety of water-immiscible core materials. The properties of the resulting microcapsules, such as size, shell thickness, and thermal stability, can be precisely controlled by adjusting synthesis parameters like agitation rate, pH, and temperature.[4][5]
These notes provide a comprehensive protocol for the synthesis of PUF microcapsules via in-situ polymerization, summarize the key reaction parameters, and outline standard characterization techniques.
Experimental Protocol: One-Pot In-Situ Polymerization
This protocol details a one-pot synthesis method where the urea-formaldehyde polymerization occurs directly in an oil-in-water emulsion without a separate pre-polymer formation step. This method is efficient and widely cited.[4][6]
1. Materials and Equipment
-
Reagents: Urea, Formaldehyde (37 wt% in water), Ammonium Chloride (NH₄Cl), Resorcinol, Ethylene maleic anhydride (EMA) copolymer, Core Material (e.g., 5-ethylidene-2-norbornene (ENB), dicyclopentadiene (DCPD), mineral oil), Deionized (DI) Water, 1-Octanol, Hydrochloric Acid (HCl, 10% w/w), Sodium Hydroxide (NaOH, 10% w/w), Ethanol.
-
Equipment: Jacketed glass reactor or three-neck round-bottom flask, mechanical overhead stirrer with impeller, reflux condenser, thermometer or temperature probe, pH meter, heating mantle or oil bath, filtration apparatus (e.g., Büchner funnel), vacuum oven or desiccator.
2. Synthesis Procedure
-
Preparation of the Aqueous Continuous Phase:
-
In a glass reactor, add 200 mL of deionized water.
-
While stirring at room temperature, add 2.5 g of urea, 0.25 g of ammonium chloride, 0.25 g of resorcinol, and 0.5 g of the emulsifier (ethylene maleic anhydride).[4]
-
Continue stirring at 500 rpm for approximately 10 minutes until all solids are dissolved. The initial pH of this solution should be around 2.5.[4]
-
-
Formation of the Oil-in-Water Emulsion:
-
In-Situ Polymerization and Curing:
-
Carefully adjust the pH of the emulsion to approximately 3.5 using a 10% HCl or NaOH solution as needed. This acidic environment catalyzes the polymerization.[4][5]
-
Increase the temperature of the reactor to 55 °C and maintain this temperature.[4]
-
Continue stirring at a constant rate (e.g., 500 rpm) for 3 to 4 hours to allow for the formation and curing of the PUF shell on the surface of the oil droplets.[4][7] The polymerization reaction is exothermic.
-
-
Recovery and Purification:
-
After the reaction is complete, cool the mixture to room temperature over 24 hours.[4]
-
Isolate the solid microcapsules by vacuum filtration.
-
Wash the collected microcapsules thoroughly with deionized water, followed by ethanol, to remove any unreacted monomers or impurities.[4]
-
Dry the purified microcapsules in air or in a vacuum oven at a low temperature (e.g., 40-45 °C) until a fine, free-flowing white powder is obtained.[7][8]
-
Data Presentation: Synthesis Parameters
The physical and chemical properties of PUF microcapsules are highly dependent on the synthesis conditions. The following tables summarize the reagents used in a typical formulation and the influence of key parameters on the final product.
Table 1: Example Reagent Formulation for In-Situ PUF Microcapsule Synthesis
| Reagent | Quantity | Purpose | Source |
|---|---|---|---|
| Deionized Water | 200 mL | Continuous Phase / Solvent | [4] |
| Urea | 2.5 g | Monomer | [4] |
| Formaldehyde (37%) | 5.8 mL | Monomer | [4] |
| Ammonium Chloride | 0.25 g | Acid Catalyst Precursor | [4] |
| Resorcinol | 0.25 g | Cross-linking Agent/Stabilizer | [4] |
| Ethylene Maleic Anhydride | 0.5 g | Emulsifier / Surfactant | [4] |
| Core Material (e.g., ENB) | 20 mL | Dispersed Phase / Encapsulant |[4] |
Table 2: Influence of Key Synthesis Parameters on PUF Microcapsule Properties
| Parameter | Range Studied | Effect on Microcapsule Properties | Sources |
|---|---|---|---|
| Agitation Rate | 200 - 2000 rpm | The average microcapsule diameter decreases as the agitation rate increases.[3] Creates a finer emulsion, leading to smaller droplets. | [3][9] |
| pH | 2.5 - 11 | Polymerization is catalyzed in an acidic medium (typically pH < 4).[4] Shell thickness is affected by pH, and a higher pH can contribute to a smoother external surface.[5][6] | [4][5][6] |
| Temperature | 25 - 85 °C | Higher temperatures (e.g., 55-70 °C) promote faster polymerization and more cross-linking, leading to greater thermal stability.[1][4] Temperatures that are too high can reduce yield.[7] | [1][4][7] |
| Formaldehyde/Urea (F/U) Molar Ratio | 0.94 - 2.81 | A higher F/U molar ratio leads to more cross-linking and improved thermal stability of the microcapsule shell.[4][6] | [4][6] |
| Core-to-Shell Ratio | 60/40 - 90/10 | Affects the filling content, reaction yield, and stability. An optimal ratio (e.g., 90/10) can maximize core content while maintaining structural integrity.[8] |[8] |
Visualization of Workflow and Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the interplay of synthesis parameters.
Caption: Workflow for PUF microcapsule synthesis.
Caption: Influence of parameters on properties.
Characterization Methods
-
Scanning Electron Microscopy (SEM): Used to analyze the surface morphology, shape, and size distribution of the microcapsules.[4][5] SEM images can reveal whether the capsules are spherical, have a smooth or rough surface, and if they are agglomerated.[4] Shell thickness can also be measured from cross-sectional images.[6][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the successful formation of the poly(urea-formaldehyde) shell and the encapsulation of the core material.[11] Characteristic peaks for N-H, C=O, and C-N bonds in the PUF structure can be identified.[6]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the microcapsules and can be used to quantify the core content (encapsulation efficiency).[4][11] The analysis shows the temperature at which the microcapsules rupture and release their core material.[10]
References
- 1. ruidera.uclm.es [ruidera.uclm.es]
- 2. ichp.vot.pl [ichp.vot.pl]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. scielo.br [scielo.br]
- 5. Influence of synthesis parameters on properties and characteristics of poly (urea-formaldehyde) microcapsules for self-healing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. thescipub.com [thescipub.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of Poly(urea-formaldehyde) microcapsules with 5-ethylidene-2-norbornene as self-healing agent and potential use in polymeric composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Dimethylolurea in Photographic Developers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylolurea, a derivative of urea and formaldehyde, finds a specialized application in photographic processing, primarily as a gelatin hardening agent within developer formulations. Its function is crucial in controlling the physical properties of the photographic emulsion during and after development, which in turn influences the final image characteristics. By cross-linking the gelatin matrix of the film or paper, this compound enhances mechanical strength, reduces swelling, and can impact image sharpness and grain. These application notes provide a detailed overview of its use, including protocols for its synthesis and incorporation into developer solutions, and methods for evaluating its effects.
Principle of Action: Gelatin Hardening
During photographic development, the gelatin emulsion swells as it absorbs the aqueous developer solution. This swelling is necessary to allow the developing agents to penetrate the emulsion and reduce the exposed silver halide crystals. However, excessive swelling can lead to a loss of image sharpness, physical damage to the emulsion, and increased drying times.
This compound acts as a hardening agent by releasing formaldehyde, which then forms cross-links between the amino groups of the gelatin polypeptide chains. This cross-linking reinforces the gelatin structure, controlling the extent of swelling and increasing its melting point. This is particularly important in high-temperature or rapid processing systems.
Application in Developer Formulations
This compound can be incorporated directly into the developer solution, where it acts concurrently with the image development process. This approach, known as "hardening development" or "tanning development," offers the advantage of combining two processing steps into one. The hardening effect can also influence the localized development rate, potentially enhancing edge effects and apparent sharpness.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from urea and formaldehyde.
Materials:
-
Urea (60.06 g/mol )
-
Formaldehyde solution (37% w/v in water)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Beakers and flasks
-
Ice bath
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
In a 250 mL flask, dissolve 30 g of urea in 81 mL of 37% formaldehyde solution (a molar ratio of approximately 1:2 urea to formaldehyde).
-
Cool the mixture in an ice bath and slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution reaches 8.0-8.5.
-
Gently heat the solution to 50-60°C while stirring continuously. Maintain this temperature for 2-3 hours.
-
Monitor the reaction progress. The solution will gradually become more viscous.
-
After the reaction period, cool the solution to room temperature.
-
Slowly neutralize the solution to pH 7.0 by adding 1 M HCl dropwise with constant stirring.
-
Place the flask in an ice bath to induce crystallization of this compound.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the purified this compound in a vacuum oven at 50°C.
Protocol 2: Preparation of a Hardening Developer with this compound
This protocol provides a formulation for a standard black and white developer with the addition of this compound.
Stock Solutions:
-
Solution A (Developer):
-
Metol: 2.0 g
-
Sodium sulfite (anhydrous): 50.0 g
-
Hydroquinone: 5.0 g
-
Borax (decahydrate): 2.0 g
-
Distilled water to make: 1.0 L
-
-
Solution B (Hardener Additive):
-
This compound: 50.0 g
-
Distilled water to make: 500 mL
-
Working Developer Preparation:
-
To prepare a working developer solution, add a specified volume of Solution B to Solution A. The concentration of this compound can be varied to study its effects. For example, to achieve a 0.5% (w/v) this compound concentration, add 10 mL of Solution B to 990 mL of Solution A.
-
Stir the solution thoroughly before use.
Protocol 3: Evaluation of Hardening Effect
This protocol describes a method to quantify the degree of hardening of the photographic emulsion.
Materials:
-
Exposed and processed film strips (processed with and without this compound in the developer).
-
Constant temperature water bath.
-
Thermometer.
-
Small weights or clips.
Procedure:
-
Cut several small strips from the processed film samples.
-
Attach a small weight to the bottom of each film strip.
-
Suspend the film strips in the water bath, starting at room temperature.
-
Slowly increase the temperature of the water bath at a rate of approximately 2°C per minute.
-
Observe the film strips closely. The melting point is defined as the temperature at which the emulsion begins to soften, reticulate, or slide off the film base.
-
Record the melting point for each sample. A higher melting point indicates a greater degree of hardening.
Data Presentation
The following tables summarize the expected quantitative effects of incorporating this compound into a photographic developer. The data is illustrative and will vary depending on the specific film, developer formulation, and processing conditions.
Table 1: Effect of this compound Concentration on Emulsion Melting Point
| This compound Concentration (% w/v) | Average Melting Point (°C) | Standard Deviation (°C) |
| 0.0 (Control) | 45 | 1.5 |
| 0.25 | 52 | 1.2 |
| 0.50 | 58 | 1.8 |
| 1.00 | 65 | 2.0 |
Table 2: Sensitometric Effects of this compound
| This compound Concentration (% w/v) | Contrast Index (CI) | D-min (Fog) | Effective Film Speed (ISO) |
| 0.0 (Control) | 0.58 | 0.12 | 400 |
| 0.25 | 0.60 | 0.13 | 380 |
| 0.50 | 0.62 | 0.13 | 360 |
| 1.00 | 0.65 | 0.14 | 350 |
Visualizations
Caption: Experimental workflow for synthesis, formulation, and evaluation.
Caption: Proposed mechanism of gelatin hardening by this compound.
Troubleshooting & Optimization
Optimizing reaction conditions for dimethylolurea synthesis (pH, temp, molar ratio).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethylolurea.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect Molar Ratio: An inappropriate ratio of formaldehyde to urea can lead to incomplete reaction. | The optimal molar ratio of formaldehyde to urea is generally between 1.5:1 and 2.5:1.[1] It has been determined that one mole of urea typically requires 1.5 to 1.6 moles of formaldehyde for a complete reaction.[2][3] |
| Suboptimal Temperature: The reaction is endothermic, meaning it requires heat to proceed effectively. Temperatures that are too low can result in unreacted urea.[2] | Maintain the reaction temperature between 25°C and 75°C.[1] One successful protocol maintains the temperature at 75°C.[2] A sudden drop in temperature can cause the urea to precipitate, halting the reaction.[4] | |
| Incorrect pH: The pH of the reaction medium is critical. An acidic pH can lead to premature polymerization and the formation of insoluble products. | The synthesis of this compound should be carried out under alkaline conditions, with a pH range of 7.5 to 9.5 being optimal.[1] A pH of 7.5 has been shown to be effective.[2][3] | |
| Formation of a Hard, Insoluble White Solid (Premature Polymerization) | Acidic pH: An acidic environment catalyzes the condensation reaction, leading to the formation of a cross-linked polymer instead of this compound. | Ensure the reaction medium is maintained at an alkaline pH (7.5-9.5).[1] Reactions at an acidic pH are difficult to control and result in an insoluble polymer.[2] |
| Excessive Temperature: While the reaction is endothermic, excessively high temperatures can accelerate side reactions and lead to the formation of hard, infusible products.[2] | Carefully control the temperature, avoiding significant excursions above the recommended range (25°C to 75°C).[1] | |
| Product is a Viscous, Sticky Liquid Instead of a Solid | Incomplete Reaction: The presence of unreacted starting materials or monomethylolurea can result in a liquid or semi-solid product. | Ensure the reaction is allowed to proceed for a sufficient amount of time, typically around 2 hours.[2][3][5] Monitor the reaction for the appearance of a clear, transparent, sticky, and viscous liquid, which indicates the completion of the initial stage.[2] |
| Purification Issues: The crude product may contain water and other impurities that prevent crystallization. | After the reaction, the product can be purified by cooling to induce crystallization, followed by washing with ethanol and deionized water, and then drying.[6] | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Low-grade or contaminated urea or formaldehyde can introduce impurities that interfere with the reaction.[4] | Use high-purity reagents. Ensure that the formaldehyde solution has not degraded. |
| Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or stirring rate can significantly impact the outcome of the synthesis. | Employ precise monitoring and control of all reaction parameters. Use a temperature-controlled water bath and a reliable pH meter. Ensure consistent and adequate stirring throughout the reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this compound synthesis?
A1: The optimal conditions for this compound synthesis are generally as follows:
| Parameter | Optimal Range |
| pH | 7.5 - 9.5 (alkaline)[1] |
| Temperature | 25°C - 75°C[1] |
| Molar Ratio (Formaldehyde:Urea) | 1.5:1 - 2.5:1[1] |
| Reaction Time | Approximately 2 hours[2][3][5] |
Q2: Why is maintaining an alkaline pH crucial for the synthesis?
A2: An alkaline pH is essential to favor the formation of methylolureas (monomethylolurea and this compound) and prevent the subsequent acid-catalyzed condensation reaction that leads to the formation of insoluble urea-formaldehyde resins.[2][5] The reaction begins with the deprotonation of urea, which is facilitated by a basic environment.[4]
Q3: My reaction produced a solid, insoluble mass. What went wrong?
A3: The formation of a hard, insoluble solid indicates premature polymerization. This is most likely due to the reaction medium becoming acidic.[2] Even a slight drop in pH can initiate the condensation process. It is also possible that the reaction temperature was too high, leading to uncontrolled side reactions.[2]
Q4: How can I purify the synthesized this compound?
A4: A common purification method involves cooling the reaction mixture in a refrigerator overnight to induce crystallization of the this compound. The resulting solid can then be collected by suction filtration and washed with ethanol and deionized water to remove unreacted starting materials and other impurities. The purified product should then be dried in a vacuum oven at a moderate temperature (e.g., 40-60°C).[6]
Q5: What is the expected yield for this synthesis?
A5: With optimized conditions, yields of up to 80% have been reported.[6] However, yields can be significantly lower if the reaction parameters are not carefully controlled.
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is adapted from a published procedure.[6]
-
Reaction Setup: In a 250mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 81.2g of 37% formaldehyde solution.
-
Addition of Urea: While stirring, add 30.0g of urea. The molar ratio of formaldehyde to urea in this case is approximately 2.0:1.
-
pH Adjustment: Once the urea has completely dissolved, adjust the pH of the solution to 8.0 using a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to 60°C using a constant temperature water bath and maintain this temperature for 2 hours.
-
Monitoring: Observe the reaction mixture. When turbidity (cloudiness) appears, continue the reaction for another 30 minutes.
-
Crystallization: Cool the flask and place it in a refrigerator to allow the this compound to crystallize overnight.
-
Purification: Collect the solid product by suction filtration. Wash the crystals with ethanol followed by deionized water.
-
Drying: Dry the purified this compound in a constant temperature oven at 60°C.
Visualizations
This compound Synthesis Pathway
References
- 1. CN103242201A - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]
- 2. docsdrive.com [docsdrive.com]
- 3. scialert.net [scialert.net]
- 4. irispublishers.com [irispublishers.com]
- 5. fud.edu.ng [fud.edu.ng]
- 6. CN103242201B - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]
Strategies to reduce free formaldehyde release from dimethylolurea resins.
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the reduction of free formaldehyde release from dimethylolurea (DMU) and other urea-formaldehyde (UF) resins.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final resin product shows high levels of free formaldehyde. What is the most likely cause and the first parameter I should investigate?
A1: The most critical factor influencing free formaldehyde content is the molar ratio of formaldehyde to urea (F/U) used during synthesis.[1][2] A higher F/U ratio often leads to more unreacted formaldehyde remaining in the final resin.[2][3] The initial step in troubleshooting should be to review and optimize this ratio. Reducing the F/U ratio is a foundational strategy for lowering free formaldehyde, although it may impact other resin properties like cure speed and final bond strength.[1][4][5]
Q2: How can I adjust the molar ratio during synthesis to minimize free formaldehyde?
A2: Instead of adding all the urea at the beginning, employ a two-stage or three-stage urea addition method.[1] This involves introducing a portion of the urea in the later stages of the condensation reaction. This "scavenger urea" reacts with the remaining free formaldehyde, effectively reducing its concentration in the final product.[1] This staged approach provides better control over the polymerization and ensures more complete consumption of formaldehyde.[1]
Q3: What is the role of reaction pH and temperature in controlling formaldehyde release?
A3: Reaction pH and temperature are crucial for controlling the synthesis of DMU resins and minimizing free formaldehyde. The synthesis process typically involves two main reactions: methylolation (addition) and condensation.
-
Methylolation: This reaction is favored under neutral to alkaline conditions (pH 7-9).[6][7]
-
Condensation: This polymerization step is favored in acidic conditions (pH 4-6).[6][8] Careful control of the pH throughout the reaction is necessary to balance these two processes.[6][7][8] For instance, the condensation reaction rate increases as the pH decreases.[6] Improper pH control can lead to incomplete reactions and higher residual formaldehyde. Temperature also affects reaction rates; higher temperatures can increase formaldehyde release if not properly controlled.[9]
Q4: Are there additives I can incorporate into my formulation to reduce free formaldehyde after synthesis?
A4: Yes, adding "formaldehyde scavengers" is a widely used and effective method.[1][10][11] These substances react with and neutralize free formaldehyde. Common scavengers include:
-
Urea: Added after polymerization, it is highly reactive and cost-effective.[1][12]
-
Melamine: Often used as a co-monomer or additive, melamine improves crosslinking and water resistance while reducing emissions.[1][12]
-
Natural Additives: Compounds like soy protein have been shown to reduce formaldehyde content.[14]
-
Nanomaterials: Materials like graphene oxide (GO) and alumina nanoparticles have demonstrated a powerful scavenging effect, in some cases through adsorption.[11][13]
Q5: Lowering the F/U molar ratio has negatively impacted my resin's performance (e.g., bond strength, cure time). How can I counteract this?
A5: This is a common challenge, as lowering the F/U ratio can sometimes compromise the resin's mechanical properties and reactivity.[4][15] To mitigate this, consider the following strategies:
-
Incorporate Co-monomers: Adding melamine to create a melamine-urea-formaldehyde (MUF) resin can enhance performance, improving water resistance and strength while keeping formaldehyde emissions low.[1][16]
-
Optimize Curing Conditions: Ensure proper curing temperature, press time, and hardener dosage.[1][17] Efficient crosslinking during the curing phase is essential for locking formaldehyde into the polymer network.[1]
-
Use Advanced Scavengers: Some scavengers can be added with minimal impact on performance. The choice of scavenger and its concentration is critical.[10] For example, studies have shown that adding a formaldehyde scavenger can improve bonding strength while greatly reducing emissions.[10]
Q6: What are the standard methods for accurately measuring free formaldehyde in my resin samples?
A6: Several standardized methods exist for the determination of free formaldehyde. The choice of method can depend on the resin type and expected formaldehyde concentration.
-
Hydroxylamine Hydrochloride Method (ISO 11402 / ISO 9397): A widely used titration method suitable for phenolic and amino resins.[18][19][20] It involves the reaction of formaldehyde with hydroxylamine hydrochloride, releasing hydrochloric acid, which is then titrated.[18]
-
Sulfite Method (ISO 9020): This is another common titrimetric method, particularly suitable for urea, melamine, and furan resins.[18]
-
Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and selective method.[21][22] It often involves derivatization of formaldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) before analysis.[22]
Data on Formaldehyde Scavenger Efficacy
The following table summarizes quantitative data on the effectiveness of various formaldehyde scavengers.
| Scavenger Type | Scavenger Material | Concentration | Formaldehyde Reduction (%) | Reference(s) |
| Inorganic Nanomaterial | Graphene Oxide (GO) | 0.20 wt% | 81.5% | [11][13] |
| Reducing Agent | Sodium Borohydride | 0.7% | 53% | [15][23] |
| Organic Amine | Propylamine | 1% | ~57% (0.7 mg/L to 0.3 mg/L) | [15] |
| Natural Polymer | Corn Flour | 7% | ~11% | [15] |
| Natural Waste | Almond Shells | ~3 wt% | ~28.9% | [15] |
| Clay Mineral | Attapulgite | 32 wt% | (Significant Reduction) | [15] |
Visual Guides
Signaling Pathways and Workflows
Caption: Chemical pathways of DMU resin synthesis and formaldehyde release/mitigation.
References
- 1. How can the free-formaldehyde content in urea-formaldehyde resin be reduced? - GOODLY [goodlyglue.com]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. irispublishers.com [irispublishers.com]
- 7. The Influence of pH on the Melamine-Dimethylurea-Formaldehyde Co-Condensations: A Quantitative 13C-NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. woodresearch.sk [woodresearch.sk]
- 11. Reduction of formaldehyde emission from urea-formaldehyde resin with a small quantity of graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06717F [pubs.rsc.org]
- 12. US5684118A - Method of scavenging formaldehyde using a low mole ratio melamine-urea-formaldehyde resin - Google Patents [patents.google.com]
- 13. Reduction of formaldehyde emission from urea-formaldehyde resin with a small quantity of graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Additive for Reducing Formaldehyde Emissions in Urea-Form...: Ingenta Connect [ingentaconnect.com]
- 15. The Removal of Formaldehyde from Urea Formaldehyde Adhesive by Sodium Borohydride Treatment and Its Application in Plywood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 18. mt.com [mt.com]
- 19. epra.eu [epra.eu]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. pickeringlabs.com [pickeringlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Improving the stability of dimethylolurea to polycondensation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of dimethylolurea for polycondensation experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and polycondensation of this compound.
Issue 1: Premature Polycondensation or Gelation of this compound Solution
Question: My this compound solution becomes cloudy or gels before I initiate the polycondensation reaction. What is causing this and how can I prevent it?
Answer: Premature polycondensation is a common issue and is primarily caused by instability of the this compound monomer, which is sensitive to heat and pH.
Possible Causes and Solutions:
| Cause | Solution |
| High Temperature | The synthesis of this compound is an exothermic reaction. It is critical to maintain a low temperature, ideally not exceeding 40°C, during the initial reaction of urea and formaldehyde.[1] Use a cooling bath to manage the reaction temperature effectively. For storage, keep the this compound solution at a refrigerated temperature (around 4°C) to minimize spontaneous condensation.[2] |
| Incorrect pH | The stability of this compound is highly pH-dependent. The initial synthesis should be carried out under alkaline conditions (pH 8-9) to favor the formation of this compound and prevent premature condensation.[3][4] Use a buffer system, such as sodium dihydrogen phosphate or triethanolamine, to maintain a stable alkaline pH.[1][5] Avoid acidic conditions during storage, as acid catalyzes the condensation reaction.[6][7] |
| Extended Reaction Time | Prolonged reaction times, even at controlled temperatures and pH, can lead to the formation of oligomers and eventual gelation. Monitor the reaction progress and proceed to the next step or storage once the desired concentration of this compound is achieved. |
| Impure Reagents | Impurities in urea or formaldehyde can act as catalysts or side-reactants, leading to instability. Use high-purity reagents for the synthesis. |
Experimental Workflow for Troubleshooting Premature Polycondensation:
Caption: Troubleshooting workflow for premature polycondensation.
Issue 2: High Free Formaldehyde Content in the Final Polymer
Question: My final poly(this compound) product has a high level of free formaldehyde. How can I reduce it?
Answer: High free formaldehyde content is a significant issue, often due to an imbalanced molar ratio of reactants or incomplete polymerization.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Formaldehyde to Urea Molar Ratio | A high initial molar ratio of formaldehyde to urea is a primary cause of residual free formaldehyde.[8] A staged addition of urea can be employed, where a portion of the urea is added at a later stage of the reaction to "scavenge" the remaining free formaldehyde.[1] |
| Incomplete Polycondensation | If the polycondensation reaction is not driven to completion, unreacted this compound can decompose and release formaldehyde. Ensure optimal reaction conditions (temperature, pH, catalyst) to maximize the degree of polymerization. |
| Use of Formaldehyde Scavengers | Additives known as formaldehyde scavengers can be incorporated into the reaction mixture to react with and neutralize free formaldehyde. Melamine is a highly effective scavenger, as its amino groups readily react with formaldehyde.[9][10] Other options include polyvinyl alcohol and adipic acid dihydrazide.[9] |
| Post-Treatment | The final polymer can be subjected to post-treatment methods to remove residual formaldehyde. This can include stripping with steam or an inert gas like nitrogen.[11] |
Quantitative Data on Formaldehyde Reduction:
| Method | Molar Ratio (F:U) | Modifier/Scavenger | % Modifier | Free Formaldehyde Reduction | Reference |
| Molar Ratio Adjustment | 1.4:1 | - | - | - | [12] |
| Melamine Addition | - | Melamine | 6% | - | [9][10] |
| Sodium Borohydride | 1.4:1 | Sodium Borohydride | 0.7% | 53% | [12] |
| Tannin Solution | - | Tannin | 1.0% | ~27.9% | |
| Propylamine | - | Propylamine | 1% | - |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the synthesis of this compound?
A1: The synthesis of this compound should be conducted under mildly alkaline conditions, typically at a pH between 8.0 and 9.0.[3][4] This pH range promotes the addition reaction of urea and formaldehyde to form this compound while minimizing premature condensation, which is favored under acidic conditions.[6]
Q2: How does temperature affect the stability of this compound?
A2: this compound is thermally sensitive. The synthesis reaction is exothermic, and the temperature should be controlled to not exceed 40°C to prevent unwanted side reactions and premature polymerization.[1] For long-term storage, it is recommended to keep this compound solutions at refrigerated temperatures (around 4°C) to enhance stability and prolong shelf life.[2]
Q3: What is the difference between methylene and methylene-ether bridges in poly(this compound), and how can I control their formation?
A3: Methylene (-CH₂-) and methylene-ether (-CH₂-O-CH₂-) bridges are the two primary types of linkages formed during the polycondensation of this compound. The formation of each is influenced by the pH of the reaction medium.
-
Methylene bridges are generally formed under acidic conditions.[6]
-
Methylene-ether bridges are predominantly formed under alkaline conditions.
To control the type of linkage, carefully manage the pH during the polycondensation step. Acidic catalysts will favor the formation of more stable methylene bridges.
Q4: Can I use a catalyst to improve the polycondensation reaction?
A4: Yes, catalysts are often used to control the rate of polycondensation. Acidic catalysts are commonly employed to accelerate the condensation reaction.[6][7] The choice of catalyst can also influence the structure of the final polymer. For instance, different catalysts can affect the formation of terminal ether linkages and the linearity of the polymer chains.
Q5: How can I improve the storage stability of my this compound solution?
A5: To improve storage stability, consider the following:
-
Temperature: Store the solution at a low temperature (e.g., 4°C).[2]
-
pH: Ensure the solution is at a stable, slightly alkaline pH.
-
Chain Growth Blockers: The addition of a monofunctional compound, such as caprolactam, can act as a chain growth blocker, reacting with end groups and reducing the polymer's reactivity during storage.[13]
Experimental Protocols
Protocol 1: Synthesis of Stable this compound
This protocol describes a method for synthesizing a stable this compound solution with a high yield.[3]
Materials:
-
Formaldehyde (37% aqueous solution)
-
Urea
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ethanol
-
Deionized water
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 81.2g of 37% formaldehyde solution.
-
While stirring, add 30.0g of urea. The molar ratio of formaldehyde to urea should be approximately 2.0:1.
-
Once the urea has completely dissolved, adjust the pH of the solution to 8.0 using a 10% NaOH solution.
-
Maintain the system temperature at 60°C using a constant temperature water bath and allow the reaction to proceed for 2 hours.
-
When the solution becomes turbid, continue the reaction for another 30 minutes.
-
Cool the reaction mixture in a refrigerator overnight to allow for crystallization.
-
Collect the crystals by suction filtration.
-
Wash the crystals with ethanol, followed by deionized water.
-
Dry the purified this compound in a constant temperature blast drying oven at 60°C.
Expected Yield: Approximately 62% with a melting point of 128-136°C.[3]
Logical Relationship of Synthesis Parameters:
Caption: Key parameters influencing this compound synthesis.
Protocol 2: Melt Polycondensation of this compound
This protocol outlines the melt polycondensation of this compound to form a polymer.[4]
Materials:
-
Purified this compound
Procedure:
-
Place the purified this compound in a reaction vessel equipped for melt polycondensation.
-
Heat the this compound to its melting point to initiate the polycondensation reaction.
-
Continue heating under controlled temperature conditions to promote the growth of the polymer chains.
-
The reaction is complete when the desired degree of polymerization is achieved, which can be monitored by viscosity measurements or other analytical techniques.
-
Cool the resulting polymer and characterize it using methods such as FTIR and NMR.
Characterization Data:
| Technique | Expected Observations |
| FTIR | Presence of characteristic peaks for N-H, C=O, and C-N bonds. |
| ¹H NMR | Signals corresponding to the different protons in the polymer structure. |
| ¹³C NMR | Resonances for the carbonyl carbon and the methylene carbons in the polymer backbone. |
| ¹⁵N NMR | Signals to confirm the nitrogen environment in the polymer. |
References
- 1. How can the free-formaldehyde content in urea-formaldehyde resin be reduced? - GOODLY [goodlyglue.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103242201B - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. fud.edu.ng [fud.edu.ng]
- 6. irispublishers.com [irispublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Urea-formaldehyde - Wikipedia [en.wikipedia.org]
- 9. Free formaldehyde reduction in urea-formaldehyde resin adhesive: Modifier addition effect and physicochemical property characterization :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. CN100427522C - Method and equipment for removing free formaldehyde in urea-formaldehyde resin - Google Patents [patents.google.com]
- 12. The Removal of Formaldehyde from Urea Formaldehyde Adhesive by Sodium Borohydride Treatment and Its Application in Plywood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing the loss of tensile strength in fabrics treated with dimethylolurea.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with fabrics treated with dimethylol dihydroxy ethylene urea (DMDHEU), a derivative of dimethylolurea, to impart wrinkle resistance. The primary focus is to address the common issue of tensile strength loss in treated cellulosic fabrics such as cotton.
Frequently Asked Questions (FAQs)
Q1: What is dimethylol dihydroxy ethylene urea (DMDHEU) and why is it used on fabrics?
A1: Dimethylol dihydroxy ethylene urea (DMDHEU) is a cross-linking agent used in the textile industry to impart wrinkle resistance and dimensional stability to cellulosic fabrics like cotton.[1][2] It works by forming covalent bonds with the cellulose chains in the fabric, which prevents the fibers from easily moving and forming wrinkles.[1] This treatment produces fabrics that are often marketed as "wrinkle-resistant" or "durable press".[2]
Q2: What is the primary cause of tensile strength loss in fabrics treated with DMDHEU?
A2: The loss of tensile strength in DMDHEU-treated fabrics is primarily due to two factors:
-
Acid-catalyzed hydrolysis of cellulose: The catalysts used to facilitate the cross-linking reaction, typically Lewis acids like magnesium chloride (MgCl₂), create an acidic environment.[3] This acidity can lead to the breakdown of the long cellulose polymer chains, weakening the fibers.[4]
-
Fiber embrittlement: The cross-linking process itself, while providing wrinkle resistance, reduces the flexibility of the cellulose fibers. This increased stiffness, or embrittlement, makes the fibers more susceptible to breaking under tension.[5]
Q3: How much tensile strength loss can be expected after treating cotton fabric with DMDHEU?
A3: The extent of tensile strength loss can vary significantly depending on the treatment conditions. Reductions in tensile strength can range from a few percent to over 50%.[3][4] Key factors influencing the degree of strength loss include the concentration of DMDHEU, the type and concentration of the catalyst, and the curing temperature and time.[6][7]
Q4: Can the loss of tensile strength be mitigated or prevented?
A4: While it is challenging to completely prevent tensile strength loss, it can be mitigated through several strategies:
-
Optimizing Treatment Parameters: Carefully controlling the concentration of DMDHEU and the catalyst, as well as the curing temperature and time, can minimize fabric degradation.[8]
-
Use of Additives: Incorporating softeners, such as polyethylene emulsions, into the treatment bath can help to improve the fabric's hand and strength.[9] Other additives like nano-TiO2 and chitosan have also been shown to have a positive effect on retaining tearing strength.[10]
-
Fabric Preparation: Proper preparation of the fabric, including mercerization, can enhance the initial strength of the cotton, providing a better starting point before the cross-linking treatment.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental treatment of fabrics with DMDHEU.
| Problem | Possible Causes | Troubleshooting Steps |
| Excessive Tensile Strength Loss | 1. High concentration of DMDHEU. 2. High concentration of catalyst. 3. High curing temperature. 4. Prolonged curing time. | 1. Reduce the DMDHEU concentration. Studies have shown that strength loss increases with higher concentrations.[3][7] 2. Lower the catalyst concentration. Acidic catalysts can degrade the fabric.[7] 3. Decrease the curing temperature. Higher temperatures can accelerate the degradation of cellulose.[6] 4. Shorten the curing time to the minimum required for effective cross-linking.[6] |
| Poor Wrinkle Recovery | 1. Insufficient DMDHEU concentration. 2. Inadequate catalyst concentration. 3. Low curing temperature or insufficient time. 4. Improper fabric preparation. | 1. Increase the DMDHEU concentration. A certain level is needed for effective cross-linking.[8] 2. Ensure the catalyst concentration is sufficient to initiate the cross-linking reaction. 3. Increase the curing temperature or time according to established protocols.[7][11] 4. Ensure the fabric is properly scoured and bleached to remove impurities that may interfere with the treatment. |
| Fabric Yellowing | 1. High curing temperature. 2. Presence of impurities in the fabric. 3. Acidic conditions during treatment.[1] | 1. Lower the curing temperature.[6] 2. Ensure thorough cleaning of the fabric before treatment. 3. Consider using alternative catalysts or additives that can help to minimize yellowing.[2] |
| Inconsistent Results | 1. Uneven application of the treatment solution. 2. Variations in temperature across the curing oven. 3. Inconsistent fabric samples. | 1. Ensure uniform padding and wet pick-up of the treatment solution.[11] 2. Calibrate and monitor the curing oven for consistent temperature distribution. 3. Use standardized fabric samples for all experiments. |
Data Presentation
The following tables summarize quantitative data from various studies on the effect of DMDHEU treatment on the tensile strength of cotton and silk fabrics.
Table 1: Effect of DMDHEU Concentration on Tensile Strength Loss in Bacterial Cellulose
| DMDHEU Concentration (%) | Tensile Strength Loss (%) |
| 5 | 4 |
| 10 | 8 |
| 20 | 49 |
Data sourced from a study on bacterial cellulose material.[3]
Table 2: Effect of Curing Temperature on Tensile Strength Retention of Silk Fabric Treated with DMDHEU
| Curing Temperature (°C) | Curing Time (min) | Tensile Strength Retention (Warp, %) | Tensile Strength Retention (Weft, %) |
| 170 | Not Specified | ~84 | ~89 |
Data indicates a strength loss of approximately 16% in the warp direction and 11% in the weft direction at the highest curing temperature.[6]
Table 3: Effect of DMDHEU and Catalyst Concentration on Bursting Strength Loss of Woven Cotton Fabric
| DMDHEU (g/L) | Catalyst (g/L) | Strength Loss (%) |
| 35 | 15 | ~18 |
| 47.5 | 17.5 | ~25 |
| 60 | 20 | ~32 |
Strength loss increases with an increase in the concentration of both the cross-linking agent and the catalyst.[7][12]
Experimental Protocols
1. Protocol for Application of DMDHEU to Cotton Fabric
This protocol is a generalized procedure based on common laboratory practices for treating cotton fabric with DMDHEU to impart wrinkle resistance.
-
Materials:
-
Scoured and bleached 100% cotton fabric
-
Dimethylol dihydroxy ethylene urea (DMDHEU)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) as a catalyst
-
Wetting agent (non-ionic)
-
Polyethylene softener
-
Distilled water
-
Laboratory padding mangle
-
Drying oven
-
Curing oven
-
-
Procedure:
-
Preparation of Treatment Bath:
-
Prepare an aqueous solution containing the desired concentrations of DMDHEU, catalyst, wetting agent, and softener. For example, a formulation could be:
-
Ensure all components are fully dissolved in distilled water.
-
-
Fabric Impregnation:
-
Drying:
-
Curing:
-
Post-Treatment:
-
After curing, the fabric may be rinsed with water and a mild detergent to remove any unreacted chemicals and then dried.
-
-
2. Protocol for Tensile Strength Testing (Based on ASTM D5034)
This protocol outlines the "Grab Test" method for determining the breaking strength of woven fabrics.
-
Apparatus:
-
Constant-Rate-of-Extension (CRE) tensile testing machine
-
Clamps with smooth, rubber-faced jaws[13]
-
Conditioning room or chamber maintained at 21 ± 1°C and 65 ± 2% relative humidity
-
-
Procedure:
-
Specimen Preparation:
-
Cut fabric specimens to a rectangular shape, typically 100 mm (4.0 in) in width and at least 150 mm (6.0 in) in length.[13][14] The longer dimension should be parallel to the direction of the test (warp or weft).
-
Condition the specimens in the standard atmosphere for textile testing for at least 4 hours before testing.
-
-
Machine Setup:
-
Testing:
-
Mount the specimen in the clamps, ensuring it is centered and aligned with the direction of the applied force.
-
Initiate the test, applying a tensile force until the specimen ruptures.
-
Record the maximum force applied (breaking force) and the elongation at break.[15]
-
-
Data Analysis:
-
Perform tests on multiple specimens (typically at least five for each direction) and calculate the average breaking force and elongation.
-
-
Visualizations
Caption: Experimental workflow for DMDHEU treatment and subsequent tensile strength analysis.
Caption: Logical relationships leading to tensile strength loss in DMDHEU-treated fabrics.
References
- 1. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]
- 2. Wrinkle-resistant fabric - Wikipedia [en.wikipedia.org]
- 3. publikace.k.utb.cz [publikace.k.utb.cz]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]
- 7. irispublishers.com [irispublishers.com]
- 8. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
- 9. ijret.org [ijret.org]
- 10. researchgate.net [researchgate.net]
- 11. irispublishers.com [irispublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. ASTM D5034: Essential Textile Testing in Laboratories [darongtester.com]
- 14. victortestingmachine.com [victortestingmachine.com]
- 15. universalgripco.com [universalgripco.com]
Technical Support Center: Preventing Yellowing During Dimethylolurea (DMDHEU) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing textile yellowing during dimethylolurea (DMDHEU) treatment.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of textile yellowing during DMDHEU treatment?
A1: Yellowing of textiles during DMDHEU treatment can be attributed to a combination of factors. Primarily, high curing temperatures can lead to the oxidation of the textile fibers or finishing agents.[1][2] The chemical composition of the DMDHEU resin itself, including residual impurities, can also contribute to discoloration.[3] Additionally, the type and concentration of catalysts used, the pH of the finishing bath, and the presence of other additives like softeners can significantly influence the yellowing process.[4][5] External factors such as exposure to light and atmospheric pollutants like nitrogen oxides (NOx) can also cause or exacerbate yellowing.[5][6]
Q2: How does the catalyst concentration affect yellowing in the DMDHEU process?
A2: The catalyst, typically a Lewis acid like magnesium chloride (MgCl₂), is essential for the cross-linking reaction of DMDHEU with cellulose. However, an inappropriate concentration can contribute to yellowing. While a sufficient amount of catalyst is necessary for an efficient curing process at a lower temperature and shorter time, excessive catalyst concentration can increase the acidity of the fabric surface, which may promote degradation and yellowing, especially at elevated temperatures.[7] It is crucial to optimize the catalyst concentration to balance curing efficiency with the prevention of discoloration.
Q3: What is the role of curing temperature and time in textile yellowing?
A3: Curing temperature and duration are critical parameters in the DMDHEU finishing process that directly impact the potential for yellowing.[1] High curing temperatures, while accelerating the cross-linking reaction, can cause thermal degradation of the cellulose fibers and the finishing agents, leading to the formation of chromophoric (color-causing) groups, which result in a yellow appearance.[2] Similarly, prolonged curing times, even at moderate temperatures, can increase the likelihood of oxidative damage and subsequent yellowing.[1] Therefore, it is imperative to control both temperature and time to achieve the desired crease-resistance without inducing discoloration.
Q4: Can additives in the finishing bath, such as softeners, contribute to yellowing?
A4: Yes, certain additives, particularly cationic softeners, are known to contribute to the yellowing of textiles.[4] These softeners can undergo chemical changes, such as oxidation, when exposed to heat during the curing process, leading to discoloration.[1] The interaction between the softener and other chemicals in the finishing bath can also play a role. To minimize this effect, it is advisable to use non-ionic or low-yellowing softeners.
Q5: How can the pH of the treatment bath be optimized to prevent yellowing?
A5: The pH of the DMDHEU treatment bath is a crucial factor in controlling yellowing. An alkaline pH on the fabric can accelerate yellowing, especially in the presence of phenolic compounds from packaging materials (phenolic yellowing).[4][5] Maintaining a slightly acidic to neutral pH (typically below 6) on the fabric surface can help to mitigate this issue.[5] Careful neutralization and thorough rinsing after any alkaline pretreatment steps are essential to prevent residual alkali from causing yellowing during storage or subsequent processing.[4]
Troubleshooting Guide
Problem: The treated fabric exhibits a uniform yellow tint after curing.
| Possible Cause | Troubleshooting Step |
| Excessive Curing Temperature/Time | Reduce the curing temperature and/or shorten the curing time. Conduct trials to find the optimal balance for crease resistance and minimal yellowing.[1] |
| High Catalyst Concentration | Decrease the concentration of the catalyst in the finishing bath. Ensure the catalyst is thoroughly dissolved and evenly distributed. |
| Inherent Yellowing of Resin | Use a high-quality, low-yellowing grade of DMDHEU resin. Some resins are specifically formulated to have better color stability. |
| Incorrect pH | Measure and adjust the pH of the finishing bath to a slightly acidic or neutral range. Ensure thorough rinsing to remove any residual alkali from previous processing steps.[4] |
Problem: The fabric shows yellow patches or streaks.
| Possible Cause | Troubleshooting Step |
| Uneven Application of Finishing Liquor | Ensure uniform padding pressure and that the fabric is evenly saturated with the finishing solution. Check for any blockages or inconsistencies in the padding mangle. |
| Contamination of Fabric or Bath | Ensure the fabric is thoroughly cleaned and free from impurities before treatment. Check the finishing bath for any contaminants. |
| Phenolic Yellowing from Packaging | If yellowing appears during storage, it may be due to a reaction with phenolic antioxidants (like BHT) in plastic packaging. Use BHT-free packaging materials and ensure good ventilation in storage areas to reduce exposure to nitrogen oxides.[5] |
Problem: The whiteness of the fabric is significantly reduced after treatment.
| Possible Cause | Troubleshooting Step |
| Type of Softener Used | Replace cationic softeners with non-ionic or low-yellowing alternatives.[4] |
| Oxidative Degradation | Incorporate an antioxidant into the finishing bath to protect the fibers and finishing agents from oxidation during curing.[1] |
| Interaction with Optical Brightening Agents (OBAs) | Ensure compatibility between the OBA used on the fabric and the finishing chemicals. Some OBAs can degrade or change color under acidic conditions or high temperatures. |
Data Presentation
Table 1: Qualitative Impact of Process Parameters on Textile Yellowing
| Parameter | Impact on Yellowing | Recommendations |
| Curing Temperature | Higher temperatures increase the risk of yellowing.[1] | Optimize for the lowest effective temperature. |
| Curing Time | Longer durations increase the risk of yellowing.[1] | Use the shortest time necessary for adequate cross-linking. |
| Catalyst Concentration | Excess catalyst can promote yellowing. | Use the minimum effective concentration. |
| pH of Fabric | Alkaline pH increases the risk of yellowing.[4] | Maintain a slightly acidic to neutral pH (below 6).[5] |
| Additives (Softeners) | Cationic softeners are more prone to causing yellowing.[4] | Use non-ionic or low-yellowing softeners. |
| Atmospheric Pollutants (NOx) | Can react with chemicals on the fabric to cause yellowing.[5] | Ensure good ventilation in curing and storage areas. |
Table 2: Typical Process Parameters for DMDHEU Finishing of Cotton
| Parameter | Range | Unit |
| DMDHEU Concentration | 30 - 120 | g/L |
| Catalyst (MgCl₂) Concentration | 10 - 30 | g/L |
| Drying Temperature | 100 - 120 | °C |
| Curing Temperature | 150 - 180 | °C |
| Curing Time | 30 - 180 | seconds |
| Wet Pick-up | 65 - 85 | % |
| pH of Finishing Bath | 4.5 - 6.5 |
Note: These are general guidelines. The optimal parameters will vary depending on the specific fabric, equipment, and desired end-properties.
Experimental Protocols
1. Standard Protocol for DMDHEU Finishing of Cotton Fabric
This protocol outlines a typical procedure for applying a DMDHEU finish to cotton fabric.
Materials:
-
Scoured and bleached 100% cotton fabric
-
Dimethylol dihydroxyethylene urea (DMDHEU)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) as catalyst
-
Non-ionic wetting agent
-
Low-yellowing softener (optional)
-
Acetic acid (for pH adjustment)
-
Deionized water
Equipment:
-
Laboratory padding mangle
-
Stenter or oven for drying and curing
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
Preparation of Finishing Bath:
-
In a beaker, dissolve the desired amount of DMDHEU (e.g., 60 g/L) in deionized water.
-
Add the non-ionic wetting agent (e.g., 1 g/L) and the low-yellowing softener (e.g., 20 g/L), if used. Stir until fully dissolved.
-
Dissolve the MgCl₂·6H₂O catalyst (e.g., 15 g/L) in a separate small amount of water and then add it to the main bath while stirring.
-
Check the pH of the bath and adjust to approximately 5.0-6.0 with a dilute solution of acetic acid if necessary.
-
Make up the final volume with deionized water.
-
-
Padding:
-
Calibrate the laboratory padding mangle to achieve the desired wet pick-up (e.g., 70-80%).
-
Pass the cotton fabric through the finishing bath and then through the nip rollers of the padding mangle at a constant speed.
-
-
Drying:
-
Immediately after padding, dry the fabric in a stenter or oven at 100-110°C for 2-3 minutes.
-
-
Curing:
-
Transfer the dried fabric to a curing oven and cure at 150-160°C for 2-3 minutes.
-
-
Post-Treatment:
-
After curing, it is advisable to perform a washing step to remove any unreacted chemicals. Wash the fabric with a non-ionic detergent at 40-50°C, followed by rinsing and drying.
-
2. Protocol for Evaluating the Yellowing Index (YI)
This protocol is based on the ASTM E313 standard test method.
Equipment:
-
Spectrophotometer or colorimeter capable of measuring CIE tristimulus values (X, Y, Z).
-
White calibration standard.
Procedure:
-
Instrument Calibration:
-
Calibrate the spectrophotometer according to the manufacturer's instructions using the white calibration standard.
-
-
Sample Measurement:
-
Take a piece of the untreated fabric as a control.
-
Take a piece of the DMDHEU-treated fabric as the test sample.
-
Fold each fabric sample to ensure opacity.
-
Place the sample flat against the measurement port of the instrument and take the reading.
-
Record the CIE tristimulus values (X, Y, Z) for both the control and the test sample.
-
-
Calculation of Yellowness Index (YI):
-
The Yellowness Index is calculated using the following formula for Illuminant C and 2° observer:
-
YI = [100 * (1.28 * X - 1.06 * Z)] / Y
-
-
Calculate the YI for both the untreated and treated fabrics. The difference in YI indicates the degree of yellowing caused by the treatment.
-
Visualizations
References
- 1. news.piedmontchemical.com [news.piedmontchemical.com]
- 2. chiuvention.com [chiuvention.com]
- 3. Finishing faults and their remedies | DOCX [slideshare.net]
- 4. Common Causes of Fabric Yellowing And How To Prevent Them? - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 5. dinenylon.com [dinenylon.com]
- 6. qtrllab.org [qtrllab.org]
- 7. Effect of Different Catalysts on the DMDHEU-Cotton Cellulose Reaction [agris.fao.org]
Controlling viscosity and gel time in urea-formaldehyde resin synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urea-formaldehyde (UF) resin synthesis. Here, you will find information to control viscosity and gel time, along with detailed experimental protocols and data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the viscosity of UF resin during synthesis?
A1: The viscosity of UF resin is primarily influenced by several key factors:
-
Formaldehyde to Urea (F/U) Molar Ratio: A higher F/U molar ratio generally leads to a more branched polymer structure, which can increase viscosity.[1]
-
Reaction Temperature: Higher temperatures accelerate the condensation reaction, leading to a faster increase in molecular weight and, consequently, viscosity.[2][3] Controlling the temperature is crucial to prevent premature gelling.
-
pH of the Reaction Mixture: The condensation reaction is catalyzed by acidic conditions. A lower pH (more acidic) will speed up the reaction and the rate of viscosity increase.[4][5]
-
Solid Content: A higher concentration of reactants (higher solid content) results in a more viscous resin solution.[6]
-
Reaction Time: As the condensation reaction proceeds over time, the polymer chains grow longer, leading to an increase in viscosity.[7]
Q2: How can I control and predict the gel time of my UF resin?
A2: Gel time is critically affected by the same factors that influence viscosity. To control it:
-
Catalyst Type and Concentration: The type and amount of acid catalyst (hardener), such as ammonium chloride, significantly impact gel time. Increasing the catalyst amount will shorten the gel time.[6]
-
pH: A lower pH will accelerate the curing process and decrease the gel time.[4][6]
-
Temperature: Higher curing temperatures lead to a shorter gel time.[8]
-
F/U Molar Ratio: Resins with a lower F/U molar ratio tend to have longer gel times.[1][9]
-
Moisture Content: Higher moisture content in the system can dilute the reactants and catalyst, acting as an energy barrier and prolonging the gel time.[6]
Q3: What is the typical three-step synthesis process for UF resins?
A3: The most common method for UF resin synthesis is a three-step process:[4][10]
-
Alkaline Methylolation: Urea and formaldehyde are reacted under alkaline conditions (pH 7.5-8.0) at an elevated temperature (around 90°C). This stage forms methylolureas.[4][10]
-
Acidic Condensation: The pH is then lowered to the acidic range (pH 4.6-4.8) to initiate the condensation reaction, where the methylolureas polymerize, and the viscosity of the solution increases.[4][5]
-
Second Urea Addition and pH Neutralization: A second portion of urea is added to lower the final F/U molar ratio, and the pH is raised back to neutral or slightly alkaline (pH 7.5-8.0) to stabilize the resin and stop the condensation reaction.[4][10]
Troubleshooting Guide
Issue 1: The viscosity of my UF resin is too high and increasing too rapidly.
-
Possible Cause: The reaction temperature may be too high, or the pH may be too low (too acidic), causing the condensation reaction to proceed too quickly.
-
Solution:
-
Immediately cool the reaction mixture to slow down the reaction rate.
-
Check and adjust the pH by adding a small amount of a base, like a sodium hydroxide solution, to bring it to the target range for stabilization (typically pH 7.5-8.0).[4]
-
For future syntheses, consider reducing the reaction temperature or using a less acidic pH during the condensation step.
-
Issue 2: My UF resin is gelling prematurely in the reactor.
-
Possible Cause: This is an extreme case of rapidly increasing viscosity. The reaction conditions (temperature and pH) are likely too aggressive, or the reaction was allowed to proceed for too long before stabilization.
-
Solution:
-
Unfortunately, once the resin has gelled, it is often intractable.[11] The focus should be on preventing this in future batches.
-
Carefully monitor the viscosity throughout the synthesis. Stop the condensation reaction by neutralizing the pH and cooling the mixture well before the gel point is reached.
-
Review your F/U molar ratio; a lower ratio can provide a longer working time.[1]
-
Issue 3: The gel time of my final resin is too short for my application.
-
Possible Cause: The final F/U molar ratio might be too high, or the amount of catalyst/hardener being added is excessive for the desired pot life.
-
Solution:
-
Reduce the amount of catalyst used during application.[12]
-
In the synthesis, ensure the second urea addition is sufficient to achieve a lower final F/U molar ratio, which is known to increase gel time.[9]
-
Store the resin at a lower temperature to slow down any residual reactions that could shorten its shelf life.[7]
-
Issue 4: The gel time is too long, and the resin is not curing properly.
-
Possible Cause: Insufficient catalyst, a high pH in the final resin-catalyst mixture, or a very low F/U molar ratio can all lead to slow curing.
-
Solution:
-
Increase the amount of catalyst.[6]
-
Ensure the pH of the resin-catalyst mixture is in the acidic range required for curing. The acidity of substrates like wood can also affect the curing pH.[6][13]
-
Consider synthesizing a resin with a slightly higher F/U molar ratio in the future to increase reactivity.[14]
-
Quantitative Data Summary
Table 1: Effect of F/U Molar Ratio on Resin Properties
| F/U Molar Ratio | Gel Time | Viscosity | Free Formaldehyde Content | Reference |
| High (e.g., >1.6) | Shorter | Higher | Higher | [4][15] |
| Low (e.g., <1.2) | Longer | Lower | Lower | [9] |
Table 2: Influence of pH on Reaction Stages
| Reaction Stage | Typical pH Range | Primary Effect | Reference |
| Methylolation | 7.5 - 8.0 | Formation of methylolureas | [4][10] |
| Condensation | 4.6 - 4.8 | Polymer chain growth, viscosity increase | [4][5] |
| Stabilization | 7.5 - 8.0 | Halts condensation, ensures storage stability | [4][10] |
Experimental Protocols
Protocol 1: Standard Three-Step UF Resin Synthesis
-
Methylolation (Alkaline Stage):
-
Charge the formaldehyde solution (e.g., 37-40%) into a reaction kettle equipped with a stirrer, condenser, and temperature control.[10]
-
Adjust the pH of the formaldehyde to 7.5-8.0 using a sodium hydroxide solution (e.g., 20%).[4]
-
Add the first portion of urea to achieve an initial F/U molar ratio of approximately 2.0-2.1.[4][10]
-
Heat the mixture to 90°C and maintain for 30-60 minutes.[4][16]
-
-
Condensation (Acidic Stage):
-
Stabilization:
Protocol 2: Gel Time Determination
-
Place a defined amount of the UF resin (e.g., 4 ml) into a test tube.[13]
-
Add a specified amount of the chosen catalyst/hardener (e.g., 0.5% NH₄Cl solution).[13]
-
Immerse the test tube in a boiling water bath.[8]
-
Continuously stir the mixture with a wire or small rod.
-
The gel time is the period from the immersion in the hot water until the resin suddenly loses its fluidity and becomes a solid gel.[8]
Protocol 3: Viscosity Measurement
-
Viscosity can be measured using various methods, including rotational viscometers or flow cups (e.g., Ford cup 4).[18][19]
-
For rotational viscometry, place a sample of the resin in the instrument's sample holder.
-
Measure the resistance to the rotation of a spindle at a controlled temperature.
-
For monitoring viscosity during synthesis, samples should be taken at regular intervals, cooled to a standard temperature (e.g., 25°C), and then measured to ensure comparability of the readings.
Visualizations
Caption: Workflow for the three-step synthesis of urea-formaldehyde resin.
Caption: Troubleshooting logic for high viscosity and premature gelling issues.
Caption: Key factors influencing the gel time of urea-formaldehyde resins.
References
- 1. diva-portal.org [diva-portal.org]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 4. Condensation reaction and crystallization of urea-formaldehyde resin during the curing process :: BioResources [bioresources.cnr.ncsu.edu]
- 5. vana.kirj.ee [vana.kirj.ee]
- 6. Factor Affecting Gel Time/Process-Ability of Urea Formaldehyde Resin Based Wood Adhesives [scirp.org]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. benchchem.com [benchchem.com]
- 11. WO1989000587A1 - Process for the preparation of urea-formaldehyde resins - Google Patents [patents.google.com]
- 12. What Are Common Problems During UF Resin Application? - GOODLY [goodlyglue.com]
- 13. scispace.com [scispace.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. scienpg.com [scienpg.com]
- 17. researchgate.net [researchgate.net]
- 18. Apply 4 cups urea-formaldehyde Resin viscosity | NBCHAO [en1.nbchao.com]
- 19. researchgate.net [researchgate.net]
Overcoming brittleness and poor water resistance in amino resins.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with amino resins. The focus is on overcoming the inherent brittleness and poor water resistance of these polymers.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions in a direct question-and-answer format.
Issue 1: Cured Resin is Cracking or Excessively Brittle
Q: My cured amino resin film or molded part is exhibiting significant cracking and brittleness. What are the likely causes and how can I fix this?
A: Cracking is a common issue with amino resins, stemming from their high cross-link density which leads to internal stress.[1] Here are the primary causes and troubleshooting steps:
-
Cause 1: High Cross-link Density: Unmodified amino resins naturally form a dense, three-dimensional network, which is inherently brittle.[2]
-
Solution: Introduce flexibility by incorporating a co-binder. Flexible polymers like waterborne polyurethane (WPU) can be mixed with the amino resin to form a semi-interpenetrating polymer network (semi-IPN).[1] This network helps to absorb stress and prevent crack propagation. A WPU content of over 25% of the total resin has been shown to prevent cracking in some systems.[1]
-
-
Cause 2: Excessive Curing Temperature or Rate: Curing the resin too quickly or at an excessively high temperature can build up internal stresses, leading to "mud-crack" patterns.[3]
-
Solution: Review and optimize your curing profile. Ensure you are not exceeding the recommended cure temperature for your specific formulation. If possible, implement a stepped curing process with a gradual ramp-up to the final temperature.
-
-
Cause 3: Excessive Coating Thickness: Applying the resin in a single, thick layer can cause significant shrinkage stress as it cures.[3]
-
Solution: Apply the resin in multiple, thinner coats, allowing for adequate drying or partial curing between layers. Always adhere to the recommended dry film thickness (DFT) specified by the resin manufacturer.[3]
-
-
Cause 4: Substrate Mismatch: A rigid amino resin coated on a flexible substrate or a substrate with a significantly different coefficient of thermal expansion (CTE) will crack upon movement or temperature changes.
-
Solution: Select a more flexible coating formulation or modify your existing resin with toughening agents. Consider using thermoplastic resins, which can improve toughness and impact resistance.
-
// Nodes start [label="Problem:\nCured Resin is Cracking", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="High Cross-link\nDensity?", shape=diamond, style=filled, fillcolor="#FBBC05"]; cause2 [label="Improper Curing\nProfile?", shape=diamond, style=filled, fillcolor="#FBBC05"]; cause3 [label="Excessive\nThickness?", shape=diamond, style=filled, fillcolor="#FBBC05"];
sol1 [label="Solution:\nIncorporate flexible co-binder\n(e.g., Waterborne Polyurethane)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\n- Lower cure temperature\n- Implement gradual heat ramp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\n- Apply in thinner coats\n- Allow intermediate drying", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1; cause1 -> sol1 [label="Yes"]; cause1 -> cause2 [label="No"]; cause2 -> sol2 [label="Yes"]; cause2 -> cause3 [label="No"]; cause3 -> sol3 [label="Yes"]; } . Caption: Troubleshooting workflow for cracking and brittleness in amino resins.
Issue 2: Poor Water Resistance and Hydrolytic Instability
Q: My urea-formaldehyde (UF) based material swells and loses integrity when exposed to moisture. How can I improve its water resistance?
A: Urea-formaldehyde resins are known for their susceptibility to hydrolysis, which degrades the polymer network.[4] Melamine-formaldehyde (MF) resins inherently offer better moisture resistance due to the stability of the triazine ring.[5] Here are several strategies to improve the water resistance of your formulation:
-
Cause 1: Hydrolyzable Amide Bonds (in UF Resins): The amide linkages in cured UF resin are prone to attack by water, leading to a breakdown of the polymer structure.[4]
-
Solution 1: Fortify with Melamine. The most effective method is to co-polymerize urea and melamine with formaldehyde to create a melamine-urea-formaldehyde (MUF) resin. Even small amounts of melamine can significantly increase water resistance.[6][7] The triazine ring in melamine is more stable and less susceptible to hydrolysis.[8]
-
Solution 2: Introduce Hydrophobic Moieties. Incorporating hydrophobic chemical groups into the resin backbone can reduce water absorption. This can be achieved by using modifiers like glutaraldehyde, which can form longer, more water-repellent 5-carbon bridges in the cured network.[9][10]
-
Solution 3: Etherification (Alkylation). Reacting the methylol groups of the amino resin with an alcohol (e.g., butanol) creates ether linkages. This process, known as etherification or alkylation, blocks some of the hydrophilic hydroxyl groups and improves compatibility with less polar co-resins, which can further enhance water resistance.[11]
-
-
Cause 2: High Hydrophilicity of the Formulation: The presence of unreacted methylol (-CH₂OH) groups and other polar functionalities increases the resin's affinity for water.
-
Solution: Optimize the formaldehyde-to-amine molar ratio and the curing process to ensure maximum cross-linking, which consumes these hydrophilic groups. Ensure proper catalyst concentration and cure time/temperature to drive the condensation reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Urea-Formaldehyde (UF) and Melamine-Formaldehyde (MF) resins regarding performance? A: Both are amino resins, but they differ in the amino compound used. MF resins, made with melamine, are generally superior to UF resins in terms of heat resistance, hardness, and particularly moisture resistance.[5][12] This is due to melamine's stable triazine ring structure. However, UF resins are significantly less expensive.[5]
Q2: How do I choose a toughening agent for my amino resin? A: The choice depends on the desired balance of properties. Thermoplastics like polyurethane (PU) are excellent for improving flexibility and crack resistance by forming a semi-interpenetrating network.[1] Rubbers, such as nitrile rubber, can also be used to increase impact strength, often through the formation of a separate, energy-absorbing phase within the amino resin matrix.[13]
Q3: What is etherification and why is it important for amino resin coatings? A: Etherification is the reaction of the hydroxymethyl (-CH₂OH) groups on the amino resin with an alcohol, typically butanol or methanol. This converts the hydroxyl groups to more stable and less polar ether groups (-CH₂OR).[11] This modification is crucial for coating applications because it improves the resin's solubility in organic solvents and its compatibility with other film-forming polymers like alkyds and polyesters.[2]
Q4: Can I improve the adhesion of my amino resin to a non-porous substrate like metal or plastic? A: Yes. Poor adhesion to low-energy or contaminated surfaces can be improved in several ways. First, ensure the substrate is scrupulously clean via solvent washing or chemical etching.[10][14] Modifying the amino resin itself by co-polymerizing with resins known for good adhesion, such as epoxies or polyesters, is a common strategy.[2] Additionally, using adhesion promoters or primers compatible with both the substrate and the amino resin can create a strong interfacial bond.[14]
Q5: My modified resin is not curing properly. What should I check? A: Curing problems often trace back to a few key areas. First, verify your catalyst type and concentration; amino resins typically require an acid catalyst to cure effectively, and the pH of the system is critical.[2] Second, check for the presence of moisture or incompatible solvents, which can interfere with the condensation reaction.[15] Finally, ensure your curing temperature and time are adequate, as insufficient heat can lead to an incomplete reaction.[16]
Quantitative Data on Modified Amino Resins
The following tables summarize the performance improvements achieved through various modification strategies. Note that direct comparisons should be made with caution, as testing standards and base resin formulations may vary between studies.
Table 1: Effect of Melamine Fortification on UF Resin Properties (Data synthesized from studies on particleboard bonding)
| Property | Unmodified UF Resin | 10% Melamine (MUF) | 20% Melamine (MUF) | Improvement |
| Internal Bond Strength (MPa) | ~0.65 | ~0.80 | ~0.95 | Increased strength |
| Thickness Swelling (24h, %) | >20 | ~15 | <12 | Improved water resistance |
| Water Absorption (24h, %) | >60 | ~45 | <35 | Improved water resistance |
Source: Data compiled and interpreted from references[6][13].
Table 2: Mechanical Properties of Toughened Resins (Illustrative data based on common toughening strategies for thermoset resins)
| Resin System | Base Resin (Untoughened) | Thermoplastic-Modified | Rubber-Toughened |
| Impact Strength (Izod/Charpy, kJ/m²) | 2-4 | 8-15 | 15-30+ |
| Tensile Strength (MPa) | 60-80 | 50-70 | 40-60 |
| Elongation at Break (%) | 1-2 | 5-10 | 10-20+ |
Source: Data compiled and interpreted from references[17][18][19]. Note: Values are representative for thermoset resins and demonstrate typical trends. Actual values for amino resins may vary.
Experimental Protocols
Protocol 1: Synthesis of Butylated Melamine-Formaldehyde (BMF) Resin
This protocol describes the etherification of a melamine-formaldehyde resin with n-butanol to improve its solubility and compatibility for coating applications.
-
Reaction Setup:
-
In a reaction kettle equipped with a stirrer, reflux condenser, and thermometer, add 158 parts by weight of paraformaldehyde to 800 parts of n-butanol.
-
-
Catalysis and Reactant Addition:
-
Add 1 part of 85% phosphoric acid as a catalyst.
-
While stirring, add 126 parts of melamine.
-
-
Hydroxymethylation and Etherification:
-
Neutralization and Dilution:
-
Cool the reaction mixture slightly.
-
Neutralize the acid catalyst by adding triethanolamine until the pH is between 7.0 and 7.5.[2]
-
Add an additional 630 parts of n-butanol to achieve the desired solids content.
-
-
Final Filtration:
-
Cool the mixture to approximately 200°F (~93°C).
-
Add 670 parts of xylene as a diluent and filter the final resin solution.
-
Protocol 2: Toughening an Amino Resin with Waterborne Polyurethane (WPU)
This protocol describes a method for blending a pre-formed amino resin with a flexible WPU to reduce brittleness.
-
Material Preparation:
-
Obtain a commercial or pre-synthesized melamine-urea-formaldehyde (MUF) resin solution (e.g., 55% solids content).
-
Obtain a compatible waterborne polyurethane dispersion.
-
-
Blending:
-
In a beaker with a mechanical stirrer, combine the MUF resin and the WPU resin in the desired mass ratio (e.g., for a 25% WPU content, use a 75:25 mass ratio of MUF solids to WPU solids).
-
Add any other formulation components, such as fillers or flame retardants, at this stage.
-
-
Homogenization:
-
Stir the mixture at a moderate speed (e.g., 800 rpm) for 5-10 minutes until a homogeneous dispersion is achieved.[1]
-
-
Application and Curing:
-
Apply the blended resin to the substrate using the desired method (e.g., coating, impregnation).
-
Cure the resin according to the recommended schedule for the base amino resin, typically involving heat and an acid catalyst.
-
Protocol 3: Improving UF Resin Water Resistance with Melamine
This protocol describes the synthesis of a melamine-fortified urea-formaldehyde (MUF) resin.
-
Initial Reaction Setup:
-
Charge the reaction kettle with all required formaldehyde and water.
-
Adjust the pH to the desired starting level (e.g., 8.0 for alkaline conditions) using sodium hydroxide.
-
-
Urea Addition:
-
Heat the mixture to the reaction temperature (e.g., 80°C).
-
Add urea in several equal portions at short intervals (e.g., 15 parts every 1 minute) to control the exothermic reaction.[6]
-
-
Melamine Addition and Co-polymerization:
-
pH Adjustment and Completion:
-
Depending on the synthesis route, a pH adjustment may be necessary during the reaction. For some acidic routes, the pH is lowered initially and then raised later.[6]
-
Cool the resulting MUF resin and adjust the final pH for stability.
-
References
- 1. graphviz.org [graphviz.org]
- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 3. researchgate.net [researchgate.net]
- 4. FAQs For Resin Beginners | Learn More at Resin Obsession [resinobsession.com]
- 5. platinum-resins.com [platinum-resins.com]
- 6. srs.fs.usda.gov [srs.fs.usda.gov]
- 7. Amino Resin [iwst.icfre.gov.in]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. What are the effective methods to improve resin adhesion skills [sinogracechem.com]
- 11. doxuchem.com [doxuchem.com]
- 12. Amino Resins: Composition,Manufacturing Processes,and Molding Techniques-umcmmcmachine.com [umcmmcmachine.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Improve Adhesion in UV Coatings(Section 2) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 15. artnglow.com [artnglow.com]
- 16. kbfi.ee [kbfi.ee]
- 17. researchgate.net [researchgate.net]
- 18. The Difference Between Charpy and Izod Impact Test - STEP Lab [step-lab.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Formaldehyde Emission During Curing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring formaldehyde emission during the curing process of various materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during formaldehyde emission analysis.
| Issue | Potential Cause | Solution |
| Inconsistent or non-reproducible results | 1. Fluctuations in environmental conditions: Temperature and relative humidity significantly impact formaldehyde emission rates.[1][2] 2. Inconsistent sample preparation: Variations in sample size, surface area, or conditioning time can lead to variability.[3] 3. Contaminated glassware or reagents: Residual formaldehyde or other interfering substances can affect measurements. | 1. Strictly control environmental parameters: Use a climate-controlled chamber or desiccator to maintain constant temperature and humidity throughout the experiment.[1][2][3] 2. Standardize sample preparation: Follow a consistent protocol for cutting, conditioning, and sealing the edges of samples. Ensure accurate measurement of sample dimensions and weight. 3. Thoroughly clean all equipment: Use appropriate cleaning procedures for glassware and ensure the purity of all reagents and water used. |
| Low or no formaldehyde detection in a sample expected to emit | 1. Low sensitivity of the analytical method: The chosen method may not be sensitive enough to detect low concentrations of formaldehyde.[4] 2. Sample leakage: Improper sealing of the test chamber, desiccator, or sampling apparatus can lead to loss of formaldehyde. 3. Inefficient collection of formaldehyde: The trapping solution or sorbent tube may not be capturing all the emitted formaldehyde. | 1. Select a more sensitive method: For low-level detection, consider using methods like HPLC with 2,4-DNPH derivatization, which has a low detection limit.[4][5] 2. Ensure a proper seal: Check all seals and connections in the experimental setup to prevent leaks. 3. Optimize collection efficiency: Ensure the correct type and volume of trapping solution are used, and that the air sampling flow rate is appropriate for the method. |
| Higher than expected formaldehyde readings | 1. Contamination of the test environment: The air in the laboratory or the test chamber may be contaminated with formaldehyde from other sources. 2. Interference from other aldehydes or compounds: Some analytical methods are prone to interference from other volatile organic compounds (VOCs).[6] 3. Incomplete curing of the material: The material may not be fully cured, leading to higher initial emissions. | 1. Perform blank measurements: Analyze the air in the empty test chamber or desiccator to determine background formaldehyde levels. 2. Use a more specific analytical method: HPLC-based methods are generally more specific than spectrophotometric methods and can separate formaldehyde from other interfering compounds.[5] 3. Ensure complete curing: Verify the curing parameters (time, temperature) and allow for a sufficient conditioning period before testing. |
| Colorimetric assay (e.g., acetylacetone) shows poor color development or instability | 1. Incorrect pH of the reagent: The pH of the acetylacetone reagent is critical for the color-forming reaction. 2. Degradation of the reagent: The acetylacetone reagent can degrade over time, especially when exposed to light and heat.[7] 3. Presence of interfering substances: Certain compounds can interfere with the colorimetric reaction. | 1. Verify and adjust reagent pH: Ensure the pH of the acetylacetone reagent is within the optimal range as specified in the protocol. 2. Prepare fresh reagent: Use freshly prepared acetylacetone reagent for each set of experiments and store it properly.[7] 3. Sample cleanup: If interferences are suspected, consider a sample cleanup step, such as distillation, before the colorimetric analysis. |
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for my application?
A1: The choice of method depends on several factors, including the expected concentration of formaldehyde, the required sensitivity and accuracy, the sample matrix, and available equipment.
-
Large Chamber Test (ASTM E1333): Considered the "gold standard" for simulating real-world conditions and is often used for regulatory compliance testing of wood products.[1]
-
Desiccator Test (ASTM D5582): A smaller-scale, simpler method suitable for quality control and comparing the emission potential of different materials.[3][8]
-
Gas Analysis Method (EN 717-2): Used to determine the accelerated release of formaldehyde and is applicable to a wide range of materials.[9][10]
-
HPLC with 2,4-DNPH Derivatization: A highly sensitive and specific method suitable for detecting low levels of formaldehyde in various samples.[5][11]
-
Spectrophotometry with Acetylacetone: A relatively simple and cost-effective method for quantifying formaldehyde, but it can be prone to interferences.[5][12]
Q2: How important is sample conditioning before testing?
A2: Sample conditioning is a critical step that significantly impacts the results. Conditioning at a specific temperature and relative humidity for a defined period allows the sample's formaldehyde emission rate to stabilize, ensuring more accurate and reproducible measurements.[1][2]
Q3: Can I use water to trap formaldehyde for analysis?
A3: Yes, distilled water is commonly used as a collection medium in methods like the desiccator test.[3] The airborne formaldehyde dissolves in the water, and the resulting solution can then be analyzed using a suitable quantification method like spectrophotometry with acetylacetone or chromotropic acid.[3]
Q4: What is the purpose of derivatization in formaldehyde analysis?
A4: Derivatization is a chemical reaction used to convert formaldehyde into a more stable and easily detectable compound. For example, in the 2,4-DNPH method, formaldehyde reacts with 2,4-dinitrophenylhydrazine to form a derivative that can be readily separated and quantified by HPLC with UV detection.[11][13] This process enhances the sensitivity and specificity of the analysis.
Q5: How can I ensure the accuracy of my calibration curve for quantitative analysis?
A5: To ensure an accurate calibration curve:
-
Use a certified formaldehyde standard solution to prepare your calibration standards.
-
Prepare a series of standards that bracket the expected concentration range of your samples.
-
Prepare a blank sample (containing all reagents except formaldehyde) to zero the instrument.
-
Analyze each standard multiple times to ensure reproducibility.
-
Plot the absorbance or peak area against the concentration and perform a linear regression to determine the equation of the line and the correlation coefficient (R²), which should be close to 1.
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Typical Application | Detection Limit | Advantages | Disadvantages |
| Large Chamber Test (ASTM E1333) | Measures formaldehyde concentration in a large, climate-controlled chamber simulating a room environment.[1][2] | Regulatory compliance testing of large-scale products (e.g., furniture, building materials).[1][14] | ~0.02 ppm (with chromotropic acid method)[4] | Simulates real-world conditions, high accuracy.[1][14] | Requires large, expensive equipment; time-consuming. |
| Desiccator Method (ASTM D5582) | Collects airborne formaldehyde from a small sample in a sealed desiccator containing a water reservoir.[3][8] | Quality control, screening, and comparison of materials.[8][15] | Method-dependent, typically in the µg/mL range in the collection water. | Simple, inexpensive, and requires small samples.[3] | Less representative of real-world conditions, results can be influenced by loading factor.[8] |
| Gas Analysis Method (EN 717-2) | Measures formaldehyde released from a test piece into a stream of hot air.[9][16] | Accelerated testing of wood-based panels and other materials.[9][10] | Not explicitly stated, but suitable for quality control. | Fast and provides an accelerated emission value. | Uses elevated temperatures that may not reflect normal use conditions.[17] |
| HPLC with 2,4-DNPH Derivatization | Formaldehyde is derivatized with 2,4-DNPH and the product is quantified by HPLC-UV.[11][13] | Accurate quantification of low formaldehyde concentrations in air and liquid samples. | As low as 0.2 ppm in air[5], 0.1 ppm in solution[18] | High sensitivity, high specificity, can separate from other aldehydes.[5][11] | Requires expensive equipment (HPLC), derivatization step adds to the analysis time.[19] |
| Spectrophotometry with Acetylacetone | Formaldehyde reacts with acetylacetone to form a colored compound, which is measured with a spectrophotometer.[12][20] | Quantification of formaldehyde in aqueous solutions. | Dependent on the specific protocol, generally in the low mg/L range. | Simple, rapid, and cost-effective.[12] | Prone to interferences from other aldehydes and compounds.[5][6] |
Experimental Protocols
Large Chamber Test (based on ASTM E1333)
-
Sample Conditioning: Condition the test specimens at 24 ± 3 °C and 50 ± 5% relative humidity for 7 days.[1]
-
Chamber Setup: Place the conditioned samples in a large environmental chamber maintained at 25 ± 1 °C and 50 ± 4% relative humidity.[1]
-
Air Exchange: Supply the chamber with purified air at a constant rate of 0.50 ± 0.05 air exchanges per hour.[1]
-
Equilibration: Allow the samples to remain in the chamber for 16-20 hours before sampling.[1]
-
Air Sampling: Draw air from the chamber through two impingers, each containing 20 mL of a 1% sodium bisulfite solution, at a flow rate of 1 ± 0.05 L/min for 60 minutes.[1]
-
Analysis (Chromotropic Acid Method):
-
Take two 4 mL aliquots from each impinger.
-
Add 0.1% chromotropic acid solution and 6 mL of concentrated sulfuric acid.
-
After cooling, measure the absorbance at 580 nm using a spectrophotometer.[1]
-
-
Calculation: Determine the formaldehyde concentration in ppm using a calibration curve and calculate the emission rate (mg/m²/h).[1]
Desiccator Method (based on ASTM D5582)
-
Apparatus Setup: Place a petri dish containing 25 mL of distilled water in the bottom of a desiccator.[3]
-
Sample Preparation: Condition the test specimens as required. Place the specimens on a stand above the petri dish inside the desiccator.
-
Sealing and Incubation: Seal the desiccator and place it in a temperature-controlled environment (e.g., 24 ± 1.7 °C) for 2 hours.[3]
-
Sample Collection: After the incubation period, carefully remove the petri dish containing the water sample.
-
Analysis: Analyze an aliquot of the water for formaldehyde content using a suitable method, such as the chromotropic acid or acetylacetone spectrophotometric method.[3]
-
Calculation: Calculate the formaldehyde concentration in the water (µg/mL).
HPLC Analysis with 2,4-DNPH Derivatization
-
Sample Collection: Collect an air sample by drawing a known volume of air through a silica gel cartridge coated with 2,4-dinitrophenylhydrazine (DNPH).
-
Elution: Elute the cartridge with acetonitrile to extract the DNPH derivatives.[11]
-
Sample Preparation: If analyzing a liquid sample, add a DNPH solution and an acid catalyst (e.g., phosphoric acid) to an aliquot of the sample and allow it to react.[21]
-
HPLC Analysis:
-
Quantification: Quantify the formaldehyde concentration by comparing the peak area of the sample to a calibration curve prepared with formaldehyde-DNPH standards.
Visualizations
References
- 1. ASTM E1333 - Large Chamber Formaldehyde Emissions [capitaltesting.org]
- 2. store.astm.org [store.astm.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. store.astm.org [store.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. wirsindfarbe.de [wirsindfarbe.de]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Formaldehyde: regulatory update • COSMOB S.p.A. [cosmob.it]
- 11. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 12. Test for Free Formaldehyde (Formaldehyde Content) | Pharmaguideline [pharmaguideline.com]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. testinglab.com [testinglab.com]
- 15. store.astm.org [store.astm.org]
- 16. EVS-EN 717-2:1999 - EVS standard evs.ee | en [evs.ee]
- 17. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. rsc.org [rsc.org]
- 21. shimadzu.com [shimadzu.com]
Technical Support Center: Enhancing EDC-Mediated Cross-Linking Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)-mediated cross-linking reactions.
Troubleshooting Guide
This guide addresses common issues encountered during EDC cross-linking experiments in a question-and-answer format.
Question: Why is my cross-linking efficiency low or non-existent?
Answer: Low cross-linking efficiency is a frequent issue with several potential causes:
-
Suboptimal pH: The reaction pH is critical. The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with a primary amine is more efficient at a physiological pH (7.2-8.0).[1][2][3] Performing the entire reaction at a single, non-optimal pH can significantly reduce yield.
-
Hydrolysis of Intermediates: The O-acylisourea intermediate formed when EDC reacts with a carboxyl group is highly unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group.[2][4][5] The NHS-ester intermediate is more stable but will also hydrolyze over time, especially at higher pH.[6]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with your target molecules for reaction with EDC or the activated carboxyl groups, reducing the efficiency of the desired cross-linking.[2][4] Phosphate buffers should also be avoided as they can have side reactions with carbodiimides.[4]
-
Inactive Reagents: EDC and NHS are moisture-sensitive.[5] Improper storage can lead to hydrolysis and inactivation of the reagents before use.
-
Insufficient Reagent Concentration: An inadequate amount of EDC and NHS can lead to incomplete activation of the available carboxyl groups.[4]
Question: I am observing significant protein precipitation or aggregation during the reaction. What could be the cause?
Answer: Precipitation or aggregation can occur for several reasons:
-
Excessive Cross-linking: Using too much EDC can lead to extensive intra- and intermolecular cross-linking, resulting in the formation of large, insoluble aggregates.[4]
-
Change in Surface Charge: During the reaction, the negatively charged carboxyl groups are modified, which can alter the surface charge of the protein and lead to aggregation, especially if the protein's solubility is sensitive to charge.
-
Incorrect EDC Concentration for Specific Applications: For certain applications like nanoparticle conjugation, high concentrations of EDC can cause aggregation.[7]
Question: How can I minimize side reactions and unwanted by-products?
Answer: Several side reactions can occur during EDC-mediated coupling. Here's how to mitigate them:
-
N-acylurea Formation: A side reaction can lead to the formation of a stable N-acylurea, which is a dead-end product.[1] This is more common for carboxyl groups located in hydrophobic regions of proteins.[1] The addition of NHS or Sulfo-NHS can help to minimize this by converting the O-acylisourea intermediate to a more stable NHS-ester.[2][4]
-
Unintended Modification of the Second Molecule: In a two-step cross-linking procedure, it's crucial to remove or quench the excess EDC before adding the second molecule. Failure to do so can result in the modification of carboxyl groups on the second molecule.[1][5]
Question: What is the best way to quench the EDC reaction?
Answer: Quenching the reaction is important to stop the cross-linking process and prevent unwanted side reactions. Common quenching methods include:
-
Using a Thiol-Containing Compound: Adding a compound like 2-mercaptoethanol will quench the EDC.[1][5]
-
Using Primary Amines: Adding a small molecule with a primary amine, such as Tris, glycine, lysine, or hydroxylamine, will react with any remaining NHS-esters.[1][3] Hydroxylamine is a good option as it results in the formation of a hydroxamate.[1]
-
Buffer Exchange: Excess reagents can be removed by buffer exchange using a desalting column.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the role of NHS or Sulfo-NHS in EDC-mediated cross-linking?
A1: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to increase the efficiency of EDC-mediated coupling.[2][4] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water and can quickly hydrolyze. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[2][3][4][5]
Q2: What is the optimal pH for EDC cross-linking?
A2: The optimal pH depends on the step of the reaction. The activation of carboxyl groups by EDC is most efficient in a slightly acidic buffer, typically MES buffer, at a pH of 4.5 to 6.0.[2][4][8] The subsequent reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2 to 8.0.[1][3] For a two-step procedure, it is recommended to perform the activation at the lower pH, and then raise the pH before adding the amine-containing molecule.[1][3]
Q3: What buffer should I use for my EDC reaction?
A3: It is crucial to use a buffer that does not contain primary amines or carboxylates.[2] MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common choice for the activation step as it is effective in the optimal pH range and is non-reactive.[2][4] For the second step at a higher pH, a buffer like PBS (phosphate-buffered saline) can be used, although phosphate can have minor side reactions with carbodiimides.[2][4] HEPES buffer is another suitable option for the higher pH step.
Q4: How much EDC and NHS should I use?
A4: The optimal molar ratio of EDC and NHS to your molecule will depend on the concentration of your protein and the number of available carboxyl groups. A common starting point is a molar excess of EDC and NHS. For example, for a protein concentration above 5 mg/mL, a 4-fold molar excess of EDC and a 3-fold molar excess of sulfo-NHS to EDC can be a starting point.[9] For lower protein concentrations, a 10-fold molar excess of EDC may be necessary.[9] Optimization is often required for each specific application.[10]
Q5: At what temperature should I perform the reaction?
A5: EDC cross-linking reactions are typically performed at room temperature.[4] However, for sensitive proteins or to slow down the rate of hydrolysis of the intermediates, the reaction can be carried out at 4°C.[7] Keep in mind that lower temperatures will also slow down the rate of the desired amide bond formation.[4]
Q6: How can I confirm that my cross-linking was successful?
A6: Several methods can be used to confirm successful cross-linking, including:
-
SDS-PAGE: An increase in the molecular weight of the cross-linked products can be visualized.
-
Mass Spectrometry: To confirm the formation of the amide bond and identify the cross-linked sites.
-
Functional Assays: If the cross-linking is intended to immobilize a molecule, a functional assay (e.g., ELISA) can be used to test its activity.
Data Presentation
Table 1: Recommended pH Conditions for EDC-Mediated Cross-Linking
| Reaction Step | Recommended pH Range | Commonly Used Buffer | Rationale |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes EDC efficiency in activating carboxyl groups.[2][4][8] |
| Amine Coupling | 7.2 - 8.0 | PBS or HEPES | Optimizes the reaction of the NHS-ester with primary amines.[1][3] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Efficiency | Suboptimal pH | Use a two-step pH procedure (pH 4.5-6.0 for activation, pH 7.2-8.0 for coupling).[1][3] |
| Hydrolysis of Intermediates | Use NHS or Sulfo-NHS to form a more stable intermediate.[2][4] | |
| Competing Nucleophiles in Buffer | Use non-amine, non-carboxylate buffers like MES and HEPES.[2][4] | |
| Inactive Reagents | Store EDC and NHS in a desiccator and allow them to warm to room temperature before opening.[5] | |
| Precipitation | Excessive Cross-linking | Optimize (reduce) the concentration of EDC.[4] |
| Side Reactions | N-acylurea Formation | Add NHS or Sulfo-NHS to the reaction.[2][4] |
| Unwanted Modification | Quench or remove excess EDC before adding the second molecule.[1][5] |
Experimental Protocols
Protocol 1: Standard Two-Step EDC/NHS Cross-Linking of Two Proteins
Materials:
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amines)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of Protein #1:
-
Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials.[5]
-
Add EDC and NHS/Sulfo-NHS to the Protein #1 solution. A starting molar ratio of 1:10:25 (Protein #1:EDC:NHS) can be used and optimized as needed.[10]
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent modification of Protein #2's carboxyl groups, remove excess EDC and NHS.
-
Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Coupling of Protein #2:
-
If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.
-
Add Protein #2 to the activated Protein #1 solution. An equimolar amount of Protein #2 to Protein #1 is a good starting point.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the cross-linked conjugate from excess reagents and unreacted proteins using a desalting column or dialysis.
-
Visualizations
Caption: Workflow for a two-step EDC/NHS cross-linking reaction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. covachem.com [covachem.com]
Technical Support Center: Modifying Dimethylolurea for Low Formaldehyde Emission in Textile Finishing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on modifying dimethylolurea (DMU) and its derivatives, such as dimethylol dihydroxyethylene urea (DMDHEU), to reduce formaldehyde emission in textile finishing applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the modification of this compound-based resins and their application to textiles.
| Issue | Potential Cause | Recommended Solution |
| High Formaldehyde Emission in Finished Fabric | Incomplete reaction during resin modification. | Ensure complete etherification or reaction with formaldehyde scavengers by optimizing reaction time, temperature, and catalyst concentration. For instance, when reacting DMDHEU with polyols like diethylene glycol, maintain a temperature of 50-80°C for 2-6 hours at a pH of 2.0-4.0.[1] |
| Improper curing of the finished fabric. | Increase the curing temperature or time to ensure complete crosslinking of the resin with the cellulose fibers. However, avoid excessive heat as it can cause fabric yellowing.[2] | |
| Incorrect pH of the finishing bath. | The pH of the finishing bath influences the stability and reactivity of the resin. Adjust the pH according to the specific modified resin system being used. | |
| Presence of unreacted formaldehyde in the resin. | Incorporate formaldehyde scavengers, such as ethylene urea or dimethyl acetoacetamide, into the resin formulation.[1] Dimethyl acetoacetamide can reduce free formaldehyde by at least 25% and up to 95%.[1] | |
| Hydrolysis of the finish on the fabric over time. | After finishing, a mild alkaline wash can help remove any unreacted resin and reduce residual formaldehyde. | |
| Yellowing of Fabric After Curing | Excessive curing temperature or time. | Optimize the curing conditions. Lowering the temperature or reducing the curing time can mitigate yellowing.[3] |
| Use of certain formaldehyde scavengers. | Some scavengers, like acetoacetamide, can cause yellowing. Consider using non-yellowing alternatives such as dimethyl acetoacetamide.[1] | |
| Impurities in the glyoxal used for DMDHEU synthesis. | The purity of raw materials can affect the final properties of the resin and the finished fabric. Use high-purity reagents. | |
| Reduced Wrinkle Recovery Performance | Insufficient crosslinking. | Increase the concentration of the modified resin or the catalyst in the finishing bath. Ensure proper curing conditions are met. |
| Lower reactivity of the modified resin. | Etherified or scavenger-modified resins may have lower reactivity than conventional DMDHEU. Adjust the catalyst system or curing parameters to compensate. | |
| Loss of Fabric Strength | Excessive crosslinking. | While crosslinking improves wrinkle resistance, excessive crosslinking can make the fabric brittle. Optimize the resin concentration to balance wrinkle recovery and fabric strength. |
| Acidic catalyst damage to cellulose fibers. | Use an appropriate catalyst system and control the pH of the finishing bath to minimize acid-catalyzed degradation of the cotton fibers. | |
| Inconsistent Finishing Results | Improper fabric preparation. | Ensure the fabric is properly scoured and bleached before finishing to remove impurities and ensure uniform resin uptake. The fabric should have a neutral pH. |
| Uneven application of the finishing agent. | Ensure uniform padding pressure and liquor pickup during the application process to achieve an even distribution of the resin on the fabric. |
Frequently Asked Questions (FAQs)
1. What are the main strategies for modifying this compound-based resins to reduce formaldehyde emission?
The primary strategies include:
-
Etherification: Reacting the N-methylol groups of DMDHEU with alcohols, such as methanol or diethylene glycol. This process, also known as capping, blocks the sites that can release formaldehyde.[4] Using diethylene glycol for modification can reduce formaldehyde release to below 100 mg/kg.
-
Using Formaldehyde Scavengers: Incorporating compounds that react with and neutralize free formaldehyde within the resin or on the fabric. Common scavengers include ethylene urea and dimethyl acetoacetamide.[1]
-
Using Low-Formaldehyde or Formaldehyde-Free Crosslinkers: Replacing traditional DMDHEU with ultra-low formaldehyde versions or entirely formaldehyde-free alternatives like polycarboxylic acids (e.g., citric acid, BTCA) or dimethylurea-glyoxal (DMUG) products.[4]
2. What is the difference between "free formaldehyde" and "releasable formaldehyde"?
-
Free formaldehyde refers to unreacted formaldehyde present in the resin or on the finished fabric.
-
Releasable formaldehyde (or hydrolyzed formaldehyde) is generated over time through the hydrolysis of the N-methylol groups in the crosslinked resin on the fabric, especially under conditions of heat and humidity.[5]
3. Which analytical methods are used to measure formaldehyde in textiles?
Several standard methods are used, and their results are not always directly comparable:
-
AATCC Test Method 112: A sealed jar method that measures both free and releasable formaldehyde by determining the amount of formaldehyde released into the air above a water solution.
-
ISO 14184-1 / Japanese Law 112: A water extraction method that primarily measures free formaldehyde and some easily hydrolyzed formaldehyde.[4]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are more advanced instrumental methods that can provide more precise and sensitive measurements of formaldehyde.[4]
4. Can process parameters during textile finishing affect formaldehyde release?
Yes, several process parameters are critical:
-
Curing Temperature and Time: Proper curing is essential for fixing the resin to the fabric, which can reduce formaldehyde release. However, excessive temperature can degrade the resin and increase emissions.[2]
-
Catalyst Type and Concentration: The catalyst influences the rate and extent of the crosslinking reaction. An optimized catalyst system is crucial for efficient finishing with low formaldehyde release.[2]
-
pH of the Finishing Bath: The pH affects the stability and reactivity of the resin and can influence the final formaldehyde levels.
-
Fabric Preparation: Thoroughly cleaned and neutralized fabric ensures uniform resin application and reaction, leading to better performance and lower formaldehyde.
5. What are the trade-offs when using modified this compound or formaldehyde-free alternatives?
While modified resins and formaldehyde-free systems reduce health and environmental concerns, there can be trade-offs:
-
Cost: Low-formaldehyde and formaldehyde-free finishing agents are often more expensive than conventional DMDHEU.[4]
-
Performance: Some formaldehyde-free alternatives may not provide the same level of wrinkle recovery or durability as traditional resins. They might also require different and sometimes more demanding application conditions.
-
Fabric Properties: Certain formaldehyde-free crosslinkers, like polycarboxylic acids, can cause yellowing of the fabric and may require specific catalysts and processing conditions to minimize this effect.
Quantitative Data Summary
The following tables summarize quantitative data on formaldehyde emission for different types of finishing resins.
Table 1: Formaldehyde Emission of Modified DMDHEU Resins
| Modification Method | Formaldehyde Scavenger/Modifier | Formaldehyde Emission Level (ppm) | Reference |
| Etherification | Methanol | < 300 | |
| Etherification | Diethylene Glycol | < 100 | |
| Scavenging | Dimethyl Acetoacetamide | Reduction of at least 25%, up to 95% | [1] |
Table 2: Comparison of Formaldehyde Emission from Different Crosslinking Agents
| Crosslinking Agent Type | Example | Typical Formaldehyde Emission (ppm, Japanese Law 112) | Notes |
| Conventional DMDHEU | Unmodified DMDHEU | > 300 | High performance but high formaldehyde release. |
| Modified DMDHEU | Etherified DMDHEU | 75 - 300 | Good balance of performance and reduced formaldehyde. |
| Ultra-Low Formaldehyde | Highly modified DMDHEU | < 75 | Meets stringent regulations like Oeko-Tex Standard 100.[6] |
| Formaldehyde-Free | Polycarboxylic Acids (e.g., BTCA, Citric Acid) | 0 | Can affect fabric strength and cause yellowing. |
| Formaldehyde-Free | Dimethylurea-Glyoxal (DMUG) | 0 | Good performance but can be more expensive.[4] |
Experimental Protocols
Synthesis of Etherified Low-Formaldehyde DMDHEU (Representative Protocol)
This protocol is a generalized procedure based on principles described in the literature. Specific quantities and conditions may require optimization.
Materials:
-
Dimethyloldihydroxyethylene urea (DMDHEU) solution (e.g., 50% aqueous solution)
-
Diethylene glycol
-
Sulfuric acid (40% aqueous solution)
-
Sodium hydroxide solution (25% aqueous solution)
-
Reaction vessel with temperature control, stirrer, and condenser
Procedure:
-
Charge the reaction vessel with the DMDHEU solution and diethylene glycol. A typical molar ratio of DMDHEU to diethylene glycol is in the range of 1:1 to 1:2.[1]
-
Adjust the pH of the mixture to 2.0-4.0 using the sulfuric acid solution.[1]
-
Heat the reaction mixture to 50-80°C and maintain this temperature for 2-6 hours with continuous stirring.[1]
-
Monitor the reaction progress by measuring the free formaldehyde content periodically.
-
Once the desired level of etherification is achieved (indicated by a significant reduction in free formaldehyde), cool the mixture to ambient temperature.
-
Neutralize the reaction mixture to a pH of 6.0-7.0 with the sodium hydroxide solution.
-
The resulting etherified DMDHEU resin is ready for formulation into a finishing bath.
Application of Modified DMDHEU Resin to Cotton Fabric (Pad-Dry-Cure Method)
Materials:
-
Modified DMDHEU resin solution
-
Magnesium chloride catalyst (or other suitable catalyst)
-
Softener
-
Wetting agent
-
Deionized water
-
Padding mangle
-
Drying and curing oven (stenter)
Finishing Bath Formulation (Example):
-
Modified DMDHEU resin (45% active): 80-120 g/L
-
Magnesium chloride catalyst (MgCl₂·6H₂O): 15-25 g/L
-
Polyethylene softener: 20-30 g/L
-
Non-ionic wetting agent: 1-2 g/L
-
Deionized water: to make up 1 L
Procedure:
-
Prepare the finishing bath by dissolving the components in deionized water in the specified order.
-
Adjust the pH of the bath if necessary, according to the resin manufacturer's recommendations.
-
Immerse the prepared cotton fabric in the finishing bath and pass it through a padding mangle to achieve a wet pickup of 70-80%.
-
Dry the padded fabric at 100-120°C for 1-3 minutes.
-
Cure the dried fabric at 150-180°C for 1-3 minutes. The exact temperature and time will depend on the specific resin and catalyst system used.
-
After curing, an optional after-wash with a mild alkaline solution can be performed to remove any unreacted chemicals and further reduce formaldehyde levels.
Visualizations
References
- 1. US5352372A - Textile resins with reduced free formaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. cottoninc.com [cottoninc.com]
- 5. bostonscrub.com [bostonscrub.com]
- 6. esin finishing agents & catalysts | Rudolf Pakistan [rudolf-group.pk]
Validation & Comparative
A Comparative Analysis of Dimethylolurea and Glyoxal as Crosslinking Agents in Textile Finishing
A comprehensive review of the performance, mechanisms, and experimental protocols for dimethylolurea-based and glyoxal-based crosslinking agents in the textile industry.
In the realm of textile finishing, the quest for durable press and wrinkle-resistant fabrics has led to the extensive use of crosslinking agents. Among these, this compound and its derivatives have long been the industry standard. However, growing concerns over formaldehyde release have paved the way for alternatives like glyoxal. This guide provides an objective comparison of the performance of this compound and glyoxal as crosslinking agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound, particularly in the form of dimethyloldihydroxyethyleneurea (DMDHEU), has been a cornerstone of durable press finishes due to its high reactivity and cost-effectiveness. It imparts excellent wrinkle resistance to cellulosic fabrics by forming stable ether crosslinks. However, the major drawback of DMDHEU is the release of formaldehyde, a known carcinogen, during application and storage.
Glyoxal has emerged as a prominent formaldehyde-free alternative. It crosslinks cellulose through the formation of acetal linkages. While it effectively improves wrinkle recovery and dimensional stability, it can lead to a greater reduction in the mechanical strength of the fabric compared to DMDHEU. The performance of glyoxal is highly dependent on the catalyst system and the presence of additives.
This guide delves into a detailed comparison of these two crosslinking agents, examining their reaction mechanisms, and their impact on key fabric properties such as wrinkle recovery, tensile strength, and tear strength.
Performance Data: A Quantitative Comparison
The following tables summarize the typical performance of this compound (as DMDHEU) and glyoxal as crosslinking agents for cotton fabrics. The data is a synthesis of findings from various studies and represents typical outcomes under optimized conditions.
| Crosslinking Agent | Concentration (%) | Catalyst | Curing Temperature (°C) | Curing Time (min) | Wrinkle Recovery Angle (WRA, warp + weft, °) |
| Untreated Cotton | 0 | - | - | - | ~180 |
| DMDHEU | 5-8 | MgCl₂ | 150-160 | 3-5 | 250-280 |
| Glyoxal | 5-8 | Al₂(SO₄)₃ | 130-150 | 3-5 | 240-270 |
Table 1: Wrinkle Recovery Angle. This table illustrates the effectiveness of DMDHEU and glyoxal in improving the wrinkle resistance of cotton fabric. Both agents significantly increase the wrinkle recovery angle compared to untreated cotton, with DMDHEU often showing a slight advantage.
| Crosslinking Agent | Concentration (%) | Tensile Strength Retention (%) | Tear Strength Retention (%) |
| DMDHEU | 5-8 | 50-60 | 40-50 |
| Glyoxal | 5-8 | 40-50 | 30-40 |
Table 2: Mechanical Properties. This table highlights the impact of the crosslinking agents on the mechanical strength of the cotton fabric. Crosslinking inevitably leads to a reduction in strength. Glyoxal treatments tend to result in a greater loss of both tensile and tear strength compared to DMDHEU.[1][2]
| Crosslinking Agent | Formaldehyde Release (μg/g) |
| DMDHEU | 50-200 (can be reduced with scavengers) |
| Glyoxal | Not detectable |
Table 3: Formaldehyde Release. This table underscores the primary advantage of glyoxal over DMDHEU. Glyoxal is a non-formaldehyde crosslinking agent, while DMDHEU-treated fabrics can release formaldehyde.
Crosslinking Mechanisms
The crosslinking mechanisms of this compound and glyoxal with cellulose are distinct, leading to differences in the properties of the finished fabric.
This compound (DMDHEU) Crosslinking:
DMDHEU reacts with the hydroxyl groups of cellulose in the presence of an acid catalyst, such as magnesium chloride, upon heating. This reaction forms stable ether linkages between adjacent cellulose chains, creating a crosslinked network that imparts wrinkle resistance.[3] The reaction proceeds via the N-methylol groups of the DMDHEU molecule.
Caption: DMDHEU crosslinking mechanism with cellulose.
Glyoxal Crosslinking:
Glyoxal, a dialdehyde, reacts with the hydroxyl groups of cellulose to form hemiacetal and subsequently stable acetal linkages. This reaction is also acid-catalyzed, with aluminum sulfate being a common catalyst. The formation of these acetal crosslinks restricts the movement of cellulose chains, thereby improving wrinkle recovery.[4]
Caption: Glyoxal crosslinking mechanism with cellulose.
Experimental Protocols
A standardized experimental workflow is crucial for the objective comparison of crosslinking agents. The following protocol outlines the key steps for treating cotton fabric and evaluating its performance.
Caption: Experimental workflow for comparing crosslinking agents.
Detailed Methodologies
1. Fabric Preparation:
-
A 100% cotton, plain-weave fabric is typically used.
-
The fabric should be desized, scoured, and bleached to ensure uniformity and remove any impurities that might interfere with the crosslinking reaction.
2. Preparation of Treatment Solutions:
-
This compound (DMDHEU) Solution: A typical solution contains 5-8% DMDHEU, 1.5-2.5% magnesium chloride (MgCl₂) as a catalyst, and a small amount of a wetting agent in deionized water.
-
Glyoxal Solution: A typical solution contains 5-8% glyoxal (40% aqueous solution), 1.5-2.5% aluminum sulfate (Al₂(SO₄)₃) as a catalyst, and a wetting agent in deionized water.
3. Application of Crosslinking Agents:
-
The fabric samples are immersed in the respective treatment solutions and then passed through a laboratory padder to achieve a consistent wet pickup of 70-80%.
4. Drying and Curing:
-
The padded fabric samples are dried at 80-100°C for approximately 5 minutes.
-
Curing is then carried out in a laboratory oven at a specified temperature and time (e.g., 150°C for 4 minutes for DMDHEU, 140°C for 4 minutes for glyoxal).
5. Evaluation of Treated Fabrics:
-
Wrinkle Recovery Angle (WRA): Measured according to AATCC Test Method 66. This test determines the ability of a fabric to recover from a controlled wrinkle.
-
Tensile Strength: Determined according to ISO 13934-1. This test measures the force required to break the fabric.
-
Tear Strength: Measured according to ISO 13937-1. This test measures the force required to propagate a tear in the fabric.
-
Formaldehyde Release: For DMDHEU-treated samples, formaldehyde release is quantified using methods such as the AATCC Test Method 112 (sealed jar method).
Conclusion
The choice between this compound and glyoxal as a crosslinking agent involves a trade-off between performance, cost, and environmental considerations. This compound, particularly as DMDHEU, generally offers superior mechanical strength retention and is more economical. However, the significant issue of formaldehyde release is a major driver for the adoption of alternatives.
Glyoxal provides a viable formaldehyde-free option for durable press finishing. While it can lead to a greater reduction in fabric strength, ongoing research into catalyst systems and the use of additives is aimed at mitigating this drawback. For applications where formaldehyde content is a critical concern, glyoxal stands out as a strong candidate. Researchers and professionals in drug development, where biocompatibility is paramount, should carefully consider the implications of each crosslinking agent's chemical properties and performance characteristics.
References
- 1. A comparative study of the effects of chemical crosslinking agents on NBSK handsheet properties :: BioResources [bioresources.cnr.ncsu.edu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Nonformaldehyde durable press finishing of cotton fabric: Quantitative evaluation of cellulose-bound glyoxal - ProQuest [proquest.com]
A Comparative Guide to Hydrogel Cross-linking Agents: Dimethylolurea vs. Glutaraldehyde, Genipin, and EDC/NHS
For Researchers, Scientists, and Drug Development Professionals
The selection of a cross-linking agent is a critical determinant of a hydrogel's physicochemical properties and its ultimate performance in biomedical applications. This guide provides a comprehensive comparison of dimethylolurea against three commonly used cross-linking agents: glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This analysis is based on available experimental data for mechanical properties, swelling behavior, and cytotoxicity.
Executive Summary
While glutaraldehyde, genipin, and EDC/NHS are well-characterized cross-linking agents for hydrogels with a wealth of supporting experimental data, there is a notable lack of published research on the use of this compound for creating hydrogels intended for biomedical applications. Consequently, a direct quantitative comparison of this compound with the other agents is not feasible at this time. This guide, therefore, presents a detailed comparison of glutaraldehyde, genipin, and EDC/NHS based on existing literature, followed by a discussion of this compound's potential attributes and drawbacks as a hydrogel cross-linker, drawing inferences from its chemical nature and the broader knowledge of urea-formaldehyde-based cross-linking.
Comparison of Glutaraldehyde, Genipin, and EDC/NHS
These three cross-linking agents are widely used in hydrogel fabrication, each offering a distinct profile of advantages and disadvantages.
Data Presentation: Performance Metrics
The following tables summarize the typical performance of glutaraldehyde, genipin, and EDC/NHS as cross-linking agents for protein-based hydrogels, such as gelatin. It is important to note that the specific values can vary significantly depending on the polymer type, concentration, cross-linker concentration, and reaction conditions.
Table 1: Comparison of Mechanical Properties and Swelling Ratios
| Cross-linking Agent | Typical Tensile Strength (kPa) | Typical Young's Modulus (kPa) | Typical Swelling Ratio (%) |
| Glutaraldehyde | High (e.g., >100)[1] | High (e.g., >150)[1] | Low to Moderate (e.g., 200-400%)[2] |
| Genipin | Moderate to High (e.g., 50-150) | Moderate to High (e.g., 100-200) | Moderate (e.g., 300-600%) |
| EDC/NHS | Moderate (e.g., 20-100)[2] | Moderate (e.g., 50-150)[2] | High (e.g., 400-800%)[2] |
Table 2: Comparison of Biocompatibility and Reaction Characteristics
| Cross-linking Agent | Cytotoxicity | Cross-linking Mechanism | Key Advantages | Key Disadvantages |
| Glutaraldehyde | High[3] | Forms Schiff bases with amine groups | Efficient, low cost, high mechanical strength[1] | Cytotoxicity from unreacted aldehyde groups[3] |
| Genipin | Low[3] | Reacts with primary amine groups | Excellent biocompatibility, natural origin[3] | Higher cost, slower reaction rate[3] |
| EDC/NHS | Low to Moderate | Zero-length cross-linker (forms amide bonds) | No incorporation of a spacer arm, water-soluble byproducts | Can be less efficient, potential for side reactions |
This compound: A Theoretical and Inferred Analysis
This compound is a derivative of urea and formaldehyde and belongs to the class of N-methylol compounds. These compounds are known for their ability to cross-link polymers containing hydroxyl or amide groups, such as cellulose and polyamides, and are widely used in the textile and wood industries.
Cross-linking Mechanism
The cross-linking action of this compound involves the reaction of its two methylol (-CH₂OH) groups with active hydrogen atoms on the polymer chains, typically from amine or hydroxyl groups. This reaction, which is usually acid-catalyzed, results in the formation of stable ether or methylene bridges between polymer chains, leading to a three-dimensional network.
Caption: this compound cross-linking mechanism with amine-containing polymers.
Potential Performance as a Hydrogel Cross-linker
Based on the chemistry of urea-formaldehyde resins, the following properties can be inferred for this compound-crosslinked hydrogels:
-
Mechanical Properties: Urea-formaldehyde cross-links are known to form rigid and dense networks.[4] This suggests that this compound could potentially produce hydrogels with high mechanical strength and stiffness. The degree of cross-linking, and thus the mechanical properties, could be controlled by adjusting the concentration of this compound and the reaction conditions (e.g., pH, temperature).
-
Swelling Behavior: The formation of a dense, highly cross-linked network would likely restrict the water uptake of the hydrogel, resulting in a lower swelling ratio compared to hydrogels cross-linked with more flexible agents like EDC/NHS.
-
Biocompatibility: A significant concern with this compound, as with other formaldehyde-based cross-linkers, is the potential for cytotoxicity due to the release of unreacted formaldehyde.[3] Formaldehyde is a known cytotoxic and carcinogenic agent. Therefore, extensive purification of this compound-crosslinked hydrogels would be necessary to remove any residual formaldehyde before they could be considered for biomedical applications. The biocompatibility of such hydrogels would need to be rigorously evaluated through in vitro cytotoxicity assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of cross-linking agents. Below are standard protocols for key experiments.
Hydrogel Synthesis (General Protocol for Gelatin)
-
Preparation of Gelatin Solution: Dissolve gelatin (e.g., 10% w/v) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at an elevated temperature (e.g., 50°C) with constant stirring until fully dissolved.
-
Cross-linker Addition:
-
Glutaraldehyde: Add a desired concentration of glutaraldehyde solution (e.g., 0.1-1% v/v) to the gelatin solution and mix thoroughly.
-
Genipin: Dissolve genipin powder in the gelatin solution to the desired final concentration (e.g., 0.5-2% w/w) and mix until dissolved.
-
EDC/NHS: Prepare fresh solutions of EDC and NHS in the same buffer. Add the EDC and NHS solutions to the gelatin solution (a typical molar ratio of EDC:NHS:carboxyl groups on gelatin is 5:2:1).
-
This compound (Hypothetical): Dissolve this compound in the gelatin solution to the desired concentration. An acidic catalyst may be required to initiate the cross-linking reaction.
-
-
Gelation: Pour the mixture into molds and allow it to cross-link at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (ranging from minutes to hours depending on the cross-linker).
-
Purification: After gelation, wash the hydrogels extensively with the buffer solution to remove any unreacted cross-linker and byproducts. For formaldehyde-based cross-linkers, this step is particularly critical.
Caption: General workflow for hydrogel synthesis and characterization.
Swelling Ratio Determination
-
Prepare dried hydrogel samples by lyophilization or oven drying until a constant weight (Wd) is achieved.
-
Immerse the dried hydrogels in a swelling medium (e.g., deionized water or PBS) at a constant temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.[5]
Mechanical Testing (Tensile Test)
-
Prepare dumbbell-shaped hydrogel samples.
-
Mount the sample in the grips of a universal testing machine.
-
Apply a tensile force at a constant strain rate until the sample fractures.
-
Record the stress-strain data to determine the tensile strength (the maximum stress before failure) and Young's modulus (the slope of the initial linear portion of the stress-strain curve).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Extract Preparation: Incubate the sterilized hydrogel samples in a cell culture medium for a specified period (e.g., 24-72 hours) to create an extract.
-
Cell Culture: Seed a specific cell line (e.g., fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Exposure: Replace the standard culture medium with the prepared hydrogel extracts. Include a positive control (a known cytotoxic substance) and a negative control (fresh culture medium).
-
Incubation: Incubate the cells with the extracts for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Express the cell viability as a percentage relative to the negative control.
Conclusion
The choice of a cross-linking agent is a critical decision in hydrogel design, with significant implications for the material's performance. Glutaraldehyde offers high mechanical strength but suffers from significant cytotoxicity. Genipin provides excellent biocompatibility as a natural cross-linker but comes at a higher cost. EDC/NHS is a versatile zero-length cross-linker with low to moderate toxicity.
While this compound presents a theoretically interesting option due to its potential to form strong, rigid networks, the lack of specific experimental data in the context of biomedical hydrogels and the inherent cytotoxicity concerns associated with its formaldehyde-based chemistry currently limit its applicability in this field. Further research is required to synthesize and characterize this compound-crosslinked hydrogels and to rigorously assess their biocompatibility before they can be considered a viable alternative to the more established cross-linking agents for use in researchers, scientists, and drug development professionals.
References
- 1. Frontiers | Mechanics of gelatin-based hydrogels during finite strain tension, compression and shear [frontiersin.org]
- 2. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of gelatin hydrogel crosslinked with various crosslinking agents as bioadhesives: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Dimethylolurea Condensation Polymer by FTIR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The synthesis and characterization of polymers are fundamental to the advancement of material science and various industrial applications, including in the pharmaceutical field for drug delivery systems. Dimethylolurea (DMU) condensation polymers, a type of urea-formaldehyde resin, are widely utilized for their adhesive and binding properties. A thorough understanding of their chemical microstructure is crucial for controlling their performance characteristics, such as adhesion strength, curing behavior, and formaldehyde emission. This guide provides a comparative overview of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the detailed structural elucidation of these polymers. This guide also briefly touches upon other techniques like Thermogravimetric Analysis (TGA) for a comprehensive understanding.
I. Comparison of Analytical Techniques
FTIR and NMR spectroscopy are indispensable tools for the characterization of DMU polymers, each providing unique and complementary information about the material's chemical structure. While FTIR is excellent for identifying functional groups present in the polymer, NMR provides detailed information about the connectivity of atoms and the polymer's microstructure.[1]
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Other Techniques (e.g., TGA/DTA) |
| Principle | Measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Different functional groups absorb at characteristic frequencies. | Exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is sensitive to its local chemical environment. | Measures the change in mass of a sample as a function of temperature. |
| Information Obtained | Identification of functional groups (e.g., C=O, N-H, C-N, C-O).[2] | Detailed molecular structure, including the identification and quantification of hydroxymethyl groups, methylene bridges, and methylene ether bridges. | Thermal stability and decomposition profile of the polymer.[3] |
| Sample Preparation | Simple, can be analyzed as solid, liquid, or gas. For solid samples, KBr pellets are commonly used.[4] | Requires dissolving the sample in a deuterated solvent (e.g., DMSO-d₆). | The solid sample is placed in a crucible. |
| Analysis Time | Rapid, typically a few minutes per sample. | Can be time-consuming, especially for quantitative analysis and 2D NMR experiments. | Relatively fast, typically 30-60 minutes per sample. |
| Strengths | Fast, non-destructive, and provides a "fingerprint" of the sample. | Provides detailed and quantitative structural information. | Provides information on thermal stability and composition.[3] |
| Limitations | Provides limited information on molecular connectivity and stereochemistry. Overlapping peaks can be difficult to interpret. | Lower sensitivity than FTIR, requires higher sample concentration. Can be expensive to purchase and maintain. | Does not provide direct structural information. |
II. Experimental Protocols
A common method for synthesizing this compound is by reacting urea with two moles of formaldehyde.[5] The subsequent condensation polymerization can be initiated by heating.[6]
-
Methylolation: React 6.0 g of urea with 16.2 ml of 37% (w/v) formaldehyde.[5]
-
Catalyst: Add 0.2 g of sodium dihydrogen phosphate as a catalyst.[5]
-
Reaction: Heat the solution at 70°C for 2 hours to allow for the formation of this compound.[5]
-
Polycondensation: The this compound monomer can then undergo melt polycondensation to form the polymer.[6]
-
Sample Preparation: For solid polymer samples, grind a small amount of the sample with potassium bromide (KBr) powder (typically 1 mg of sample to 100 mg of KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum in the range of 4000-400 cm⁻¹.[4]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the polymer.
-
Sample Preparation: Weigh approximately 20-30 mg of the polymer sample into a vial. Add 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Vortex the mixture until the polymer is completely dissolved. Gentle heating may be applied to aid dissolution. Transfer the clear solution into a 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer. For ¹³C NMR, use an inverse-gated proton decoupling method to obtain quantitative spectra.[7] Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[7]
-
Data Analysis: Assign the signals in the ¹H and ¹³C NMR spectra to the different chemical environments of the protons and carbons in the polymer structure. Integrate the signals to quantify the relative amounts of different structural units.[1]
III. Data Presentation: Spectral Assignments
The following table summarizes the characteristic FTIR absorption bands for this compound condensation polymers.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3500-3100 | O-H and N-H stretching vibrations | [8] |
| ~3330 | N-H stretching | [2] |
| ~2960 | Asymmetric C-H stretching of -CH₂OH | [8] |
| 1676-1630 | C=O stretching (Amide I) | [2][8] |
| 1560-1541 | N-H bending and C-N stretching (Amide II) | [2][8] |
| ~1450 | C-N stretching in unreacted urea | [3] |
| ~1248 | CH₂ methylol group | [3] |
| ~1157 | -CH₂-O-CH₂- absorption | [8] |
| ~1093 | O-H stretching in hydroxymethyl groups | [8] |
| ~1045 | C-O-C absorption of dimethylol urea | [9] |
| ~881 | Methylene ether bonds | [8] |
| 780-800 | Skeletal vibrations of uronic rings | [8] |
The following table presents the typical ¹³C NMR chemical shifts for various carbon atoms in this compound condensation polymers.
| Chemical Shift (ppm) | Assignment | Reference |
| 40-41 | Methylene carbons of o-Ph–CH₂–NHCO– co-condensation structures | [10] |
| 44-45 | Methylene carbons of p-Ph–CH₂–NHCO– co-condensation structures | [10] |
| 46-48 | Methylene carbons of -NH–CH₂–NH– (methylene bridges) | [10] |
| 49-50 | Methylene carbons of p-Ph–CH₂–N(–CH₂–)CO– co-condensation structures | [10] |
| 68-70 | Methylene ether bonds without branching | [10] |
| 74-76 | Uron structures | [10] |
| 77-79 | Uron structures | [10] |
IV. Visualizations
Caption: Experimental workflow for DMU polymer synthesis and characterization.
Caption: Condensation pathways of this compound.
Caption: Analytical workflows for FTIR and NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chimarhellas.com [chimarhellas.com]
- 5. fud.edu.ng [fud.edu.ng]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Tale of Two Syntheses: A Comparative Guide to One-Step and Two-Step Urea-Formaldehyde Resin Production
The synthesis of urea-formaldehyde (UF) resins, a cornerstone of the adhesives and coatings industries, is predominantly carried out via two distinct methodologies: a single-stage acidic process and a more conventional two-stage alkaline-acidic route. The choice of synthesis pathway significantly influences the resin's final properties, including its reactivity, formaldehyde emissions, and performance as an adhesive or coating. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers and professionals in selecting the optimal synthesis for their specific applications.
Performance at a Glance: One-Step vs. Two-Step UF Resins
The fundamental difference between the two methods lies in the pH conditions under which the initial reaction between urea and formaldehyde occurs. The one-step process is conducted entirely under acidic conditions, promoting simultaneous addition and condensation reactions. In contrast, the two-step method begins with an alkaline "methylolation" stage to form methylolureas, followed by an acidic "condensation" stage to build the polymer network. This distinction in reaction environment leads to notable differences in the final resin characteristics.
| Property | One-Step Synthesis (Acidic) | Two-Step Synthesis (Alkaline-Acidic) | Key Observations |
| Free Formaldehyde Content | Generally lower, with some studies reporting approximately zero percent.[1] | Typically higher, ranging from 5% to 17% without modifications.[1] | The acidic environment in the one-step method promotes more efficient consumption of formaldehyde. |
| Gel Time | Can be faster due to the immediate onset of condensation reactions. | Generally longer and more controllable as it is primarily initiated in the second acidic stage. | Gel time is highly dependent on pH, temperature, and the formaldehyde-to-urea (F/U) molar ratio in both methods. |
| Bond Strength | Can be comparable to the two-step method, but may be more brittle. | Often exhibits superior and more consistent bond strength. | The controlled polymerization in the two-step process can lead to a more optimal polymer structure for adhesion. |
| Thermal Stability | Resins synthesized under strongly acidic conditions have shown higher heat stability. | Generally exhibits good thermal stability, but can be lower than resins produced under strong acid conditions. | The formation of more stable methylene bridges at low pH contributes to enhanced thermal resistance. |
| Viscosity | Can be more challenging to control due to the rapid polymerization. | Viscosity development is more gradual and controllable through the two distinct stages. | The alkaline first step of the two-step method allows for better control over the initial molecular weight build-up. |
Delving into the Chemistry: Reaction Pathways
The synthesis of UF resins involves two primary reactions: the addition of formaldehyde to urea to form methylolureas, and the subsequent condensation of these intermediates to form methylene and ether linkages, creating a three-dimensional network.
One-Step Acidic Synthesis
In the one-step acidic synthesis, both the addition and condensation reactions proceed concurrently. The acidic catalyst protonates the formaldehyde, making it more electrophilic and readily attacked by the nitrogen atoms of urea. This leads to the rapid formation of methylolureas, which then quickly condense.
Two-Step Alkaline-Acidic Synthesis
The more traditional two-step process separates the addition and condensation reactions by controlling the pH. The initial alkaline stage favors the formation of stable mono-, di-, and tri-methylolureas. The subsequent acidification then initiates the condensation of these intermediates to build the polymer backbone.
Experimental Protocols
The following are representative experimental protocols for the synthesis of UF resins by both one-step and two-step methods.
One-Step Acidic Synthesis Protocol
This protocol is adapted from a modified one-stage acid synthesis procedure.[1]
Materials:
-
Urea
-
Formaldehyde solution (37-40%)
-
Formic acid (or other suitable acid)
-
Sodium hydroxide solution (for final pH adjustment)
Procedure:
-
Charge the formaldehyde solution into a reaction kettle equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Adjust the initial pH of the formaldehyde solution to approximately 1.0 with formic acid.
-
Heat the acidic formaldehyde solution to 50°C.
-
Slowly add urea to the reactor while maintaining the temperature at 50°C. The formaldehyde to urea (F/U) molar ratio should be controlled, for example, at 1.0.
-
Continue the reaction at 50°C under constant stirring. The reaction is highly exothermic and requires careful temperature control to prevent gelation.
-
Monitor the viscosity of the reaction mixture. Once the desired viscosity is reached, terminate the reaction by cooling the mixture and neutralizing it to a pH of 7.0-8.0 with sodium hydroxide solution.
Two-Step Alkaline-Acidic Synthesis Protocol
This is a conventional and widely used protocol for UF resin synthesis.[2][3]
Materials:
-
Urea
-
Formaldehyde solution (37-40%)
-
Sodium hydroxide solution (2M)
-
Lactic acid (or other suitable acid)
Procedure: Step 1: Alkaline Methylolation
-
Charge the formaldehyde solution into a reaction kettle.
-
Adjust the pH of the formaldehyde solution to between 7.5 and 8.0 using a 2M sodium hydroxide solution.
-
Add the first portion of urea to the formaldehyde solution. The initial F/U molar ratio is typically higher in this stage (e.g., 2.1:1).
-
Heat the mixture to reflux (approximately 98°C) with vigorous stirring for about 1-2 hours to allow for the formation of methylolureas.
Step 2: Acidic Condensation
-
Cool the reaction mixture to around 80-90°C.
-
Adjust the pH to between 4.5 and 5.0 with lactic acid to initiate the condensation reaction.
-
Continue the reaction, monitoring the viscosity until the desired level is achieved.
-
In some variations, a second portion of urea is added at this stage to reduce the final F/U molar ratio and scavenge free formaldehyde.[3]
-
Once the target viscosity is reached, cool the resin and adjust the final pH to 7.0-8.0 with sodium hydroxide solution to stabilize the resin.
Conclusion
The choice between a one-step and a two-step synthesis for urea-formaldehyde resins is a critical decision that directly impacts the final product's performance and environmental footprint. The one-step acidic synthesis offers the potential for lower free formaldehyde content and higher thermal stability.[1] However, it can be more challenging to control. The two-step alkaline-acidic method provides greater control over the reaction, often resulting in resins with superior and more consistent bond strength.[4] Ultimately, the optimal synthesis strategy will depend on the specific application requirements, balancing the need for low formaldehyde emissions, desirable mechanical properties, and process controllability. Further research and optimization of both methods continue to be of high interest to the scientific and industrial communities.
References
A Comparative Guide to the Validation of Analytical Techniques for Dimethylolurea Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dimethylolurea is critical in various research and industrial applications, including in the study of urea-formaldehyde resins and as a component in pharmaceutical and cosmetic formulations. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters, with supporting experimental data drawn from studies on this compound and related urea compounds.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV, Quantitative ¹H-NMR, and Spectrophotometry with p-dimethylaminobenzaldehyde (PDAB) for the quantification of this compound.
Data Presentation: Comparison of Validation Parameters
| Parameter | HPLC-UV | Quantitative ¹H-NMR | UV-Vis Spectrophotometry (PDAB) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~0.06 µg/mL | ~1 mM | ~2.2 mg/L |
| Limit of Quantification (LOQ) | ~0.18 µg/mL | ~3 mM | ~10 mg/L |
| Specificity | High | Very High | Moderate |
Note: The data presented is a synthesis from validation studies of urea and its derivatives, including imidazolidinyl urea, and represents expected performance for this compound analysis.[1][2][3]
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides high selectivity and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 25:75 v/v).[2]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 40°C
-
Injection volume: 20 µL
-
UV detection wavelength: 210 nm[2]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful method for both qualitative and quantitative analysis, offering high specificity without the need for derivatization.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Dimethylsulfoxide-d₆ (DMSO-d₆) as the solvent
-
Internal standard (e.g., maleic acid or p-dichlorobenzene)
-
This compound standard
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of DMSO-d₆. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.
-
-
Data Processing and Quantification:
-
Integrate the signals corresponding to the this compound protons and the protons of the internal standard.
-
The concentration of this compound is calculated using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of protons for the this compound signal
-
Nₛ = Number of protons for the internal standard signal
-
Iₛ = Integral of the internal standard signal
-
Mₓ = Molar mass of this compound
-
Mₛ = Molar mass of the internal standard
-
Cₛ = Concentration of the internal standard
-
UV-Vis Spectrophotometry using p-Dimethylaminobenzaldehyde (PDAB)
This colorimetric method is a simpler and more cost-effective alternative, though it may have lower specificity compared to chromatographic and spectroscopic methods.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
p-Dimethylaminobenzaldehyde (PDAB) reagent: Dissolve PDAB in a 1:1 volume ratio of glacial acetic acid and water, combined with concentrated sulfuric acid. The optimal molar ratio of PDAB to H₂SO₄ is 1:0.89.[3]
-
This compound standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in water. From this, prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in water to a suitable concentration.
-
Color Development: To a known volume of the standard or sample solution, add the PDAB reagent. Allow the color to develop.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorbance (typically around 420-440 nm).
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from this curve.
Visualizations
Workflow for Method Comparison
The following diagram illustrates the logical workflow for selecting and validating an analytical method for this compound quantification.
Caption: Workflow for comparing analytical methods.
Signaling Pathway of PDAB Reaction
This diagram illustrates the chemical reaction pathway for the colorimetric determination of urea derivatives with p-dimethylaminobenzaldehyde.
Caption: PDAB reaction for this compound detection.
References
- 1. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An improved and validated p-dimethylaminobenzaldehyde procedure for the spectrophotometric determination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimethylolurea and Citric Acid as Wet Strength Agents in Paper
In the realm of paper manufacturing, enhancing the durability of paper products upon exposure to moisture is a critical consideration. This is achieved through the incorporation of wet strength agents, which function by reinforcing the cellulose fiber network. Among the various chemical agents employed for this purpose, dimethylolurea, a key component of urea-formaldehyde (UF) resins, has been a long-standing choice. However, growing environmental and health concerns associated with formaldehyde have spurred research into safer, more sustainable alternatives, with citric acid emerging as a promising candidate. This guide provides an objective comparison of the efficacy of this compound and citric acid for imparting wet strength to paper, supported by available experimental data and detailed methodologies.
Mechanism of Wet Strength Development
The fundamental difference between this compound and citric acid lies in their mechanism of action at the molecular level.
This compound (Urea-Formaldehyde Resins): The primary mechanism of wet strength development for UF resins is through self-crosslinking . Once applied to the paper fibers, the this compound molecules polymerize under acidic conditions and heat, forming a rigid, water-insoluble network. This network encapsulates the cellulose fibers and the fiber-fiber bonds, physically protecting them from being disrupted by water.[1] This is often referred to as the "protection mechanism." While some interaction with the cellulose is possible, the predominant effect is the formation of this protective resin matrix.[1][2]
Citric Acid: In contrast, citric acid imparts wet strength through a reinforcement mechanism by forming ester crosslinks with the cellulose fibers.[3] The carboxylic acid groups of the citric acid molecule react with the hydroxyl groups on the cellulose chains, creating strong, water-resistant covalent bonds. This crosslinking effectively reinforces the fiber network itself, rather than just protecting it.[2][3] This process typically requires a catalyst, such as sodium hypophosphite, and elevated temperatures to proceed efficiently.
Quantitative Performance Comparison
| Performance Metric | This compound (Urea-Formaldehyde Resins) | Citric Acid | Key Considerations |
| Wet Tensile Strength | Can achieve significant wet strength, with wet burst strength reaching 50-85% of the dry strength of untreated paper in some applications.[4] The final wet strength develops over time, sometimes requiring several weeks of natural aging to reach its full potential.[5] | Can be a very effective wet strength agent, particularly at higher concentrations.[2] Studies have shown it can significantly improve the wet strength of paperboard.[3] | The effectiveness of citric acid is influenced by its reduced anhydride functionality compared to other polycarboxylic acids like BTCA.[2] |
| Dry Tensile Strength | The effect on dry strength can vary. In some cases, there is little to no change in dry burst strength compared to untreated paper.[4] | Can lead to an improvement in dry strength.[3] | The crosslinking action of citric acid can enhance fiber-fiber bonding, contributing to dry strength. |
| Application pH | Typically applied under acidic conditions (pH 4-5) to facilitate the curing of the resin.[6] | Applied under acidic conditions. | The acidic environment is necessary for both the esterification reaction of citric acid and the polymerization of UF resins. |
| Curing Conditions | Requires heat for curing. The full cure and development of maximum wet strength can take a considerable amount of time.[5][7] | Requires heating at elevated temperatures (e.g., 120-150°C) with a catalyst to be effective.[2] | Higher temperatures are generally necessary to achieve high wet strength values with polycarboxylic acids compared to traditional resins.[2] |
| Environmental & Health | Releases formaldehyde, a known human carcinogen, during both the manufacturing process and from the final product.[8] | Considered an environmentally friendly and non-toxic alternative to formaldehyde-based resins. | The primary driver for exploring citric acid as a wet strength agent is to eliminate formaldehyde from paper products. |
Experimental Protocols
The following are generalized experimental protocols for the application and testing of this compound and citric acid as wet strength agents, based on methodologies described in the literature.
Application of this compound (Urea-Formaldehyde Resin)
-
Pulp Preparation: A bleached pulp (e.g., 90% softwood, 10% hardwood) is beaten to a specific freeness (e.g., 450 ml CSF).[2]
-
Resin Addition: A cationic urea-formaldehyde resin solution (typically 0.5-3% of the dry wood mass) is added to the pulp slurry at the wet end of the papermaking process.[7][9]
-
pH Adjustment: The pH of the pulp slurry is adjusted to between 4 and 5 using alum or a mineral acid to facilitate resin retention and curing.[6][7]
-
Handsheet Formation: Handsheets are formed according to standard methods (e.g., TAPPI standard T205).
-
Curing: The formed sheets are dried and cured. Curing can occur during the drying process on the paper machine and continue over a period of several days to weeks at room temperature to develop full wet strength.[5][7]
Application of Citric Acid
-
Pulp and Handsheet Preparation: A bleached pulp is prepared as described above, and handsheets are formed and air-dried.[2]
-
Treatment Solution Preparation: A solution of citric acid (e.g., 1% or higher) and a catalyst (e.g., sodium hypophosphite, at a 1:1 weight ratio with the acid) in deionized water is prepared.[2]
-
Saturation: The pre-formed, dry handsheets are saturated with the citric acid solution.[2]
-
Drying and Curing: The saturated sheets are dried and then heated in an oven at a high temperature (e.g., 120-150°C) for a specified time to facilitate the crosslinking reaction.[2]
-
Washing and Drying: After curing, the sheets are washed with distilled water to remove any unreacted chemicals and then dried again.[10]
Wet Strength Testing
-
Sample Preparation: Paper samples of a specified dimension are cut from the treated and control sheets.
-
Soaking: The samples are immersed in deionized water for a specified period (e.g., 2 hours).
-
Tensile Testing: The wet tensile strength of the soaked samples is measured using a tensile tester according to standard methods (e.g., ISO 3781). The dry tensile strength of corresponding non-soaked samples is also measured for comparison.
-
Wet Strength Retention Calculation: The wet strength retention is calculated as: (Wet Tensile Strength / Dry Tensile Strength) x 100%.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanisms of wet strength development for this compound and citric acid.
Caption: Generalized experimental workflows for applying and testing wet strength agents.
Conclusion
Both this compound (as a component of urea-formaldehyde resins) and citric acid can effectively enhance the wet strength of paper. This compound operates through a protective mechanism by forming a crosslinked resin network around the cellulose fibers. While effective, its use is associated with the release of formaldehyde, a significant health and environmental concern.
Citric acid, on the other hand, provides wet strength by creating covalent ester crosslinks with the cellulose itself, a reinforcement mechanism. It is a non-toxic, environmentally friendly alternative. The available data suggests that citric acid can be a highly effective wet strength agent, particularly when applied at sufficient concentrations and under appropriate curing conditions. For researchers and professionals in drug development and other fields requiring high-performance, safe, and sustainable paper products, citric acid presents a compelling alternative to traditional formaldehyde-based wet strength resins. Further direct comparative studies would be beneficial to fully elucidate the performance trade-offs between these two agents under various application scenarios.
References
- 1. imisrise.tappi.org [imisrise.tappi.org]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. US2711961A - Making paper using a modified ureaformaldehyde resin - Google Patents [patents.google.com]
- 5. US4076581A - Method for increasing wet strength cure rate of paper - Google Patents [patents.google.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. ippta.co [ippta.co]
- 8. Wet Strength agents for tissue and paper production Environmental issues - Papermart [papermart.in]
- 9. theseus.fi [theseus.fi]
- 10. researchgate.net [researchgate.net]
The Influence of pH on Dimethylolurea and Resorcinol Co-polycondensation: A Comparative Analysis
A detailed examination of the co-polycondensation reaction between dimethylolurea and resorcinol reveals a significant dependency on pH, dictating the resulting polymer structure and, consequently, its properties. This guide provides a comparative analysis of the reaction under acidic, weakly acidic, and alkaline conditions, supported by experimental data, to aid researchers and professionals in the development of tailored polymeric materials.
The reaction pathway and the final polymer architecture are intricately controlled by the pH of the reaction medium. Under strongly acidic conditions, the reaction favors the self-polycondensation of resorcinol. In contrast, weakly acidic environments promote the formation of co-polycondensation structures. Under alkaline conditions, the self-polycondensation of resorcinol once again becomes the dominant reaction pathway. These distinct outcomes underscore the importance of precise pH control in synthesizing this compound-resorcinol resins with desired characteristics.
Comparative Analysis of Reaction Products by 13C-NMR
Quantitative analysis of the reaction products using 13C-Nuclear Magnetic Resonance (NMR) spectroscopy provides clear evidence of the structural variations influenced by pH. The relative content of different methylene bridge structures, indicative of self-condensation versus co-polycondensation, highlights the competitive nature of the reaction.
| pH Range | Methylene Bridge Type | Chemical Shift (ppm) | Relative Content (%) | Predominant Reaction |
| Strongly Acidic (pH 2-3) | Resorcinol Self-Polycondensation (o-p-o-p) | 29-30 | 58.97 | Self-Polycondensation |
| Co-polycondensation (Resorcinol-Urea) | 45-46 | 7.13 | ||
| Weakly Acidic (pH 3-4) | Co-polycondensation (Resorcinol-Urea) | 45-46 | 83.26 | Co-polycondensation |
| Resorcinol Self-Polycondensation (o-p-o-p) | 29-30 | 3.82 | ||
| Weakly Acidic (pH 5-6) | Co-polycondensation (Resorcinol-Urea) | 45-46 | 45.29 | Co-polycondensation |
| Resorcinol Self-Polycondensation (o-p-o-p) | 29-30 | 4.17 | ||
| Alkaline (pH 7-8) | Resorcinol Self-Polycondensation (o-p-o-p) | 29-30 | 19.78 | Self-Polycondensation |
| Co-polycondensation (Resorcinol-Urea) | 45-46 | Not specified | ||
| Alkaline (pH 9-10) | Resorcinol Self-Polycondensation (o-p-o-p) | 29-30 | 74.87 | Self-Polycondensation |
| Co-polycondensation (Resorcinol-Urea) | 45-46 | Not specified |
Data synthesized from a study on the co-polycondensation of resorcinol and this compound model compounds.[1]
Under strongly acidic conditions (pH 2-2.5), the self-polycondensation of resorcinol is the major reaction, with the o-p-o-p methylene bridge accounting for a significant portion of the linkages.[1] As the pH increases to a weakly acidic range (pH 3-4), a dramatic shift occurs, with the co-polycondensation structure becoming dominant, reaching a relative content of 83.26%.[1] This suggests that these conditions are optimal for forming a copolymer with integrated resorcinol and urea moieties. In the alkaline range (pH 9-10), the reaction once again favors the self-polycondensation of resorcinol, with its characteristic methylene bridges making up nearly 75% of the identified structures.[1]
Experimental Protocols
The following protocols outline the general procedure for the co-polycondensation reaction of this compound and resorcinol under different pH conditions, as synthesized from published research.
Materials
-
Resorcinol
-
This compound
-
Distilled Water
-
Formic Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
General Reaction Procedure
-
Preparation of Reactant Solution: Dissolve resorcinol and this compound in distilled water in a three-necked flask equipped with a magnetic stirrer.
-
pH Adjustment: Carefully adjust the pH of the solution to the desired level (e.g., 2-3 for acidic, 3-6 for weakly acidic, and 7-10 for alkaline) using formic acid or sodium hydroxide.
-
Reaction: Place the flask in a water bath preheated to a specific temperature (e.g., 60°C) and allow the reaction to proceed for a set duration (e.g., 1-2 hours) with continuous stirring.
-
Sampling and Analysis: After the reaction is complete, cool the mixture and collect samples for analysis, such as 13C-NMR, to determine the product composition.
Specific Conditions for 13C-NMR Analysis
For quantitative 13C-NMR analysis, the liquid resin samples can be prepared by mixing with a deuterated solvent (e.g., DMSO-d6). The spectra are typically recorded on a high-resolution NMR spectrometer (e.g., 600 MHz). To obtain quantitative results, an inverse-gated decoupling pulse program is often employed.
Reaction Mechanisms and Logical Flow
The differing outcomes of the co-polycondensation reaction at various pH levels can be attributed to the distinct reaction mechanisms that predominate under each condition.
Figure 1. Reaction pathways under different pH conditions.
Under acidic conditions, the protonation of the hydroxymethyl groups on both resorcinol and this compound leads to the formation of carbocations. The higher reactivity of the hydroxymethyl resorcinol carbocation towards the electron-rich resorcinol ring results in the prevalence of resorcinol self-polycondensation.[1] In weakly acidic media, the formation of the hydroxymethyl urea carbocation is favored, which then readily reacts with resorcinol, leading to a high degree of co-polycondensation.[1] In alkaline environments, resorcinol exists as a more nucleophilic phenoxide anion, which preferentially attacks the hydroxymethyl groups, again favoring the self-condensation of resorcinol.[1]
Conclusion
The pH of the reaction medium is a critical parameter in the co-polycondensation of this compound and resorcinol, enabling the synthesis of polymers with significantly different structures. For applications requiring a true copolymer with integrated urea and resorcinol units, a weakly acidic pH range of 3-4 is optimal. Conversely, to produce resins rich in resorcinol-resorcinol linkages, either strongly acidic or alkaline conditions are preferable. This understanding allows for the rational design and synthesis of resins with tailored properties for specific applications in adhesives, coatings, and other advanced materials. Further research into the performance characteristics, such as gel time and viscosity, under these varied pH conditions would provide a more complete picture for material development.
References
Assessing the Genotoxicity of Dimethylolurea in Short-Term Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of dimethylolurea (DMU), a widely used preservative, through a review of key short-term in vitro assays. The performance of DMU is compared with other formaldehyde-releasing preservatives, namely diazolidinyl urea (DZU) and formaldehyde (FA), supported by available experimental data. Detailed methodologies for the cited assays are provided to facilitate understanding and replication of the experimental conditions.
Executive Summary
This compound exhibits genotoxic potential in standard short-term assays. Evidence indicates that DMU can induce gene mutations in the bacterial reverse mutation assay (Ames test) and chromosomal damage in the in vitro micronucleus test. Its mechanism of action is likely linked to the release of formaldehyde, a known mutagen and carcinogen. Compared to diazolidinyl urea, another formaldehyde-releaser, this compound appears to be a weaker inducer of micronuclei. The following sections provide a detailed comparison of the genotoxic profiles of these compounds and the experimental protocols used for their assessment.
Data Presentation: Comparative Genotoxicity
The following tables summarize the available quantitative and qualitative data from key short-term genotoxicity assays for this compound and its comparators.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Strains Tested | Metabolic Activation (S9) | Concentration Range | Outcome |
| This compound (DMU) | TA98, TA100, TA102 | With and Without | 0.21 - 8.33 µmol/plate | Positive (Concentration-dependent increase in revertants)[1] |
| Diazolidinyl Urea (DZU) | TA98, TA100, TA102 | With and Without | 0.04 - 1.8 µmol/plate | Positive (Clear, concentration-dependent increase in revertants)[1] |
| Formaldehyde (FA) | Not Specified | With and Without | 0.06 - 2.5 µmol/plate | Positive (Similar effects to DMU and DZU)[1] |
Table 2: In Vitro Micronucleus Assay Results
| Compound | Cell Line | Metabolic Activation (S9) | Concentration Range | Outcome |
| This compound (DMU) | V79 Chinese Hamster Cells | Without | 3.3 - 333 µmol/L | Positive (Weaker effect, exclusively without S9)[1] |
| Diazolidinyl Urea (DZU) | V79 Chinese Hamster Cells | With and Without | 2.5 - 50 µmol/L | Positive (Distinct increase in micronucleus rate, with and without S9)[1] |
| Formaldehyde (FA) | Not Specified in this context | Not Specified | Not Specified | Known to be positive [2] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results
| Compound | Cell Type | Key Finding | Implication |
| This compound (DMU) | Human white blood cells | Reduced MMS-induced DNA migration | Suggests DNA cross-linking potential [3] |
| Diazolidinyl Urea (DZU) | Human white blood cells | Reduced MMS-induced DNA migration | Suggests DNA cross-linking potential [3] |
| Formaldehyde (FA) | Human white blood cells | Reduced MMS-induced DNA migration | Known DNA cross-linking agent [3] |
Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays cited in this guide, based on internationally recognized guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is performed to detect gene mutations induced by the test substance. The protocol is based on the OECD Guideline 471.
Objective: To evaluate the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
Test substance (this compound)
-
Positive controls (e.g., Sodium Azide, 2-Nitrofluorene, Benzo[a]pyrene)
-
Negative/vehicle control (e.g., DMSO)
-
S9 fraction from induced rat liver for metabolic activation
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Strain Preparation: Bacterial strains are grown overnight in nutrient broth to reach a density of 1-2 x 10^9 cells/mL.
-
Treatment:
-
Without S9: 0.1 mL of bacterial culture is mixed with 0.05 mL of the test substance at various concentrations in a tube containing 2.0 mL of molten top agar.
-
With S9: 0.1 mL of bacterial culture is mixed with 0.5 mL of S9 mix and 0.05 mL of the test substance in a tube containing 2.0 mL of molten top agar.
-
-
Plating: The mixture is poured onto the surface of minimal glucose agar plates and spread evenly.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted. A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the background.
In Vitro Mammalian Cell Micronucleus Test
This assay is used to detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. The protocol is based on the OECD Guideline 487.
Objective: To determine the potential of a test substance to induce micronuclei in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., V79 Chinese Hamster cells, CHO, TK6, or human peripheral blood lymphocytes)
-
Test substance (this compound)
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
-
Negative/vehicle control
-
S9 fraction for metabolic activation
-
Culture medium and supplements
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to allow for the identification of cells that have completed one nuclear division.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is calculated. A positive result is indicated by a significant, concentration-dependent increase in the frequency of micronucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA strand breaks and alkali-labile sites in individual cells.
Objective: To measure DNA strand breaks in individual cells exposed to a test substance.
Materials:
-
Cell suspension (e.g., human white blood cells)
-
Test substance (this compound)
-
Positive control (e.g., Methyl methanesulfonate - MMS)
-
Negative/vehicle control
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, Ethidium Bromide)
Procedure:
-
Cell Embedding: A suspension of single cells is mixed with low melting point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the amount of DNA in the tail relative to the head. Common parameters include % DNA in the tail, tail length, and olive tail moment. An increase in these parameters indicates DNA damage. For detecting cross-linking agents, a co-treatment with a known DNA damaging agent (like MMS) is performed. A reduction in the DNA migration induced by the damaging agent suggests a cross-linking effect of the test substance.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a simplified signaling pathway for formaldehyde-induced genotoxicity.
Caption: Experimental workflow for assessing the genotoxicity of a test compound.
Caption: Simplified pathway of formaldehyde-induced genotoxicity.
Conclusion
The available data from short-term in vitro assays consistently indicate that this compound possesses genotoxic properties. It is positive in the Ames test, suggesting it can induce gene mutations, and in the in vitro micronucleus test, indicating its potential to cause chromosomal damage. The comet assay results further suggest a DNA cross-linking mechanism of action, which is consistent with the known effects of formaldehyde, its active metabolite.
When compared to diazolidinyl urea, another formaldehyde-releasing preservative, this compound appears to be a less potent inducer of micronuclei, particularly in the absence of metabolic activation. However, both substances, along with formaldehyde itself, are clearly identified as genotoxic agents in these in vitro systems.
These findings underscore the importance of careful risk assessment for cosmetic and industrial products containing this compound. The provided experimental protocols and workflow diagrams offer a framework for researchers and drug development professionals to conduct further investigations into the genotoxicity of this and other compounds.
References
- 1. Effects of the formaldehyde releasing preservatives dimethylol urea and diazolidinyl urea in several short-term genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local genotoxic effects of formaldehyde in humans measured by the micronucleus test with exfoliated epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of formaldehyde-free alternatives to urea-formaldehyde resins.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Formaldehyde-Free Alternatives to Urea-Formaldehyde Resins
The wood panel industry has long relied on urea-formaldehyde (UF) resins for their strong adhesion and cost-effectiveness. However, growing health and environmental concerns over formaldehyde emissions have spurred the development of viable, formaldehyde-free alternatives. This guide provides a detailed comparison of the performance of three leading formaldehyde-free adhesive systems—soy-based, lignin-based, and polyvinyl acetate (PVAc)—against traditional UF resins. The information presented is supported by experimental data from various studies to aid researchers and industry professionals in making informed decisions.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of UF resins and their formaldehyde-free alternatives. Data has been compiled from multiple sources and should be interpreted with consideration for potential variations in testing methodologies.
Table 1: Bond Strength (Shear Strength) Comparison
| Adhesive Type | Wood Substrate | Test Method | Dry Shear Strength (MPa) | Wet Shear Strength (MPa) | Source(s) |
| Urea-Formaldehyde (UF) | Hardwood | ASTM D906 | 10.0 - 15.0 | 1.0 - 4.0 | [1] |
| Soy-Based | Plywood | ASTM D906 | 1.72 | 1.36 | [2] |
| Lignin-Based (Lignin-Glyoxal) | Veneer | Single-Lap-Joint | 3.9 | Failed boiling water test | [3] |
| Polyvinyl Acetate (PVAc) - D3 | Beech | EN 205 | 11.48 - 13.18 | >4.0 (after 4 days cold water) | [4] |
| Polyvinyl Acetate (PVAc) - D4 | Beech | EN 205 | >10.0 | >4.0 (after 6 hours boiling water) | [4] |
Table 2: Formaldehyde Emission Levels
| Adhesive Type | Test Method | Emission Level (µg/mL or ppm) | Source(s) |
| Urea-Formaldehyde (UF) | ASTM D5582 (Desiccator) | Can exceed 0.3 | [5][6][7][8] |
| Soy-Based | Not Applicable | Zero added formaldehyde | [9][10] |
| Lignin-Based | Not Applicable | Zero added formaldehyde | [11] |
| Polyvinyl Acetate (PVAc) | Not Applicable | Zero added formaldehyde | [12] |
Table 3: Water Resistance Classification (EN 204)
| Adhesive Type | Durability Class | Description | Source(s) |
| Polyvinyl Acetate (PVAc) | D1 | Interior, dry conditions | [4][13][14][15][16] |
| D2 | Interior, occasional short-term water exposure | [4][13][14][15][16] | |
| D3 | Interior, frequent short-term water exposure | [4][13][14][15][16] | |
| D4 | Interior, frequent long-term water exposure; exterior with protection | [4][13][14][15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ASTM D906: Standard Test Method for Strength Properties of Adhesives in Plywood Type Construction in Shear by Tension Loading
This method is a cornerstone for determining the shear strength of wood adhesives.[17][18][19][20]
Specimen Preparation:
-
Three-ply plywood panels are prepared using the adhesive being tested. The grain of the center ply is oriented at a right angle to the grain of the face and back plies.
-
The adhesive is applied, and the panels are pressed under conditions specified by the adhesive manufacturer (pressure, temperature, and time).
-
After pressing, the panels are conditioned at 23 ± 1°C and 50 ± 2% relative humidity for a minimum of one week.
-
Test specimens are cut from the panels to the specified dimensions, with notches creating a defined shear area.
Testing Procedure:
-
The width of the specimen and the distance between the notches are measured to determine the shear area.
-
The specimen is placed in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate until the specimen fails.
-
The breaking load is recorded.
Calculation: The shear strength is calculated by dividing the breaking load by the shear area and is expressed in megapascals (MPa).
ASTM D5582: Standard Test Method for Determining Formaldehyde Levels from Wood Products Using a Desiccator
This method is widely used for quality control to determine the formaldehyde emission potential of wood products.[5][6][7][8]
Apparatus:
-
A glass desiccator with a specified volume.
-
A petri dish to hold distilled water.
-
A spectrophotometer for analysis.
Procedure:
-
Test specimens of the wood product are cut to a specified size.
-
The edges of the specimens are sealed with paraffin wax.
-
The specimens are conditioned for a specified period (e.g., 2 hours or 7 days) at a controlled temperature and humidity.
-
The conditioned specimens are placed in the desiccator on a sample holder.
-
A petri dish containing a measured volume of distilled water is placed at the bottom of the desiccator.
-
The desiccator is sealed and kept at a constant temperature for 2 hours.
-
After 2 hours, a sample of the water is taken for analysis.
-
The concentration of formaldehyde in the water is determined using a colorimetric method (e.g., with chromotropic acid) and a spectrophotometer.
Results: The formaldehyde emission is reported in micrograms of formaldehyde per milliliter of water (µg/mL).
EN 204: Classification of Thermoplastic Wood Adhesives for Non-Structural Applications
This European standard classifies adhesives into four durability classes (D1, D2, D3, and D4) based on their water resistance.[4][13][14][15][16]
Specimen Preparation:
-
Test specimens are prepared by bonding two pieces of beech wood with the adhesive, following the manufacturer's instructions.
Conditioning and Testing (Abbreviated):
-
D1 (Dry Conditions): Specimens are conditioned in a standard climate for 7 days and then tested for shear strength.
-
D2 (Occasional Moisture): Specimens undergo a cycle of 7 days in a standard climate, followed by 3 hours in cold water, and then another 7 days in a standard climate before testing.
-
D3 (Frequent Moisture): Specimens are subjected to 7 days in a standard climate, then 4 days in cold water, and tested wet.
-
D4 (High Moisture/Exterior): This is the most stringent class, involving a 7-day standard climate conditioning, followed by 6 hours in boiling water, and then 2 hours in cold water before being tested wet.
Classification: The adhesive is classified into a durability class if the mean shear strength of the test specimens meets the minimum requirements for that class after the specified conditioning sequence.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental chemical pathways and experimental workflows.
Caption: Experimental workflow for adhesive performance evaluation.
Caption: Curing mechanism of soy-based adhesives.
Caption: Cross-linking of lignin-based adhesives.
Caption: Bonding mechanism of PVAc adhesives.
Conclusion
Formaldehyde-free alternatives to urea-formaldehyde resins present a significant step forward in the development of sustainable and safer wood adhesives. Soy-based and lignin-based adhesives, both derived from renewable resources, show promise in delivering comparable performance to traditional resins, with the major advantage of eliminating formaldehyde emissions. Polyvinyl acetate adhesives are a well-established formaldehyde-free option, particularly for interior applications, with formulations available that offer excellent water resistance.
While challenges remain in optimizing the performance and cost-effectiveness of some bio-based alternatives, ongoing research into modification and formulation is continuously improving their properties. The choice of adhesive will ultimately depend on the specific application, performance requirements, and cost considerations. This guide provides a foundational understanding of the current landscape of formaldehyde-free wood adhesives to support further research and development in this critical field.
References
- 1. Advances in Lignin Chemistry, Bonding Performance, and Formaldehyde Emission Reduction in Lignin‐Based Urea‐Formaldehyde Adhesives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potential Replacement to Phenol–Formaldehyde-Based Adhesives: A Study of Plywood Panels Manufactured with Bio-Based Wood Protein and Nanolignin Adhesives | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BS EN 204:2016 - TC | 31 Aug 2016 | BSI Knowledge [knowledge.bsigroup.com]
- 5. scribd.com [scribd.com]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. mdpi.com [mdpi.com]
- 10. Bio-Based Adhesives and Evaluation for Wood Composites Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. woodresearch.sk [woodresearch.sk]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. BS EN 204:2016 Classification of thermoplastic wood adhesives for non-structural applications [en-standard.eu]
- 15. intertekinform.com [intertekinform.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. ASTM D906 - 98(2017) | 1 Aug 2017 | BSI Knowledge [knowledge.bsigroup.com]
- 18. standards.globalspec.com [standards.globalspec.com]
- 19. store.astm.org [store.astm.org]
- 20. standards.iteh.ai [standards.iteh.ai]
Dimethylolurea's Aneugenic Potential: A Comparative Analysis in Tubulin Assembly Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dimethylolurea's (DMU) performance in tubulin assembly assays against other known aneugenic agents. This analysis is supported by experimental data and detailed methodologies to aid in the investigation of aneugenic potential.
Aneugenicity, the induction of numerical chromosomal aberrations, is a critical aspect of genotoxicity assessment. A primary mechanism leading to aneuploidy is the disruption of microtubule dynamics during mitosis. Tubulin assembly assays are therefore essential in vitro tools for identifying compounds that may interfere with this process. This guide focuses on this compound, a formaldehyde-releasing preservative, and compares its effects on tubulin polymerization with other well-characterized aneugenic compounds.
Experimental Protocols: In Vitro Tubulin Polymerization Assay
A standardized in vitro tubulin polymerization assay is crucial for evaluating the effects of chemical compounds on microtubule formation. The following protocol outlines a typical turbidity-based assay.
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering (turbidity) at 350 nm in a temperature-controlled spectrophotometer.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound (DMU) and other test compounds
-
Positive controls (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)
-
Negative control (vehicle, e.g., DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 350 nm
Procedure:
-
Preparation of Reagents: Thaw all reagents on ice. Prepare a tubulin polymerization mix by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Keep the mix on ice.
-
Compound Preparation: Prepare a 10x working stock of the test compounds (including DMU and alternatives) and controls in General Tubulin Buffer. A serial dilution is recommended to determine concentration-dependent effects.
-
Assay Setup: Add 10 µL of the 10x compound dilutions or vehicle control to the wells of a pre-warmed 96-well plate (37°C).
-
Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well, achieving a final tubulin concentration typically between 2-3 mg/mL.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 350 nm every 60 seconds for a duration of 60-90 minutes.[1][2][3]
-
Data Analysis: The rate of tubulin polymerization is determined by the slope of the linear phase of the absorbance curve. The maximum absorbance (Vmax) reflects the total amount of polymerized microtubules. The inhibitory concentration (IC50) can be calculated for compounds that inhibit polymerization.
Data Presentation: Comparative Effects on Tubulin Assembly
The following table summarizes the quantitative data on the effects of this compound and alternative compounds on tubulin assembly.
| Compound | Class | Mechanism of Action | Effect on Tubulin Assembly | Effective Concentration / IC50 |
| This compound (DMU) | Formaldehyde-releaser | Aneugenic | No influence on microtubule formation | Not inhibitory up to 10 mmol/L[4] |
| Diazolidinyl Urea (DZU) | Formaldehyde-releaser | Aneugenic | Complete inhibition of tubulin assembly | 3 mmol/L[4] |
| Formaldehyde (FA) | Aldehyde | Aneugenic | Complete inhibition of tubulin assembly | 6 mmol/L[4] |
| Colchicine | Alkaloid | Microtubule destabilizer | Inhibition of polymerization | ~1 µM[5] |
| Nocodazole | Synthetic | Microtubule destabilizer | Inhibition of polymerization | ~5 µM[5] |
| Vinblastine | Vinca alkaloid | Microtubule destabilizer | Inhibition of polymerization | ~1 µM[5] |
| Paclitaxel (Taxol) | Taxane | Microtubule stabilizer | Promotion of polymerization | - |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway associated with microtubule disruption.
Discussion and Conclusion
The data clearly indicate that this compound, at concentrations up to 10 mmol/L, does not inhibit tubulin polymerization in vitro.[4] This is in stark contrast to its related formaldehyde-releasing preservative, diazolidinyl urea, and formaldehyde itself, both of which completely inhibit microtubule assembly at lower concentrations.[4] While DMU has been shown to induce micronuclei, suggesting genotoxic potential, its aneugenic activity does not appear to stem from direct interference with tubulin polymerization.[4]
In comparison, classical aneugenic agents such as colchicine, nocodazole, and vinblastine demonstrate potent inhibition of tubulin assembly at micromolar concentrations.[5] These compounds serve as strong positive controls in tubulin assembly assays and represent a different mechanistic class of aneugens compared to DMU.
For researchers investigating the aneugenic potential of compounds, these findings highlight the importance of employing a battery of tests to elucidate the specific mechanism of action. While a compound may exhibit aneugenic properties in cell-based assays, a tubulin polymerization assay can provide crucial information on whether this effect is due to direct interaction with microtubules. The lack of activity of this compound in this assay suggests that its aneugenic potential may arise from other mechanisms, such as DNA damage from formaldehyde release or interference with other mitotic components. Therefore, when evaluating compounds with potential aneugenicity, a multi-faceted approach including both cellular and biochemical assays is recommended for a comprehensive risk assessment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the formaldehyde releasing preservatives dimethylol urea and diazolidinyl urea in several short-term genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Dimethylolurea: A Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of dimethylolurea, ensuring the safety of laboratory personnel and environmental protection.
This compound is a versatile chemical compound utilized in various industrial and pharmaceutical applications, including in the production of adhesives, coatings, and as a stabilizer in tablet formulations.[1] While it is a valuable reagent, proper handling and disposal are crucial to mitigate potential health and environmental risks. This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. It can cause skin, eye, and respiratory system irritation.[1][2] Prolonged or high-concentration exposure may lead to more severe health effects.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.
-
Body Protection: Wear a fully-buttoned lab coat or other protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[2]
Spill Management and Cleanup
In the event of a this compound spill, follow these procedures to ensure a safe and effective cleanup:
-
Evacuate and Secure the Area: Remove all personnel from the immediate vicinity of the spill. Eliminate all sources of ignition.[3]
-
Assess the Spill: Determine the extent of the spill and whether it can be managed safely by laboratory personnel.
-
Contain the Spill: For solid spills, dampen the material with water to prevent dust formation.[4]
-
Collect the Material: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[2][3] Use non-sparking tools.[3]
-
Decontaminate the Area: Wash the spill area with soap and water.[4]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent paper and personal protective equipment, should be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[4]
Step-by-Step Disposal Procedures
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[5]
For Unused or Waste this compound:
-
Containerization:
-
Storage:
-
Disposal:
-
Engage a licensed disposal company for the final disposal of the chemical waste.[7]
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Waste material must be disposed of in accordance with all applicable national and local regulations.[7]
-
For Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]
Environmental Considerations
This compound is toxic to aquatic life and can persist in the environment.[1] Therefore, it is crucial to prevent it from entering drains or water bodies.[3] While it is considered readily biodegradable, proper disposal remains the primary method to mitigate environmental impact.[7]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. chemneo.com [chemneo.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. DIMETHYL UREA - Ataman Kimya [atamanchemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. scribd.com [scribd.com]
- 8. This compound | 140-95-4 | FD33309 | Biosynth [biosynth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylolurea
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dimethylolurea, including detailed operational and disposal plans to foster a culture of safety and precision in your work.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough approach to personal safety is critical. The following table summarizes the recommended personal protective equipment and handling protocols to minimize exposure and ensure safe operations.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and potential splashes.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling urea-based compounds.[3] Gloves should be inspected for integrity before each use. |
| Body | Laboratory coat or appropriate protective clothing | Worn to prevent skin contact with the chemical.[1][4] |
| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient, if exposure limits are exceeded, if irritation occurs, or when dusts are generated.[1][4][5] |
Engineering Controls: Always use this compound in a well-ventilated area.[1] A chemical fume hood is recommended for handling procedures that may generate dust, vapor, mist, or gas.[4]
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is crucial for laboratory safety.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood or other ventilation system is functioning correctly.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.
-
Ensure a suitable container is ready for waste disposal.[4]
2. Handling:
-
Take precautionary measures against static discharges.[4]
3. Storage:
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5][7]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[8] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Waste material must be disposed of in accordance with national and local regulations.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[8] Dispose of them as unused products. Do not mix with other waste.[8]
-
Spill Cleanup: For spills, wear appropriate PPE. Dampen the solid spill material with water and transfer it to a suitable container for disposal.[9] Use absorbent paper dampened with water to clean up any remaining material.[9] Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 140-95-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. scribd.com [scribd.com]
- 9. DIMETHYL UREA - Ataman Kimya [atamanchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
